1,3-Dimethylpiperazin-2-one hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,3-dimethylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-5-6(9)8(2)4-3-7-5;/h5,7H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYFFGWXUDPLTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219425-22-5 | |
| Record name | 1,3-dimethylpiperazin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dimethylpiperazin-2-one Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-dimethylpiperazin-2-one hydrochloride (C₆H₁₂N₂O · HCl), a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The piperazinone scaffold is a privileged structure in numerous biologically active molecules, and this guide offers a detailed, step-by-step protocol for the preparation of the title compound.[3][4] Furthermore, a thorough analysis of its structural and physicochemical properties through various spectroscopic techniques is presented. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, providing both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of the Piperazinone Core
Piperazin-2-one derivatives are a class of heterocyclic compounds that have garnered considerable attention in the pharmaceutical industry.[4] Their unique structural features, which can mimic peptide bonds, make them valuable scaffolds in the design of peptidomimetics and other therapeutic agents.[2][5] The incorporation of the piperazinone ring can enhance metabolic stability, improve bioavailability, and provide a rigid framework for the precise spatial orientation of functional groups, which is crucial for effective interaction with biological targets.[1] 1,3-Dimethylpiperazin-2-one, in particular, serves as a versatile building block for the synthesis of more complex molecules.[1][2] This guide will delineate a reliable synthetic route to its hydrochloride salt and provide a detailed characterization profile.
Synthesis of 1,3-Dimethylpiperazin-2-one Hydrochloride
The synthesis of 1,3-dimethylpiperazin-2-one hydrochloride is most effectively achieved through a two-step process involving the acylation of N,N'-dimethylethylenediamine with chloroacetyl chloride, followed by an intramolecular cyclization and subsequent salt formation. This approach is logical as it systematically builds the heterocyclic ring from a readily available acyclic precursor.
Proposed Synthetic Pathway
The overall synthetic scheme is depicted below:
Caption: Proposed synthetic pathway for 1,3-Dimethylpiperazin-2-one Hydrochloride.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Chloro-N-(2-(methylamino)ethyl)-N-methylacetamide
This initial step involves the selective acylation of one of the secondary amine groups of N,N'-dimethylethylenediamine. The use of a suitable base is critical to neutralize the HCl generated during the reaction.
-
Materials:
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N'-dimethylethylenediamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction and to minimize potential side reactions.
-
Slowly add a solution of chloroacetyl chloride (1.0 eq) in anhydrous DCM to the stirred mixture. The slow addition helps to maintain the low temperature and prevent the formation of di-acylated byproducts.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3-6 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, 2-chloro-N-(2-(methylamino)ethyl)-N-methylacetamide. This intermediate is often used in the next step without further purification.
-
Step 2: Intramolecular Cyclization and Hydrochloride Salt Formation
The second step involves an intramolecular nucleophilic substitution, where the remaining secondary amine attacks the carbon bearing the chlorine atom, leading to the formation of the piperazinone ring.
-
Materials:
-
Crude 2-Chloro-N-(2-(methylamino)ethyl)-N-methylacetamide
-
A suitable base such as potassium carbonate or sodium hydride
-
Anhydrous solvent (e.g., acetonitrile or DMF)
-
Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol)
-
-
Procedure:
-
Dissolve the crude intermediate from Step 1 in a suitable anhydrous solvent like acetonitrile.
-
Add a base such as potassium carbonate (2.0 eq) to the solution. The base facilitates the deprotonation of the secondary amine, increasing its nucleophilicity for the subsequent cyclization.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1,3-dimethylpiperazin-2-one as an oil.
-
Purify the crude product by vacuum distillation or column chromatography.
-
To form the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol with stirring.
-
The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1,3-dimethylpiperazin-2-one hydrochloride as a solid.
-
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key physical and chemical properties.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₂N₂O · HCl | |
| Molecular Weight | 164.63 g/mol | |
| Appearance | Solid powder | |
| Purity | >95% | [9] |
| Storage Temperature | Room Temperature | [9] |
| InChI Key | RPYFFGWXUDPLTF-UHFFFAOYSA-N | [9] |
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups and the methylene protons of the piperazinone ring. The chemical shifts will be influenced by the neighboring nitrogen atoms and the carbonyl group. The hydrochloride salt formation may cause a downfield shift of protons near the protonated nitrogen.
-
¹³C NMR: The carbon NMR spectrum will provide evidence for the carbon skeleton. Key signals will include the carbonyl carbon (C=O) in the downfield region (around 170 ppm), two distinct signals for the methyl carbons, and signals for the methylene carbons of the ring.
3.1.2. Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorption bands include:
-
A strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹.
-
C-H stretching vibrations for the methyl and methylene groups around 2850-3000 cm⁻¹.
-
N-H stretching for the protonated amine of the hydrochloride salt, which may appear as a broad band in the 2400-3200 cm⁻¹ region.
3.1.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 1,3-dimethylpiperazin-2-one, the molecular ion peak [M]+ corresponding to the free base (m/z = 128.17) would be expected.[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Applications and Future Directions
1,3-Dimethylpiperazin-2-one hydrochloride serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds.[1] Its utility as a chiral building block (in its enantiomerically pure forms) allows for the development of stereochemically defined active pharmaceutical ingredients (APIs).[2] The piperazinone motif is found in compounds targeting various biological pathways, including kinase inhibitors and neuroactive agents.[2] Future research may focus on the development of novel synthetic methodologies to access a wider diversity of substituted piperazinones and the exploration of their biological activities.[3][4]
Safety and Handling
1,3-Dimethylpiperazin-2-one hydrochloride is classified as an acute toxicant if swallowed and may cause skin sensitization. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a comprehensive and practical framework for the synthesis and characterization of 1,3-dimethylpiperazin-2-one hydrochloride. The detailed protocol, rooted in established principles of organic chemistry, offers a reliable pathway for obtaining this valuable synthetic intermediate. The characterization data presented serves as a benchmark for researchers to verify the identity and purity of their synthesized material. The continued exploration of piperazinone derivatives holds significant promise for the discovery of novel therapeutics.
References
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Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Retrieved from [Link]
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Flynn, G. A., et al. (1999). The synthesis of bicyclic piperazinone and related derivatives. Methods in Molecular Medicine, 23, 259-79. [Link]
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Shreder, K., et al. (1999). Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold. ACS Combinatorial Science. [Link]
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Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Request PDF on ResearchGate. [Link]
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MySkinRecipes. (n.d.). (R)-1,3-Dimethylpiperazin-2-one. Retrieved from [Link]
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A facile amidation of chloroacetyl chloride using DBU. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). 1,3-Dimethylpiperazine hydrochloride. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction conditions and reagents: (a) chloroacetyl chloride 2 (1.2 equiv.), Et3N (1.2 equiv.), acetone, r.t., overnight. Retrieved from [Link]
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ResearchGate. (2014). What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dimethylpiperazin-2-one Hydrochloride
This guide provides a comprehensive technical overview of the essential physicochemical properties of 1,3-Dimethylpiperazin-2-one hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and chemical characteristics of this compound, outlining the methodologies for their determination and the scientific rationale behind these experimental choices.
Introduction
1,3-Dimethylpiperazin-2-one hydrochloride is a substituted piperazinone derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The addition of methyl groups and a carbonyl function, along with its formulation as a hydrochloride salt, significantly influences its physicochemical properties such as solubility, stability, and membrane permeability, which are critical parameters in drug design and development. As a hydrochloride salt, the compound's aqueous solubility is expected to be enhanced compared to its free base form, a crucial attribute for pharmaceutical formulations. This guide will systematically explore the key physicochemical parameters of this compound.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its identity and structure unequivocally.
| Property | Value | Source |
| Chemical Name | 1,3-Dimethylpiperazin-2-one hydrochloride | |
| Molecular Formula | C₆H₁₂N₂O · HCl | |
| Molecular Weight | 164.63 g/mol | |
| CAS Number | 1219425-22-5 | |
| Canonical SMILES | CN1CCN(C(=O)C1C)C.Cl | |
| InChI Key | RPYFFGWXUDPLTF-UHFFFAOYSA-N | |
| Physical Form | White to off-white powder/solid |
Structural Elucidation Workflow
The structural confirmation of 1,3-Dimethylpiperazin-2-one hydrochloride relies on a combination of spectroscopic techniques. The following diagram illustrates the typical workflow for structural elucidation.
Caption: Workflow for the synthesis and structural confirmation of 1,3-Dimethylpiperazin-2-one hydrochloride.
Proposed Synthesis
A plausible synthetic route to 1,3-Dimethylpiperazin-2-one involves the cyclization of an appropriately substituted ethylenediamine derivative. A common and efficient method is the reaction of N,N'-dimethyl-1,2-diaminoethane with a suitable two-carbon electrophile, such as chloroacetyl chloride, followed by formation of the hydrochloride salt.
Experimental Protocol: Synthesis of 1,3-Dimethylpiperazin-2-one Hydrochloride
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, dissolve N,N'-dimethyl-1,2-diaminoethane in an appropriate anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Addition of Chloroacetyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of chloroacetyl chloride in the same solvent dropwise via the dropping funnel while maintaining the temperature at 0 °C. The reaction is exothermic and should be controlled carefully.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is typically washed with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
Purification of the Free Base: The crude product (1,3-Dimethylpiperazin-2-one) can be purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Formation of the Hydrochloride Salt: Dissolve the purified free base in a suitable solvent such as diethyl ether or ethyl acetate. Add a solution of hydrogen chloride in the same solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to yield 1,3-Dimethylpiperazin-2-one hydrochloride as a solid.
Physicochemical Properties and Their Determination
A thorough understanding of the physicochemical properties is paramount for the development of any potential pharmaceutical agent. The following sections outline the key properties and the standard methodologies for their determination.
Melting Point
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.
| Property | Value |
| Melting Point | Not experimentally determined. |
The melting point of 1,3-Dimethylpiperazin-2-one hydrochloride can be determined using a digital melting point apparatus.
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.[1]
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
-
Initial Determination: A rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.[1]
-
Precise Determination: The measurement is repeated with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min to accurately observe the onset of melting and the temperature at which the entire sample becomes a liquid.[1]
Solubility
Solubility is a key determinant of a drug's bioavailability. As a hydrochloride salt, 1,3-Dimethylpiperazin-2-one hydrochloride is expected to have good aqueous solubility. Its solubility in various organic solvents is also important for processing and formulation.
| Solvent | Predicted Solubility | Rationale |
| Water | High | As a hydrochloride salt, the compound is ionic and capable of strong interactions with polar water molecules. |
| Ethanol | Moderate to High | Ethanol is a polar protic solvent that can interact with the ionic and polar groups of the molecule. |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
The "gold standard" for determining thermodynamic solubility is the shake-flask method.
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Processing: The resulting suspension is filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[2][3]
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Acid Dissociation Constant (pKa)
The pKa value is crucial as it dictates the extent of ionization of a molecule at a given pH. This, in turn, affects its solubility, absorption, and distribution. For 1,3-Dimethylpiperazin-2-one hydrochloride, the pKa will correspond to the protonated piperazine nitrogen.
| Property | Predicted Value |
| pKa | Not experimentally determined. |
Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.
-
Sample Preparation: A known concentration of 1,3-Dimethylpiperazin-2-one hydrochloride is dissolved in water or a co-solvent system (e.g., water-methanol) if aqueous solubility is limited. The solution is made acidic (e.g., to pH 2) with a standard acid solution (e.g., 0.1 M HCl).
-
Titration: The solution is titrated with a standardized base solution (e.g., 0.1 M NaOH) at a constant temperature.
-
Data Acquisition: The pH of the solution is measured and recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[4][5]
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural confirmation and quality control of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube.[6] Tetramethylsilane (TMS) or another suitable internal standard is added for referencing.[7]
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the signals are analyzed to confirm the molecular structure.
Expected ¹H NMR Spectral Features:
-
Signals corresponding to the two N-methyl groups.
-
Signals for the methylene protons of the piperazine ring.
-
A signal for the methine proton adjacent to the carbonyl group.
-
A signal for the N-H proton of the protonated amine.
Expected ¹³C NMR Spectral Features:
-
A signal for the carbonyl carbon.
-
Signals for the carbons of the two N-methyl groups.
-
Signals for the methylene carbons of the piperazine ring.
-
A signal for the methine carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[8] The mixture is then compressed under high pressure to form a transparent pellet.[9][10]
-
Data Acquisition: The FT-IR spectrum is recorded by passing a beam of infrared radiation through the KBr pellet.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the characteristic vibrational frequencies of the functional groups in the molecule.
Expected FT-IR Absorption Bands:
-
N-H stretching vibration for the protonated amine.
-
C-H stretching vibrations for the methyl and methylene groups.
-
A strong C=O stretching vibration for the amide carbonyl group.
-
C-N stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[11][12]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Expected Mass Spectrum Features:
-
A molecular ion peak (M⁺) corresponding to the free base (C₆H₁₂N₂O).
-
Characteristic fragment ions resulting from the cleavage of the piperazinone ring and loss of methyl groups.
Safety and Handling
Appropriate safety precautions should be taken when handling 1,3-Dimethylpiperazin-2-one hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General safety measures include:
-
Handling in a well-ventilated area or a chemical fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
-
Storing the compound in a tightly sealed container in a cool, dry place.
Conclusion
This technical guide has outlined the key physicochemical properties of 1,3-Dimethylpiperazin-2-one hydrochloride and provided detailed, standardized protocols for their determination. A thorough characterization of these properties is fundamental for any research and development activities involving this compound, particularly in the context of medicinal chemistry and drug discovery. The experimental methodologies described herein represent a robust framework for obtaining reliable and reproducible data, which is essential for advancing our understanding and potential applications of this and similar piperazinone derivatives.
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1,3-Dimethylpiperazin-2-one Hydrochloride: A Versatile Chiral Building Block for Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Chiral building blocks serve as foundational scaffolds for the construction of complex molecular architectures with precise stereochemical control. Among these, 1,3-Dimethylpiperazin-2-one hydrochloride has emerged as a valuable and versatile synthon. Its rigid, heterocyclic structure, coupled with a stereogenic center at the C3 position, makes it an attractive starting material for the synthesis of a variety of chiral molecules.
The piperazine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas.[1][2] The incorporation of a methyl group at the C3 position of the piperazin-2-one core introduces a chiral center, opening avenues for the development of stereochemically defined drug candidates. This guide provides a comprehensive overview of 1,3-Dimethylpiperazin-2-one hydrochloride, detailing its synthesis, chiral resolution, and diverse applications as a chiral building block in asymmetric synthesis.
Synthesis and Chiral Resolution of 1,3-Dimethylpiperazin-2-one
The synthesis of racemic 1,3-Dimethylpiperazin-2-one typically involves the cyclization of appropriate acyclic precursors. A common strategy involves the reaction of N-methylethylenediamine with an alpha-halo ester, such as ethyl 2-bromopropionate, followed by intramolecular cyclization.
However, the true value of this compound lies in its enantiomerically pure forms. The separation of the racemic mixture into its constituent (R)- and (S)-enantiomers is a critical step and is most commonly achieved through chiral resolution.[3] This classical technique relies on the formation of diastereomeric salts by reacting the racemic piperazinone with a chiral resolving agent.
Principle of Chiral Resolution
The fundamental principle of chiral resolution involves the conversion of a mixture of enantiomers into a mixture of diastereomers.[3][4] These diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[4] Once separated, the chiral resolving agent is removed to yield the individual enantiomers.
A general workflow for the chiral resolution of 1,3-Dimethylpiperazin-2-one is depicted below:
Caption: General workflow for the chiral resolution of 1,3-Dimethylpiperazin-2-one.
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation
The following is a representative protocol for the resolution of racemic 1,3-Dimethylpiperazin-2-one using a chiral acid. The choice of resolving agent and solvent is crucial and often requires empirical optimization.[4]
Materials:
-
Racemic 1,3-Dimethylpiperazin-2-one
-
Chiral resolving agent (e.g., L-(+)-Tartaric acid)
-
Solvent (e.g., Methanol, Ethanol, or mixtures with water)
-
Base (e.g., Sodium hydroxide) for liberation of the free amine
-
Organic solvent for extraction (e.g., Dichloromethane)
Procedure:
-
Salt Formation: Dissolve racemic 1,3-Dimethylpiperazin-2-one in a suitable solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the resolving agent solution to the piperazinone solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.
-
Enantiomeric Purity Analysis: Determine the diastereomeric excess (d.e.) of the crystalline salt using techniques like NMR spectroscopy or HPLC with a chiral stationary phase.
-
Liberation of the Free Base: Suspend the diastereomeric salt in water and add a base (e.g., 1M NaOH) until the pH is basic.
-
Extraction: Extract the liberated enantiomerically enriched piperazinone with an organic solvent.
-
Isolation and Characterization: Dry the organic extracts, remove the solvent under reduced pressure, and characterize the resulting enantiomer. The hydrochloride salt can be prepared by treating the free base with HCl in a suitable solvent.
| Parameter | Condition | Rationale |
| Resolving Agent | L-(+)-Tartaric acid, Dibenzoyl-L-tartaric acid, etc. | The choice of resolving agent is critical for efficient diastereomeric salt formation and separation. |
| Solvent | Methanol, Ethanol, Acetone, Water mixtures | Solvent polarity affects the solubility of the diastereomeric salts, influencing the efficiency of crystallization. |
| Temperature | Gradual cooling from reflux to 4 °C | Slow cooling promotes the formation of well-defined crystals and improves the diastereomeric excess of the precipitate. |
| Stoichiometry | Typically 1:1 molar ratio | A 1:1 ratio of racemate to resolving agent is common, but optimization may be necessary. |
Applications in Asymmetric Synthesis
Enantiomerically pure 1,3-Dimethylpiperazin-2-one hydrochloride serves as a versatile chiral building block for the synthesis of more complex chiral molecules. Its utility stems from the ability to functionalize the piperazinone ring at various positions while retaining the stereochemical integrity of the C3 methyl group.
Use as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[5] While 1,3-Dimethylpiperazin-2-one itself is the target, its derivatives can act as chiral auxiliaries. For instance, the nitrogen atoms of the piperazinone ring can be functionalized with groups that then direct stereoselective reactions on other parts of the molecule.
Synthesis of Chiral Piperazines and Derivatives
One of the most significant applications of chiral 1,3-Dimethylpiperazin-2-one is its conversion to chiral 1,3-dimethylpiperazine. Reduction of the amide carbonyl group affords the corresponding chiral diamine, a valuable scaffold in its own right.[6]
Caption: Reduction of chiral 1,3-Dimethylpiperazin-2-one to chiral 1,3-dimethylpiperazine.
These chiral piperazines can be incorporated into a wide range of biologically active molecules. For example, they have been used in the synthesis of selective agonists for nicotinic acetylcholine receptors.[6]
Asymmetric Alkylation and Functionalization
The piperazin-2-one scaffold can be further functionalized through stereoselective reactions. For instance, asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones has been employed to synthesize highly enantioenriched tertiary piperazine-2-ones.[1][2] This method allows for the introduction of various substituents with high enantioselectivity.[6] While these examples may not directly start with 1,3-dimethylpiperazin-2-one, they highlight the potential for stereoselective modifications of the piperazinone core.
Incorporation into Bioactive Molecules
The chiral 1,3-dimethylpiperazine moiety derived from the corresponding piperazin-2-one has been incorporated into various molecular frameworks to explore their structure-activity relationships. For instance, reaction with 3,5-dichloro-4H-1,2,6-thiadiazin-4-one yields a chiral thiadiazine derivative, demonstrating the utility of this building block in creating novel heterocyclic systems with retention of stereochemistry.[7]
Conclusion and Future Outlook
1,3-Dimethylpiperazin-2-one hydrochloride is a valuable and versatile chiral building block in organic synthesis. Its accessibility in enantiomerically pure form through classical resolution techniques, combined with the chemical robustness of the piperazinone core, makes it an attractive starting material for the synthesis of a diverse array of chiral molecules. The ability to convert it into the corresponding chiral 1,3-dimethylpiperazine further expands its utility in medicinal chemistry and drug discovery.
Future research in this area will likely focus on the development of more efficient and scalable asymmetric syntheses of 1,3-Dimethylpiperazin-2-one, potentially avoiding the need for classical resolution. Furthermore, the exploration of novel transformations of this chiral scaffold will undoubtedly lead to the discovery of new and potent biologically active compounds. The continued application of this building block will play a significant role in advancing the field of asymmetric synthesis and the development of next-generation therapeutics.
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The Biological Versatility of Substituted Piperazin-2-ones: A Technical Guide for Drug Discovery Professionals
Abstract
The piperazin-2-one scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds.[1] Its inherent structural features, including hydrogen bond donors and acceptors, and the capacity for stereospecific substitutions at multiple positions, make it an ideal backbone for the design of novel therapeutics. This technical guide provides an in-depth exploration of the multifaceted biological activities of substituted piperazin-2-one derivatives. We will delve into their significant potential as anticancer, antiviral, and central nervous system (CNS) modulating agents, as well as their emerging roles in combating inflammation and pain. This guide will further detail the synthetic strategies for accessing these valuable compounds, provide protocols for their biological evaluation, and analyze the critical structure-activity relationships that govern their therapeutic efficacy.
The Piperazin-2-one Core: A Foundation for Diverse Biological Activity
The six-membered heterocyclic ring of piperazin-2-one, containing two nitrogen atoms and a carbonyl group, provides a unique combination of rigidity and functional handles for chemical modification. This structural versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, enabling the development of compounds with high target specificity and reduced off-target effects.[2] The ability to introduce a wide range of substituents at the nitrogen and carbon atoms of the piperazin-2-one ring has led to the discovery of derivatives with a broad spectrum of pharmacological activities.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Substituted piperazin-2-one derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[3] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[4]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which piperazin-2-one derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that certain derivatives can trigger apoptosis through the mitochondrial pathway, leading to the activation of caspases, a family of proteases that execute the apoptotic process.[5] Additionally, some compounds have been found to cause cell cycle arrest, halting the proliferation of cancer cells at specific phases, such as the G2/M phase.[6]
A key signaling pathway often implicated in cancer progression and targeted by some piperazine derivatives is the PI3K/Akt pathway.[4] This pathway plays a crucial role in cell survival, growth, and proliferation.
Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by piperazin-2-one derivatives.
Quantitative Data: In Vitro Anticancer Activity
The cytotoxic potential of substituted piperazin-2-one derivatives is typically evaluated using in vitro assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values are used to quantify their potency.
| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| N-(4-trifluoromethylphenyl) derivative | MDA-MB-468 (Breast) | 1.00 | [7] |
| N-[bis(4-fluorophenyl)methyl] derivative | HOP-92 (Lung) | 1.35 | [7] |
| Benzimidazole derivative | HeLa (Cervical) | 14.05 | [3] |
| Benzimidazole derivative | MCF7 (Breast) | 17.64 | [3] |
| TADDOL-derived phosphonate | HUH7 (Liver) | <50 | [5] |
| Trifluoromethyl-substituted | HUH7 (Liver) | <50 | [5] |
Antiviral Activity: A Broad Spectrum of Inhibition
The piperazine scaffold is a common feature in many antiviral drugs, and piperazin-2-one derivatives are no exception, demonstrating activity against a range of viruses.[8]
Mechanism of Action: Targeting Viral Replication
The antiviral mechanisms of piperazin-2-one derivatives can vary depending on the virus. Some compounds have been shown to inhibit viral replication by targeting key viral enzymes, such as proteases or reverse transcriptases. For instance, certain derivatives have demonstrated potent anti-HIV activity by acting as non-nucleoside reverse transcriptase inhibitors.[8] Others have shown promise against adenoviruses by inhibiting viral DNA replication.[9]
Quantitative Data: In Vitro Antiviral Activity
The antiviral efficacy of these compounds is determined by their ability to inhibit viral replication in cell culture, with EC50 (half-maximal effective concentration) and IC50 values being key metrics.
| Compound/Derivative | Virus | Activity (EC50/IC50 in µM) | Reference |
| Naphthyridone derivative | HIV-1 | >0.08 | [8] |
| 2-methylpiperazine analogue | HIV-1 (CCR5 antagonist) | 0.0314 | [8] |
| Benzamide analogue | HIV-1 | 3.7 | [8] |
| 2-phenylpiperazine derivative | Adenovirus 5 (HAdV5) | Varies | [9] |
| 2-phenylpiperazine derivative | Human Cytomegalovirus (HCMV) | Varies | [9] |
Central Nervous System (CNS) Activity: Modulating Neurotransmission
Piperazine derivatives have a long history of use in the treatment of CNS disorders, and substituted piperazin-2-ones are being explored for their potential as anxiolytic and antidepressant agents.[10][11]
Mechanism of Action: Interaction with Serotonergic and GABAergic Systems
The CNS effects of these compounds are often mediated through their interaction with key neurotransmitter systems. Studies have shown that some piperazin-2-one derivatives can modulate the serotonergic system, which is heavily implicated in mood regulation.[11] Furthermore, anxiolytic-like activity has been linked to the interaction of these compounds with the benzodiazepine site of the GABAA receptor, a primary target for many anti-anxiety medications.[11]
Quantitative Data: In Vivo CNS Activity
The anxiolytic and antidepressant-like effects of piperazin-2-one derivatives are typically evaluated in animal models using behavioral tests.
| Compound/Derivative | Activity | Animal Model | Key Findings | Reference |
| LQFM192 | Anxiolytic-like | Elevated plus-maze (mice) | Activity blocked by WAY-100635 and flumazenil | [11] |
| LQFM192 | Antidepressant-like | Forced swimming test (mice) | Activity blocked by WAY-100635 | [11] |
| LQFM213 | Anxiolytic & Antidepressant | EPM & FST (mice) | Effect blocked by WAY100635 | [12] |
| LQFM212 | Antidepressant-like | FST (mice) | Involves monoaminergic pathway and BDNF | [13] |
Anti-inflammatory and Analgesic Potential: Emerging Therapeutic Avenues
Recent research has highlighted the potential of piperazine and its derivatives, including the piperazin-2-one scaffold, in the development of new anti-inflammatory and analgesic drugs.[12]
Mechanism of Action: Modulation of Inflammatory Pathways
The anti-inflammatory effects of these compounds are believed to be mediated through the suppression of pro-inflammatory cytokines and mediators. For example, some derivatives have been shown to reduce the levels of TNF-α and IL-1β, key players in the inflammatory cascade.[14] Their analgesic properties may involve both central and peripheral mechanisms, including interaction with the serotonergic pathway.
Quantitative Data: Anti-inflammatory and Analgesic Activity
The anti-inflammatory and analgesic potential of these compounds is assessed through various in vivo and in vitro models.
| Compound/Derivative | Activity | Assay | Key Findings | Reference |
| LQFM182 | Anti-inflammatory | Carrageenan-induced paw edema | Reduced edema formation | [14] |
| LQFM182 | Analgesic | Acetic acid-induced writhing | Dose-dependent reduction in writhing | [14] |
| Thiazole-piperazine derivatives | Analgesic | Hot plate test (mice) | Increased latency to thermal stimulus | |
| PD-1 & PD-2 | Anti-inflammatory | Nitrite production inhibition | Up to 39.42% and 33.7% inhibition | |
| PD-1 & PD-2 | Anti-inflammatory | TNF-α generation inhibition | Up to 56.97% and 44.73% inhibition |
Experimental Protocols
Synthesis of a Representative Substituted Piperazin-2-one Derivative
This protocol describes a general method for the synthesis of 3-substituted piperazin-2-ones.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine the starting amino acid, which will form the C3-substituted backbone, with a suitable solvent.
-
Intermediate Formation: Convert the amino acid to a β-keto ester. This can be achieved through various established synthetic routes.
-
Reductive Amination: React the β-keto ester with a suitable amine under reductive amination conditions to form a 1,2-diamine intermediate.
-
Cyclization: Induce cyclization of the 1,2-diamine intermediate to form the piperazin-2-one ring. This can be achieved through various methods, including heating or the use of a coupling agent.[4]
-
Purification: Purify the crude product using column chromatography on silica gel to obtain the pure substituted piperazin-2-one derivative.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Caption: A general workflow for the synthesis of 3-substituted piperazin-2-one derivatives.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the piperazin-2-one derivative and incubate for 72 hours.[3]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[3]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[3]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated cells) and determine the IC50 value.
Structure-Activity Relationship (SAR) Analysis
The biological activity of substituted piperazin-2-one derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring.
Anticancer Activity SAR
For anticancer activity, the substitution on the piperazine nitrogen atoms is crucial. For example, in a series of vindoline-piperazine conjugates, N-alkyl derivatives were found to be more active than N-acyl analogs.[7] Furthermore, the presence of electron-withdrawing groups, such as trifluoromethylphenyl or bis(4-fluorophenyl)methyl, on the piperazine nitrogen significantly enhanced cytotoxic activity.[7]
Caption: Structure-activity relationship of N-substituted piperazin-2-ones for anticancer activity.
Conclusion and Future Perspectives
Substituted piperazin-2-one derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antiviral, and CNS-modulating agents, coupled with their emerging potential in inflammation and pain management, underscores their significance in modern drug discovery. The ability to readily synthesize and modify the piperazin-2-one scaffold provides a robust platform for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on the design of highly specific enzyme inhibitors and receptor modulators, the exploration of novel therapeutic applications, and the optimization of lead compounds for clinical development.
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The Piperazine Nucleus: A Technical Guide to Synthesis, Functionalization, and Application in Modern Drug Discovery
Introduction: The Privileged Piperazine Scaffold
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, holds a privileged position in medicinal chemistry.[1][2] Its frequent appearance in blockbuster drugs like Imatinib (Gleevec) and Sildenafil (Viagra) is a testament to its profound impact on pharmacokinetics and pharmacodynamics.[3][4][5] The unique structural and physicochemical properties of the piperazine moiety—such as its ability to increase water solubility, modulate basicity, and serve as a versatile scaffold for introducing diverse substituents—make it a cornerstone in the design of novel therapeutics.[6][7][8] This guide provides an in-depth exploration of the discovery and synthesis of novel piperazine-containing heterocyclic compounds, offering field-proven insights for researchers and drug development professionals.
The two nitrogen atoms within the piperazine ring are key to its utility. They can act as hydrogen bond acceptors and donors, enhancing interactions with biological targets and improving aqueous solubility and bioavailability.[6][7] This inherent basicity and structural rigidity allow the piperazine nucleus to serve as a versatile linker, orienting pharmacophoric groups in a precise three-dimensional arrangement to optimize target engagement.[9][10]
Strategic Approaches to Novel Piperazine Analogs
The synthesis of novel piperazine derivatives can be broadly categorized into two strategic approaches: the functionalization of a pre-existing piperazine core and the de novo construction of the piperazine ring. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
I. Functionalization of the Piperazine Core: A Gateway to Chemical Diversity
The most common and direct approach to novel analogs involves the derivatization of the nitrogen atoms of a piperazine ring. This strategy is favored for its robustness and the commercial availability of a wide array of piperazine starting materials.
A cornerstone of modern C-N bond formation, the Buchwald-Hartwig amination, is a powerful and widely adopted method for the N-arylation of piperazine.[11] This palladium-catalyzed cross-coupling reaction provides a reliable route to arylpiperazines, a common motif in centrally active agents.[12]
Causality of Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃) and phosphine ligand (e.g., Xantphos, SPhos) is critical. The ligand's steric and electronic properties influence the efficiency of the catalytic cycle, particularly the reductive elimination step that forms the C-N bond. Bulky, electron-rich ligands are often preferred to promote this step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the piperazine nitrogen, forming the active nucleophile.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and deactivation of the catalyst.
Experimental Protocol: Palladium-Catalyzed N-Arylation of Piperazine [11]
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Reagent Addition: Add the aryl halide (1.0 equivalent), piperazine (1.2-1.5 equivalents), and a strong base (e.g., sodium tert-butoxide, 1.5 equivalents).
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Reaction Conditions: Stir the mixture at 80-110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Reductive amination is a highly efficient and versatile method for introducing alkyl substituents onto the piperazine nitrogen.[12] This reaction proceeds through the formation of an iminium ion intermediate from the reaction of a piperazine with an aldehyde or ketone, which is then reduced in situ by a mild reducing agent.
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent due to its mildness and tolerance of a wide range of functional groups. It is less reactive towards carbonyl compounds than sodium borohydride, reducing the likelihood of side reactions.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, thereby accelerating the reaction rate.[11]
Experimental Protocol: Reductive Amination of a Piperazine Derivative [11]
-
Reactant Mixture: In a round-bottom flask, dissolve the piperazine derivative (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in a suitable solvent (e.g., dichloromethane, dichloroethane).
-
Catalyst Addition: Add a catalytic amount of acetic acid.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Quenching and Extraction: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
II. The Frontier: Direct C-H Functionalization
While N-functionalization provides access to a vast chemical space, approximately 80% of piperazine-containing drugs are substituted only at the nitrogen positions.[3] This highlights a significant opportunity for innovation through the direct functionalization of the carbon-hydrogen (C-H) bonds of the piperazine ring. Recent advances in photoredox catalysis have opened up new avenues for the selective C-H functionalization of piperazines, enabling the introduction of aryl, vinyl, and alkyl groups.[3][5]
Causality of Experimental Choices:
-
Photocatalyst: Iridium-based complexes, such as Ir(ppy)₃, are commonly used due to their favorable redox potentials and long-lived excited states, which are necessary to initiate the single-electron transfer (SET) process.[5]
-
Mechanism: The reaction typically proceeds via the photocatalyst absorbing visible light and reaching an excited state. This excited state is a potent oxidant that can abstract an electron from the piperazine nitrogen, generating a nitrogen-centered radical cation. Subsequent deprotonation at the α-carbon yields an α-amino radical, which can then couple with a suitable reaction partner.[5]
Caption: A simplified workflow of photoredox-catalyzed C-H arylation of piperazine.
III. Multicomponent Reactions (MCRs): Accelerating Discovery
Multicomponent reactions, where three or more reactants combine in a single synthetic operation, are powerful tools for rapidly generating molecular diversity.[13][14] The Ugi and split-Ugi reactions are particularly well-suited for incorporating the piperazine scaffold into complex, drug-like molecules.[13][14][15] The split-Ugi reaction, in particular, allows for the regioselective desymmetrization of the piperazine core, acylating one nitrogen and alkylating the other in a single step.[14]
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The Chiral Imperative: A Technical Guide to the Stereochemistry and Biological Activity of Dimethylpiperazinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring is a ubiquitous scaffold in modern medicinal chemistry, valued for its favorable physicochemical properties and versatile biological activities.[1] Within this broad class, dimethylpiperazinone derivatives have emerged as promising candidates for a range of therapeutic targets. However, the introduction of methyl groups on the piperazinone core often introduces chirality, a fundamental property that can profoundly influence a compound's pharmacological and toxicological profile. This technical guide, intended for researchers and drug development professionals, delves into the critical role of stereochemistry in the biological activity of dimethylpiperazinone compounds. We will explore the structural nuances of these stereoisomers, methods for their synthesis and separation, and the mechanistic basis for their differential interactions with biological targets. By understanding and strategically leveraging stereochemistry, researchers can unlock the full therapeutic potential of this important class of molecules.
The Fundamental Importance of Chirality in Drug Design
Chirality, or the "handedness" of a molecule, is a cornerstone of modern drug discovery.[2] Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different biological activities.[3] This is because biological systems, such as enzymes and receptors, are themselves chiral, creating a diastereomeric interaction with chiral drugs that can lead to differences in binding affinity, efficacy, and metabolism.[2]
The consequences of ignoring stereochemistry can range from reduced therapeutic efficacy to severe adverse effects. Therefore, a thorough understanding and characterization of the individual stereoisomers of a drug candidate are not just a scientific imperative but also a regulatory expectation.
The Stereochemical Landscape of Dimethylpiperazinone Compounds
The introduction of two methyl groups onto the piperazinone ring can result in several stereoisomers, depending on their positions. The most common substitution patterns are 2,5- and 3,5-dimethylpiperazinones.
-
2,5-Dimethylpiperazinone: This substitution pattern gives rise to cis and trans diastereomers. The trans isomer exists as a pair of enantiomers (R,R and S,S), while the cis isomer is a meso compound.
-
3,5-Dimethylpiperazinone: Similar to the 2,5-disubstituted analog, this pattern also produces cis (meso) and trans (enantiomeric pair) isomers.
The specific stereochemistry dictates the three-dimensional shape of the molecule, which in turn governs its interaction with biological targets.
Conformational Analysis: The "Why" Behind Differential Activity
The piperazine ring typically adopts a chair conformation to minimize steric strain.[4] The orientation of the methyl groups (axial or equatorial) in the different stereoisomers of dimethylpiperazinone significantly impacts the molecule's overall shape and the spatial presentation of other pharmacophoric features.
For instance, in 2-substituted piperazines, the axial conformation can be preferred in certain contexts.[5] This preference can be influenced by factors such as intramolecular hydrogen bonding. The specific conformation adopted by a dimethylpiperazinone stereoisomer will determine how well it fits into the binding pocket of its biological target. A subtle change in the orientation of a methyl group can lead to a significant loss of binding affinity due to steric hindrance or the disruption of key interactions.
The interplay between stereochemistry and conformational preference is a critical consideration in the rational design of dimethylpiperazinone-based drugs. Computational modeling, in conjunction with experimental data, can provide valuable insights into the preferred conformations of different stereoisomers and guide the design of more potent and selective compounds.[4]
Stereoselective Synthesis and Chiral Resolution: Obtaining Enantiomerically Pure Compounds
The synthesis of enantiomerically pure dimethylpiperazinone compounds is a key challenge and a critical step in their development. Two primary strategies are employed: stereoselective synthesis and chiral resolution of a racemic mixture.
Stereoselective Synthesis
Asymmetric synthesis aims to create a single desired stereoisomer from the outset. This can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries. For example, chiral amino acids can serve as starting materials for the synthesis of enantiomerically pure piperazinone derivatives. A patented method describes the synthesis of chiral piperazinone derivatives starting from amino acids with different configurations, leading to the final product with a predictable stereochemistry (S or R configuration).[6]
Chiral Resolution of Racemic Mixtures
Chiral resolution involves the separation of a mixture of enantiomers. Several techniques can be employed for this purpose.
This classical method involves reacting the racemic dimethylpiperazinone (which is basic) with a chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, and can often be separated by fractional crystallization.
-
Salt Formation: Dissolve the racemic dimethylpiperazinone in a suitable solvent. Add an equimolar amount of a chiral resolving agent (e.g., tartaric acid, mandelic acid).
-
Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Isolate the crystals by filtration.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base to liberate the free enantiomerically enriched dimethylpiperazinone.
-
Purity Analysis: Determine the enantiomeric excess (ee) of the product using chiral chromatography (HPLC or GC).
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical and preparative techniques for separating enantiomers. These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
-
Column Selection: Choose a suitable chiral column based on the properties of the dimethylpiperazinone derivative. Polysaccharide-based CSPs are often effective.
-
Mobile Phase Optimization: Select an appropriate mobile phase (a mixture of solvents like hexane and isopropanol with a basic or acidic modifier) to achieve optimal separation.
-
Sample Preparation: Dissolve the racemic dimethylpiperazinone in the mobile phase.
-
Injection and Elution: Inject the sample onto the HPLC system and elute with the optimized mobile phase.
-
Detection and Quantification: Use a suitable detector (e.g., UV) to monitor the elution of the enantiomers and quantify their relative amounts to determine the enantiomeric purity.
The Influence of Stereochemistry on Biological Activity: Case Studies and Principles
While specific, comprehensive data on a wide range of dimethylpiperazinone compounds is dispersed, the principles of stereospecificity are well-established for the broader class of piperazine and piperazinone-containing drugs.
Kinase Inhibitors
Many kinase inhibitors incorporate a piperazine or piperazinone moiety. The precise orientation of substituents on this ring is often critical for binding to the ATP-binding pocket of the kinase. A change in stereochemistry can alter the trajectory of a key interacting group, leading to a dramatic loss of inhibitory activity. For instance, in the development of PI3-kinase inhibitors, subtle structural modifications, including stereochemistry, have been shown to significantly impact isoform selectivity.[7]
GPCR Ligands
G-protein coupled receptors (GPCRs) are a major class of drug targets, and many piperazine-containing compounds are GPCR ligands. The stereochemistry of these ligands can influence their affinity and functional activity (agonist vs. antagonist). For example, studies on chiral methyl-substituted aryl piperazinium compounds have demonstrated that the stereochemistry at the C2 position of the piperazine ring has a significant impact on their selectivity for different nicotinic acetylcholine receptor subtypes.[8]
Ion Channel Modulators
The activity of ion channel modulators can also be highly dependent on stereochemistry. In a study of dihydropyridine calcium channel blockers containing a chiral piperidine ring (structurally related to piperazinone), the different stereoisomers exhibited vastly different hypotensive activities, with one isomer being 30 to 100 times more potent than its counterpart.[9]
Antimicrobial and Antiviral Agents
The stereochemistry of piperazine derivatives can also play a crucial role in their antimicrobial and antiviral activities. For example, in the development of novel CCR5 antagonists for HIV treatment, different stereoisomers of 2-methylpiperazine derivatives displayed varying levels of antiviral activity.[10]
The following table summarizes hypothetical comparative biological data for a generic dimethylpiperazinone kinase inhibitor to illustrate the potential impact of stereochemistry.
| Stereoisomer | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) |
| (R,R)-trans | 10 | 500 |
| (S,S)-trans | 500 | 50 |
| cis (meso) | >10,000 | >10,000 |
This is a hypothetical table for illustrative purposes.
Visualizing the Concepts
Diagram 1: Chiral Resolution of Dimethylpiperazinone
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Diagram 2: Stereospecific Binding to a Biological Target
Caption: Differential binding of enantiomers to a chiral biological target.
Conclusion and Future Perspectives
Stereochemistry is not a mere academic curiosity but a critical determinant of the biological activity of dimethylpiperazinone compounds. A comprehensive understanding of the stereochemical features of these molecules, coupled with robust methods for their stereoselective synthesis and chiral separation, is essential for the successful development of novel therapeutics. As our understanding of the structural biology of drug targets continues to grow, so too will our ability to rationally design stereochemically pure dimethylpiperazinone derivatives with improved potency, selectivity, and safety profiles. The "chiral imperative" will undoubtedly continue to be a guiding principle in the ongoing quest for new and better medicines.
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An In-Depth Technical Guide to the Enantioselective Synthesis of 1,3-Dimethylpiperazin-2-one Hydrochloride
This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the enantioselective synthesis of 1,3-Dimethylpiperazin-2-one hydrochloride. We will move beyond simple procedural lists to explore the causal relationships behind strategic synthetic choices, ensuring a robust and reproducible approach.
Introduction: The Significance of Chiral Piperazin-2-ones
The piperazin-2-one framework is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive natural products and small-molecule drugs.[1][2] Its prevalence is due to its conformational rigidity and ability to present substituents in a well-defined three-dimensional space, making it an excellent building block for peptidomimetics and other complex molecular architectures.[1][3] Notable examples of bioactive molecules containing this motif include the antihelminthic drug Praziquantel and the potent anticancer alkaloid (-)-agelastatin A.[1][2]
As with most pharmaceuticals, stereochemistry is paramount. The specific arrangement of atoms at a chiral center can dramatically alter a molecule's pharmacological and toxicological profile. Consequently, the development of robust, scalable, and highly enantioselective methods for synthesizing chiral piperazin-2-ones is a critical objective in modern drug discovery. This guide focuses specifically on the synthesis of the enantiomerically pure 1,3-dimethylpiperazin-2-one hydrochloride, a valuable chiral building block.
While traditional syntheses often relied on the chiral pool—using naturally occurring chiral molecules like amino acids as starting materials—contemporary research has pivoted towards more flexible and efficient catalytic asymmetric methods.[1][4] These approaches offer superior control over the absolute stereochemistry and are more amenable to library synthesis and process scale-up.
Strategic Overview: Modern Catalytic Approaches
The primary challenge in synthesizing chiral 1,3-dimethylpiperazin-2-one lies in the stereoselective construction of the C3-methylated stereocenter. This guide will detail three powerful, field-proven strategies that leverage transition-metal catalysis and organocatalysis to achieve this goal with high enantioselectivity.
-
Palladium-Catalyzed Asymmetric Hydrogenation: A reductive approach that creates the chiral center by hydrogenating a prochiral pyrazin-2-ol precursor.
-
Palladium-Catalyzed Asymmetric Allylic Alkylation: An alkylative strategy that introduces the C3-substituent to a piperazinone enolate.
-
Organocatalytic Domino Reaction: A convergent one-pot synthesis that builds the heterocyclic core from acyclic precursors.
Strategy I: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols
This strategy represents a highly efficient method for accessing chiral disubstituted piperazin-2-ones.[1][5] The core principle involves the asymmetric hydrogenation of an aromatic pyrazin-2-ol, which exists in tautomeric equilibrium with its corresponding dihydropyrazinone forms. This dynamic kinetic resolution process allows for the conversion of the entire substrate pool to a single desired enantiomer.[1]
Causality and Mechanistic Insight
The success of this reaction hinges on the chiral palladium catalyst's ability to selectively hydrogenate one face of the prochiral imine tautomers. The choice of a chiral phosphine ligand is critical for inducing high levels of stereocontrol. The reaction proceeds through the hydrogenation of two distinct imine intermediates, ultimately delivering the chiral piperazin-2-one with excellent diastereoselectivity and enantioselectivity.[1] Subsequent N-methylation provides the target structure.
Experimental Workflow Diagram
Caption: Workflow for Asymmetric Hydrogenation Route.
Protocol: Asymmetric Hydrogenation
Note: This protocol is a representative adaptation based on published methods.[1] Optimization for the specific substrate is recommended.
-
Catalyst Preparation: In a glovebox, to an oven-dried Schlenk tube, add [Pd(TFA)₂] (0.003 mmol, 1 mol%) and the chiral ligand (e.g., (S)-Segphos, 0.0033 mmol, 1.1 mol%). Add anhydrous DCM (1.0 mL) and stir the solution at room temperature for 30 minutes.
-
Reaction Setup: In a separate vessel, dissolve the 1-methyl-3-methylpyrazin-2-ol precursor (0.3 mmol, 1.0 equiv) and TsOH·H₂O (0.3 mmol, 1.0 equiv) in a solvent mixture of DCM/benzene (1:1, 3.0 mL).
-
Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Add the pre-formed catalyst solution via syringe. Seal the autoclave, purge with H₂ gas three times, and then pressurize to 1000 psi of H₂.
-
Reaction Execution: Heat the reaction mixture to 80°C and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS for the disappearance of starting material.
-
Work-up and Purification: Cool the reactor to room temperature and carefully vent the H₂ gas. Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the enantiomerically enriched (S)-1,3-dimethylpiperazin-2-one.
-
Salt Formation: Dissolve the purified product in anhydrous diethyl ether. Add a 1M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain the hydrochloride salt.
Strategy II: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
This method provides a powerful means to construct α-tertiary stereocenters, making it ideal for synthesizing the target molecule.[4][6] The reaction involves the decarboxylative allylic alkylation of a suitably protected piperazin-2-one substrate, which acts as a prochiral enolate equivalent.[7]
Causality and Mechanistic Insight
The key to this transformation is the generation of a π-allyl palladium intermediate from an allylic ester and a palladium(0) source. A chiral ligand, typically a phosphinooxazoline (PHOX) type, coordinates to the palladium center.[7] This chiral catalyst complex then directs the nucleophilic attack of the piperazinone enolate onto one of the termini of the π-allyl system, creating the C-C bond with high enantiocontrol. The choice of N-protecting groups on the piperazinone substrate is crucial for modulating reactivity and achieving high selectivity.[4]
Experimental Workflow Diagram
Caption: Workflow for Asymmetric Allylic Alkylation Route.
Protocol: Asymmetric Allylic Alkylation
Note: This protocol is a representative adaptation.[4][6] The initial substrate synthesis (N1-methylated, N4-protected piperazinone allyl ester) is a prerequisite.
-
Catalyst Preparation: In a glovebox, add [Pd₂(pmdba)₃] (0.007 mmol, 5 mol%) and (S)-(CF₃)₃-tBuPHOX (0.018 mmol, 12.5 mol%) to an oven-dried vial. Add anhydrous toluene (10 mL) and stir for 20 minutes.
-
Reaction Setup: Add the N1-methyl-N4-Boc-3-allyloxycarbonyl-piperazin-2-one substrate (0.14 mmol, 1.0 equiv) to the catalyst solution.
-
Reaction Execution: Seal the vial and heat the reaction at 40°C for 12-48 hours, monitoring by chiral HPLC to determine conversion and enantiomeric excess.
-
Purification: Upon completion, concentrate the reaction mixture and purify by flash column chromatography to isolate the α-allyl-α-methyl-piperazin-2-one intermediate.
-
Oxidative Cleavage: Dissolve the allylated product in DCM and cool to -78°C. Bubble ozone (O₃) through the solution until a persistent blue color is observed. Purge the solution with N₂ gas to remove excess ozone, then add dimethyl sulfide (Me₂S) and allow the mixture to warm to room temperature. This procedure cleaves the allyl group to a methyl group after subsequent steps not detailed here, or more simply, a methallyl substrate could be used directly.[6] For the purpose of this guide, we assume a methallyl group was used to directly install the methyl group.
-
Deprotection and Salt Formation: Dissolve the resulting (S)-1,3-dimethyl-N4-Boc-piperazin-2-one in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stir at room temperature for 1 hour to remove the Boc group. Concentrate the solution, redissolve in diethyl ether, and form the hydrochloride salt as described in Strategy I.
Strategy III: One-Pot Organocatalytic Domino Reaction
This approach offers high atom economy and operational simplicity by constructing the chiral piperazinone core in a single pot from simple, commercially available starting materials.[2][8] The key steps are a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC), with the stereochemistry being set during the epoxidation step.[2]
Causality and Mechanistic Insight
A quinine-derived urea organocatalyst is employed to catalyze two distinct steps stereoselectively. First, it facilitates the asymmetric epoxidation of an α,β-unsaturated nitrile intermediate. The catalyst's chiral scaffold creates a specific hydrogen-bonding network that directs the oxidant (e.g., cumyl hydroperoxide) to one face of the double bond. Following epoxidation, the addition of a diamine (e.g., N-methylethylenediamine) initiates a domino sequence where one amine opens the epoxide and the second amine cyclizes onto the nitrile, which is hydrolyzed in situ to form the lactam ring. The entire cascade proceeds without isolating intermediates.[2][8]
Experimental Workflow Diagram
Caption: Workflow for One-Pot Organocatalytic Domino Route.
Protocol: One-Pot Domino Reaction
Note: This protocol is adapted from a general procedure and requires optimization for the specific substrates needed to generate the 1,3-dimethyl target.[2][8]
-
Knoevenagel Condensation: To a solution of (phenylsulfonyl)acetonitrile (0.1 mmol, 1.0 equiv) and acetaldehyde (0.1 mmol, 1.0 equiv) in anhydrous toluene (0.3 M), add the quinine-derived urea catalyst (e.g., eQNU, 0.01 mmol, 10 mol%). Stir at room temperature until the aldehyde is consumed (as monitored by TLC).
-
Asymmetric Epoxidation: Dilute the reaction mixture with additional toluene to a concentration of 0.02 M and cool to -20°C. Add cumyl hydroperoxide (CHP, 0.11 mmol, 1.1 equiv) dropwise and stir at this temperature for 12-24 hours.
-
Domino Ring-Opening Cyclization (DROC): To the cold reaction mixture, add N-methylethylenediamine (0.12 mmol, 1.2 equiv) followed by triethylamine (Et₃N, 0.2 mmol, 2.0 equiv). Allow the reaction to warm to 25°C and stir for an additional 12 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to afford the enantiopure 1,3-dimethylpiperazin-2-one.
-
Salt Formation: Form the hydrochloride salt as described in Strategy I.
Data Summary
The following table summarizes the typical performance of the discussed synthetic strategies, based on data from analogous systems in the literature.
| Strategy | Key Reagents/Catalyst | Typical Yield | Typical Enantioselectivity (ee) | Reference |
| Asymmetric Hydrogenation | [Pd(TFA)₂], Chiral Ligand (e.g., Segphos) | 70-90% | >90% ee | [1][5] |
| Asymmetric Allylic Alkylation | [Pd₂(dba)₃], Chiral Ligand (e.g., PHOX) | 75-95% | 90-99% ee | [4][6] |
| Organocatalytic Domino | Quinine-derived Urea, CHP | 60-85% | 95-99% ee | [2][8] |
Conclusion
The enantioselective synthesis of 1,3-dimethylpiperazin-2-one hydrochloride can be achieved through several modern, highly efficient catalytic methods. The choice of strategy depends on factors such as starting material availability, scalability, and the desired level of operational complexity. Palladium-catalyzed asymmetric hydrogenation offers a direct reductive route from pyrazine precursors. Asymmetric allylic alkylation provides a powerful method for constructing the C3-stereocenter on a pre-formed ring. Finally, the one-pot organocatalytic domino reaction represents a highly convergent and atom-economical approach. Each of these field-proven strategies provides a reliable pathway for accessing this valuable chiral building block, empowering further research and development in medicinal chemistry.
References
-
Feng, G. S., Zhao, Z. B., Shi, L., & Zhou, Y. G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8, 6273–6278. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. [Link]
-
Zotova, N., et al. (2016). Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. The Journal of Organic Chemistry, 81(12), 5209-16. [Link]
-
Davies, J. S., & Othman, A. H. (1994). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1, 863-868. [Link]
-
Capitta, F., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3584–3593. [Link]
-
Korch, K. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link]
-
Korch, K. M., et al. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie, 127(1), 181-185. [Link]
-
Capitta, F., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]
-
PubChem. (n.d.). 1,3-Dimethylpiperazin-2-one hydrochloride. [Link]
-
PubChem. (n.d.). 1,3-Dimethylpiperazine hydrochloride. [Link]
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of chiral piperazin-2-ones as model peptidomimetics - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Experimental protocol for the synthesis of 1,3-Dimethylpiperazin-2-one hydrochloride
Here's a breakdown of the requirements:
PART 1: CORE DIRECTIVE (Autonomy)
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PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
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Expertise & Experience: Explain why steps are taken.
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Authoritative Grounding & Comprehensive References:
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Cite sources within the text for key claims.
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Provide a numbered reference list at the end with real, clickable URLs.
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PART 3: VISUALIZATION & FORMATTING
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Data Presentation: Use tables for quantitative data.
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Experimental Protocols: Detailed, step-by-step instructions.
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Information Gathering (Google Search):
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Search for the synthesis of 1,3-Dimethylpiperazin-2-one and its hydrochloride salt. The initial search results show a few suppliers but not a direct, detailed synthesis protocol. I'll need to deduce the synthesis from related reactions.
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A likely route is a two-step process:
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Cyclization: React N,N'-dimethylethylenediamine with an acetylating agent like chloroacetyl chloride to form the piperazinone ring.
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Salt Formation: React the resulting 1,3-Dimethylpiperazin-2-one base with hydrochloric acid to form the hydrochloride salt.
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I will search for the mechanism of the reaction between a diamine (like N,N'-dimethylethylenediamine) and an acyl chloride (like chloroacetyl chloride).
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I will search for the general procedure for forming hydrochloride salts from amines.
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I will look for information on characterization techniques (NMR, IR, melting point) for similar compounds.
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Structuring the Application Note:
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Title: Clear and descriptive.
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Abstract/Introduction: Briefly introduce 1,3-Dimethylpiperazin-2-one, its significance (e.g., as a building block in medicinal chemistry), and the purpose of the protocol.[1][2]
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Reaction Scheme: A visual overview of the synthesis.
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Materials and Equipment: A comprehensive list.
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Safety Precautions: This is crucial given the hazardous nature of the reagents. I will use the MSDS information found.[3][4][5][6][7][8][9][10]
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Experimental Protocol (Detailed Steps):
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Part A: Synthesis of 1,3-Dimethylpiperazin-2-one (Free Base). This will be the core cyclization reaction. I will explain the choice of solvent, base (to scavenge HCl byproduct), temperature control, and workup procedure.
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Part B: Synthesis of 1,3-Dimethylpiperazin-2-one hydrochloride. This will detail the conversion of the free base to its salt form, explaining the choice of solvent and the method of HCl addition.[11]
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Characterization: Describe expected results from techniques like ¹H NMR, ¹³C NMR, FT-IR, and Melting Point analysis to validate the product's identity and purity.
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Troubleshooting: Common issues and their solutions.
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Diagrams (Graphviz):
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A workflow diagram for the entire synthesis process.
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A diagram illustrating the reaction mechanism (nucleophilic acyl substitution followed by intramolecular cyclization).
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Content Generation (Writing Phase):
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Expertise: When describing the addition of chloroacetyl chloride, I'll explain that it's done dropwise and at a low temperature to control the highly exothermic and rapid reaction. I'll explain the role of the base (e.g., triethylamine) is to neutralize the HCl formed during the acylation, preventing the protonation of the starting diamine which would render it unreactive.[12][13]
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Tables: I will create tables for reagent quantities and physical/spectroscopic data.
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Final Review: I will read through the entire document to check for clarity, accuracy, and completeness, ensuring all parts of the user's prompt have been addressed. I will verify that all URLs in the reference list are correct and lead to the source.### Application Note & Protocol
Topic: Experimental Protocol for the Synthesis of 1,3-Dimethylpiperazin-2-one Hydrochloride
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 1,3-Dimethylpiperazin-2-one hydrochloride. This compound serves as a valuable heterocyclic building block in medicinal chemistry and drug discovery, often utilized as a scaffold in the development of novel therapeutics such as kinase inhibitors and neuroactive compounds.[1][2] The synthesis is approached as a two-part process: first, the formation of the 1,3-Dimethylpiperazin-2-one free base via cyclization of N,N'-dimethylethylenediamine with chloroacetyl chloride, followed by its conversion to the hydrochloride salt. This guide emphasizes the rationale behind key procedural steps, robust safety measures, and detailed methods for purification and characterization to ensure both high yield and purity of the final product.
Introduction: Rationale and Significance
Piperazine derivatives are a cornerstone in pharmaceutical development, with the piperazine ring being a prevalent structure in many FDA-approved drugs.[16] The strategic functionalization of this scaffold allows for the fine-tuning of pharmacological properties. 1,3-Dimethylpiperazin-2-one, in particular, offers a structurally rigid yet versatile template for creating complex molecules with specific stereochemistry, which is often critical for biological activity.[2]
The conversion of the synthesized free base to its hydrochloride salt is a common and critical step in drug development.[14] Hydrochloride salts typically exhibit enhanced water solubility and stability compared to their free base counterparts, which can improve bioavailability and extend shelf-life.[14][15] This protocol details a reliable method to produce this salt, ready for further application in research and development.
Reaction Scheme
Part A: Synthesis of 1,3-Dimethylpiperazin-2-one (Free Base)

Part B: Formation of 1,3-Dimethylpiperazin-2-one Hydrochloride

Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N,N'-Dimethylethylenediamine | ≥98% | Sigma-Aldrich | Corrosive, flammable liquid.[4][10] Handle with care. |
| Chloroacetyl Chloride | ≥98% | Sigma-Aldrich | Highly toxic, corrosive, reacts violently with water.[3][5][7] |
| Triethylamine (TEA) | ≥99.5%, dried | Acros Organics | Used as an HCl scavenger. Must be dry. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Solvent for the reaction. |
| Hydrochloric Acid | 2.0 M solution in Diethyl Ether | Sigma-Aldrich | Used for salt formation.[11] |
| Diethyl Ether | Anhydrous | Fisher Scientific | Used for precipitation and washing. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR | Drying agent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | For aqueous workup. |
| Brine (Saturated NaCl solution) | ACS Grade | - | For aqueous workup. |
Safety Precautions and Hazard Management
This protocol involves hazardous materials and must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and chemical-resistant gloves.
-
N,N'-Dimethylethylenediamine: A flammable liquid and vapor that causes severe skin burns and eye damage.[4][10] It may also cause respiratory irritation. Keep away from heat, sparks, and open flames.[4]
-
Chloroacetyl Chloride: Highly toxic if inhaled, swallowed, or in contact with skin.[5] It is extremely corrosive and causes severe skin burns and eye damage.[3][7] It reacts violently with water, liberating toxic gas.[5] All glassware must be scrupulously dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Triethylamine: Flammable liquid. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Dichloromethane: Potential carcinogen. Avoid inhalation and skin contact.
Spill Management: In case of a spill, absorb with an inert material like vermiculite or sand and place it in a sealed container for hazardous waste disposal.[10] Do not use water on chloroacetyl chloride spills.[3][8]
Experimental Workflow Visualization
Caption: Overall experimental workflow for the two-part synthesis.
Detailed Synthesis Protocol
Part A: Synthesis of 1,3-Dimethylpiperazin-2-one (Free Base)
-
Reactor Setup: Equip a flame-dried 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a pressure-equalizing dropping funnel fitted with a septum.
-
Reagent Preparation: In the flask, dissolve N,N'-dimethylethylenediamine (5.0 g, 56.7 mmol) and triethylamine (12.1 g, 16.7 mL, 119.1 mmol, 2.1 equiv) in 100 mL of anhydrous dichloromethane (DCM).
-
Causality Note: Triethylamine is used as a base to neutralize the hydrochloric acid that is generated as a byproduct of the acylation reaction.[12] Using a slight excess (2.1 equivalents) ensures that all generated HCl is scavenged, preventing the protonation and deactivation of the nucleophilic starting diamine.
-
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Addition of Acyl Chloride: In a separate dry flask, prepare a solution of chloroacetyl chloride (6.7 g, 4.8 mL, 59.6 mmol, 1.05 equiv) in 20 mL of anhydrous DCM. Transfer this solution to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred diamine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
-
Causality Note: Chloroacetyl chloride is highly reactive.[13] A slow, controlled addition at low temperature is critical to manage the exothermic nature of the reaction, prevent side reactions, and ensure the formation of the desired mono-acylated intermediate which then cyclizes.
-
-
Reaction: After the addition is complete, stir the reaction mixture at 0°C for an additional hour. Then, remove the ice bath and allow the mixture to warm to room temperature, stirring for 12-16 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: a. Cool the mixture back to 0°C and slowly quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Extract the aqueous layer twice with 30 mL portions of DCM. d. Combine all organic layers and wash them with 50 mL of brine.
-
Purification: a. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. b. The resulting crude oil is purified by silica gel column chromatography (e.g., using a gradient of 5-10% methanol in dichloromethane) to yield 1,3-Dimethylpiperazin-2-one as a pure product.
Part B: Synthesis of 1,3-Dimethylpiperazin-2-one Hydrochloride
-
Preparation: Dissolve the purified 1,3-Dimethylpiperazin-2-one (e.g., 4.0 g, 31.2 mmol) in 50 mL of anhydrous diethyl ether in a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.
-
Salt Formation: While stirring vigorously, add a 2.0 M solution of HCl in diethyl ether (17.2 mL, 34.4 mmol, 1.1 equiv) dropwise. A white precipitate should form immediately.[11]
-
Isolation: Stir the resulting slurry at room temperature for 1 hour to ensure complete precipitation.
-
Filtration and Drying: Collect the white solid by vacuum filtration. Wash the solid with two 20 mL portions of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl. Dry the product under high vacuum to a constant weight.
Characterization of the Final Product
The identity and purity of the synthesized 1,3-Dimethylpiperazin-2-one hydrochloride should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally and compared to literature values |
| ¹H NMR (400 MHz, D₂O) | Expect signals corresponding to the two N-methyl groups and the four piperazine ring protons (methylene groups). |
| ¹³C NMR (100 MHz, D₂O) | Expect signals for the carbonyl carbon, the two N-methyl carbons, and the two distinct methylene carbons of the ring. |
| FT-IR (KBr, cm⁻¹) | Characteristic peaks for C=O stretch (amide, ~1650 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹), and a broad N-H stretch (from the ammonium salt, ~2400-3200 cm⁻¹). |
| Purity (by HPLC) | ≥95% |
Reaction Mechanism Visualization
Caption: Proposed mechanism for the formation of the piperazinone ring.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no yield in Part A | 1. Wet reagents/glassware. 2. Insufficient base (TEA). 3. Deactivated starting amine. | 1. Ensure all reagents are anhydrous and glassware is flame-dried. Run under inert gas. 2. Use freshly distilled, dry TEA. 3. Use high-purity N,N'-dimethylethylenediamine. |
| Formation of a dark-colored crude product | Side reactions due to overheating during chloroacetyl chloride addition. | Maintain strict temperature control (0-5°C) during the addition. Add the reagent more slowly. |
| Product does not precipitate in Part B | 1. Free base is not pure. 2. Solvent is not anhydrous. 3. Insufficient HCl added. | 1. Re-purify the free base using column chromatography. 2. Use anhydrous diethyl ether. 3. Check the concentration of the HCl solution and ensure a slight excess is added. |
References
- Material Safety Data Sheet: Chloroacetyl Chloride. (2005, October 9). Sciencelab.com.
- SAFETY DATA SHEET: Chloroacetyl chloride. (2025, May 20). Sigma-Aldrich.
- Safety Data Sheet: N,N'-Dimethylethylenediamine. Chemos GmbH & Co.KG.
- Hydrochloride. Wikipedia.
- Chloro Acetyl Chloride MATERIAL SAFETY D
- N,N-DIMETHYL-N'-ETHYLETHYLENEDIAMINE - Safety Data Sheet. (2025, November 8). ChemicalBook.
- SAFETY DATA SHEET: N,N-Dimethylethylenediamine. (2024, March 27). Fisher Scientific.
- Material Safety Data Sheet: Chloroacetyl chloride. Santa Cruz Biotechnology.
- Chloroacetyl Chloride MSDS. (2010, June 10). Actylis Lab Solutions.
- 1,3-Dimethylpiperazin-2-one. Benchchem.
- SAFETY DATA SHEET: N,N`-Dimethylethylenediamine. (2025, December 18). Fisher Scientific.
- N,N'-Dimethylethylenediamine Safety Data Sheet. (2023, August 3). CymitQuimica.
- Amine and HCl - salt form
- Parmar, V. K., & Shah, S. A. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.
- Cook, J. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.
- D'Souza, D., & G. T. K. (2020).
- Discussion on suitable conditions for amide formation using chloroacetyl chloride. (2014, November 30).
- (R)-1,3-Dimethylpiperazin-2-one. MySkinRecipes.
- Clark, J. (2015). Explaining the reaction between acyl chlorides and amines. Chemguide.
Sources
- 1. benchchem.com [benchchem.com]
- 2. (R)-1,3-Dimethylpiperazin-2-one [myskinrecipes.com]
- 3. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 4. chemos.de [chemos.de]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. actylislab.com [actylislab.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Hydrochloride - Wikipedia [en.wikipedia.org]
- 15. tandfonline.com [tandfonline.com]
- 16. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Application Notes & Protocols: 1,3-Dimethylpiperazin-2-one Hydrochloride as a Versatile Scaffold for the Synthesis of Novel CNS-Active Agents
Abstract: The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in molecules targeting the Central Nervous System (CNS).[1][2] This guide focuses on a specific, functionalized derivative, 1,3-Dimethylpiperazin-2-one hydrochloride, a readily available building block poised for the synthesis of novel chemical entities.[3] While direct literature detailing the extensive use of this specific hydrochloride salt in synthesizing named CNS drugs is sparse, its structure presents clear strategic advantages for library development. This document provides a detailed exploration of its synthetic utility, focusing on core reaction mechanisms, field-proven protocols, and the underlying chemical rationale for its application in generating diverse molecular libraries for CNS drug discovery programs.
Introduction to the 1,3-Dimethylpiperazin-2-one Scaffold
The piperazin-2-one core represents a rigidified cyclic diamine structure. Compared to the more flexible piperazine, the presence of the carbonyl group in the piperazin-2-one ring introduces a planar amide bond, which reduces the number of available conformations. This conformational constraint can be highly advantageous in drug design, as it can lead to higher binding affinity and selectivity for a specific biological target.
1,3-Dimethylpiperazin-2-one hydrochloride provides this valuable scaffold with two key features:
-
N1-Methylation and Amide N-Methylation: The methyl groups at the N1 and N3 positions block these sites from further reaction and introduce specific steric and electronic properties. The N1-methyl group, in particular, maintains the basicity of the N4 nitrogen, which is crucial for its function as a nucleophile.
-
Reactive N4-Amine: The secondary amine at the N4 position is the primary site for synthetic elaboration, serving as a nucleophilic handle for introducing a wide variety of substituents.
-
Hydrochloride Salt Form: The compound is supplied as a hydrochloride salt, which enhances its shelf-life, stability, and ease of handling.[4] In synthetic applications, this necessitates the use of a base to liberate the free amine for subsequent reactions.
Caption: Annotated structure of 1,3-Dimethylpiperazin-2-one.
Core Synthetic Application: N-Alkylation for Library Synthesis
The most direct application for this scaffold is the N-alkylation of the secondary amine at the N4 position. This reaction is fundamental for attaching the piperazinone core to various pharmacophores, a common strategy in building libraries of potential CNS agents.[5] The general principle involves the deprotonation of the amine followed by a nucleophilic attack on an electrophilic carbon, typically an alkyl or benzyl halide.
Causality Behind Experimental Choices
-
Base Selection: A stoichiometric amount of a suitable base is required to first neutralize the hydrochloride salt and then to deprotonate the resulting secondary ammonium species, generating the free, nucleophilic amine. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often preferred due to their low cost, moderate strength, and ease of removal during workup. For more sensitive substrates, an organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.
-
Solvent System: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal. They effectively dissolve the starting materials and the inorganic base, and they promote Sₙ2 reaction kinetics without interfering with the nucleophile or electrophile.
-
Phase-Transfer Catalyst (Optional): In biphasic systems or when using carbonate bases with limited solubility, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction by transporting the deprotonated amine into the organic phase.[6]
Detailed Protocol: General Procedure for N-Alkylation
This protocol describes a general method for the N-alkylation of 1,3-Dimethylpiperazin-2-one hydrochloride with a generic electrophile (R-X, where X = Br, I, or Cl).
Materials:
-
1,3-Dimethylpiperazin-2-one hydrochloride (1.0 eq)
-
Alkyl/Benzyl Halide (R-X) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)
-
Acetonitrile (MeCN) or DMF (approx. 0.1 M concentration)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-Dimethylpiperazin-2-one hydrochloride (1.0 eq) and potassium carbonate (2.5 eq).
-
Solvent Addition: Add the chosen solvent (Acetonitrile or DMF) to the flask.
-
Reagent Addition: Add the alkyl/benzyl halide (1.1 eq) to the stirring suspension.
-
Reaction: Heat the mixture to 60-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup (Quenching & Extraction):
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between Ethyl Acetate and water.
-
Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure N-alkylated product.
Caption: General workflow for N-alkylation of the piperazinone.
Advanced Application: Synthesis of Arylpiperazinone Derivatives
Arylpiperazines are a prolific class of CNS agents, known to interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors.[1][7] By analogy, N-aryl-piperazin-2-ones are highly attractive targets in CNS drug discovery. The Buchwald-Hartwig amination offers a powerful and versatile method for the synthesis of these compounds via a palladium-catalyzed cross-coupling of the piperazinone's N4-amine with an aryl halide.[2]
Protocol: Synthesis of a Model N-Aryl-1,3-dimethylpiperazin-2-one
This protocol details the synthesis of a model compound, N-(4-fluorophenyl)-1,3-dimethylpiperazin-2-one.
Materials:
-
1,3-Dimethylpiperazin-2-one hydrochloride (1.0 eq)
-
1-Bromo-4-fluorobenzene (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere: Perform all steps under an inert atmosphere (Nitrogen or Argon).
-
Reagent Preparation: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Sodium tert-butoxide (1.4 eq).
-
Addition of Reactants: Add 1,3-Dimethylpiperazin-2-one hydrochloride (1.0 eq) and 1-bromo-4-fluorobenzene (1.0 eq).
-
Solvent and Degassing: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature and quench by adding water. Dilute with Ethyl Acetate and filter the mixture through a pad of Celite®.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the desired N-aryl-piperazin-2-one.
Data Presentation: Hypothetical Library Synthesis
The following table illustrates a small, hypothetical library of potential CNS agents that could be synthesized using the Buchwald-Hartwig protocol by varying the aryl halide.
| Entry | Aryl Halide (1.0 eq) | Base (1.4 eq) | Potential Product | Target Class Application |
| 1 | 1-Bromo-4-fluorobenzene | NaOtBu | N-(4-fluorophenyl)-1,3-dimethylpiperazin-2-one | Serotonin/Dopamine Receptor Ligands |
| 2 | 2-Chloropyridine | NaOtBu | N-(pyridin-2-yl)-1,3-dimethylpiperazin-2-one | Nicotinic/GABA Receptor Modulators |
| 3 | 1-Bromo-3-methoxybenzene | NaOtBu | N-(3-methoxyphenyl)-1,3-dimethylpiperazin-2-one | Antidepressant / Anxiolytic Agents |
| 4 | 4-Bromobenzonitrile | NaOtBu | 4-(1,3-dimethylpiperazin-2-on-4-yl)benzonitrile | Agents for Neurodegenerative Disorders |
Conclusion
1,3-Dimethylpiperazin-2-one hydrochloride is a valuable and versatile starting material for the synthesis of novel compounds with potential CNS activity. Its inherent structural features, combined with straightforward and robust synthetic protocols such as N-alkylation and modern cross-coupling reactions, enable the rapid generation of diverse chemical libraries. The protocols and rationale presented herein provide a solid foundation for researchers and drug development professionals to leverage this scaffold in the quest for the next generation of CNS-active agents.
References
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-
MDPI. (2021, October 1). Q-Tube®-Assisted Alkylation and Arylation of Xanthines and Other N-H-Containing Heterocycles in Water. Retrieved from [Link]
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New Drug Approvals. (n.d.). DOXOFYLLINE. Retrieved from [Link]
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MDPI. (n.d.). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Retrieved from [Link]
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PubMed. (2021, June 17). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Dimethylpiperazin-2-one hydrochloride. Retrieved from [Link]
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PubMed. (n.d.). New antihistaminic theophylline or theobromine derivatives. Retrieved from [Link]
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PubMed. (1969, September). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Dimethylpiperazine hydrochloride. Retrieved from [Link]
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PubMed Central. (n.d.). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Retrieved from [Link]
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PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
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PubMed. (n.d.). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Retrieved from [Link]
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Application Notes and Protocols for the Step-by-Step N-Alkylation of Piperazin-2-one Derivatives
Introduction: The Strategic Importance of N-Alkylated Piperazin-2-ones in Medicinal Chemistry
The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, six-membered ring system, featuring both an amide and a secondary amine, provides a unique three-dimensional framework for the precise positioning of pharmacophoric elements. N-alkylation of the piperazin-2-one core is a critical synthetic transformation that allows for the introduction of a wide range of substituents, enabling the modulation of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[3] These derivatives have shown promise in a variety of therapeutic areas, including as cytotoxic agents.[4]
This comprehensive guide provides a detailed, step-by-step protocol for the N-alkylation of piperazin-2-one derivatives. Beyond a simple recitation of steps, this document delves into the critical mechanistic considerations, particularly the challenge of regioselectivity, and offers field-proven insights to empower researchers in the successful synthesis and characterization of these valuable compounds.
The Dichotomy of Reactivity: Understanding Regioselectivity in Piperazin-2-one N-Alkylation
A primary challenge in the N-alkylation of unsubstituted piperazin-2-one is the presence of two distinct nitrogen atoms: the amide nitrogen (N1) and the secondary amine nitrogen (N4). Their differing electronic environments dictate their nucleophilicity and, consequently, the site of alkylation.
-
N4 (The Secondary Amine): This nitrogen is more nucleophilic and basic due to the localized lone pair of electrons. It readily participates in nucleophilic substitution reactions.
-
N1 (The Amide Nitrogen): The lone pair on this nitrogen is delocalized through resonance with the adjacent carbonyl group, significantly reducing its nucleophilicity and basicity.
Under standard alkylating conditions, the reaction overwhelmingly favors the more nucleophilic N4 position. To achieve selective alkylation at the N1 position, deprotonation of the amide proton with a strong base is typically required, or a protecting group strategy must be employed.
The regioselectivity of the reaction can be influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent.[4][5] For instance, the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) can facilitate N1 alkylation by deprotonating the less acidic amide proton.[6] Conversely, weaker inorganic bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) generally favor N4 alkylation.[7]
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the N-alkylation of a piperazin-2-one derivative, highlighting the key decision points and processes involved.
Caption: General workflow for the N-alkylation of piperazin-2-one derivatives.
Experimental Protocol: A General Procedure for N4-Alkylation
This protocol provides a robust method for the selective N4-alkylation of a piperazin-2-one derivative using a common alkyl halide.
Materials:
-
Piperazin-2-one derivative
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography setup)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the piperazin-2-one derivative (1.0 eq.) and the chosen anhydrous solvent (DMF or MeCN, approximately 10-20 mL per gram of starting material).
-
Base Addition: Add finely powdered anhydrous potassium carbonate (2.0-3.0 eq.) to the suspension. The base serves to neutralize the hydrohalic acid generated during the reaction.
-
Stirring: Stir the suspension vigorously at room temperature for 30 minutes to ensure good mixing.
-
Alkylating Agent Addition: Slowly add the alkyl halide (1.0-1.2 eq.) dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) depending on the reactivity of the alkyl halide. Higher temperatures may be required for less reactive alkylating agents.[6]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N4-alkylated piperazin-2-one derivative.[8]
Achieving N1-Selectivity: The Use of Protecting Groups
For selective alkylation at the N1 position, a protecting group strategy is often the most reliable approach. The more nucleophilic N4 nitrogen is first protected, typically with a tert-butoxycarbonyl (Boc) group. Following N4-protection, the N1 position can be alkylated, usually with a stronger base to deprotonate the amide. Subsequent deprotection of N4 yields the desired N1-alkylated product.[9]
Data Presentation: Influence of Reaction Conditions on N-Alkylation
The choice of reaction parameters can significantly impact the outcome of the N-alkylation. The following table summarizes general trends observed in the literature.
| Parameter | Variation | Expected Outcome on N4-Alkylation | Rationale & Causality |
| Base | Weak inorganic (K₂CO₃, Cs₂CO₃) | Favorable | Sufficiently basic to neutralize the generated acid without significantly deprotonating the N1-amide proton. |
| Strong (NaH, KOtBu) | Potential for N1-alkylation | Strong bases can deprotonate the less acidic N1-amide, leading to a mixture of products or selective N1-alkylation.[6][10] | |
| Solvent | Polar Aprotic (DMF, MeCN, DMSO) | Favorable | Solubilizes the piperazin-2-one and promotes the Sₙ2 reaction.[6] |
| Non-polar (Toluene, THF) | Slower reaction rates | May be used in conjunction with strong bases for N1-alkylation to favor specific ion-pairing effects.[6] | |
| Temperature | Room Temperature to 50 °C | Generally sufficient | Balances reaction rate with minimizing side reactions. |
| Elevated (>80 °C) | Increased rate, potential for side reactions | May be necessary for less reactive alkylating agents but can lead to decomposition or undesired side products.[6] | |
| Alkylating Agent | Primary (e.g., Benzyl bromide) | High reactivity | Readily undergoes Sₙ2 reaction. |
| Secondary (e.g., 2-Bromopropane) | Lower reactivity, potential for elimination | Steric hindrance can slow the substitution reaction and promote competing elimination pathways.[6] |
Characterization of N-Alkylated Piperazin-2-one Derivatives
Confirmation of the desired N-alkylated product and determination of regioselectivity are typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of new signals corresponding to the protons of the introduced alkyl group is a key indicator of successful alkylation. The chemical shift and multiplicity of the protons on the carbon adjacent to the nitrogen can help distinguish between N1 and N4 isomers. For example, in ¹H NMR, the methylene protons of an N-benzyl group will appear as a singlet, and its chemical shift will differ depending on whether it is attached to N1 or N4.[11][12][13]
-
¹³C NMR: The appearance of new carbon signals from the alkyl group and shifts in the signals of the piperazin-2-one ring carbons, particularly those adjacent to the site of alkylation, provide further structural confirmation.[11][14]
-
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the calculated molecular weight of the N-alkylated product, confirming the addition of the alkyl group.[14][15]
Conclusion
The N-alkylation of piperazin-2-one derivatives is a fundamental and versatile transformation in the synthesis of potential therapeutic agents. A thorough understanding of the factors governing regioselectivity, particularly the interplay between the nucleophilicity of the two nitrogen atoms and the reaction conditions, is paramount for achieving the desired synthetic outcome. By carefully selecting the appropriate base, solvent, and temperature, and by employing protecting group strategies when necessary, researchers can effectively control the site of alkylation and access a diverse range of N-substituted piperazin-2-one derivatives for further investigation in drug discovery and development programs.
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Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1933–1946. [Link]
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Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(4), 1136-1139. [Link]
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Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
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Jane, D. E., et al. (2005). Synthesis and pharmacology of N1-substituted piperazine-2,3-dicarboxylic acid derivatives acting as NMDA receptor antagonists. Journal of Medicinal Chemistry, 48(7), 2627-37. [Link]
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Pandey, J., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-26. [Link]
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-
Soltani, F., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. ResearchGate. [Link]
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Wodtke, R., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(23), 8307. [Link]
-
Stoltz, B. M., et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie, 126(4), 1154-1157. [Link]
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Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1933-1946. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Benzylpiperazine. PubChem. [Link]
-
Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. ResearchGate. [Link]
-
Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
-
D'Andrea, L. D., & Di Francesco, M. E. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6039. [Link]
-
Khan, I., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 453-458. [Link]
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-
Bakulev, V. A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 26(4), 10335. [Link]
- MacMillan, D. W. C., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
-
Yamuna, R., et al. (2015). Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), 93-96. [Link]
-
Ali, M. E., et al. (2014). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Molecules, 19(7), 9636-9655. [Link]
-
Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2519-2533. [Link]
-
Yarkov, A.V. (2016-2025). 2-(4-Benzyl-1-piperazinyl)-4,6-dimethylnicotinonitrile - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
Chai, C. L. L., & King, A. R. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
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Application Note: A One-Pot Protocol for the Synthesis of Piperazin-2-ones via a Palladium-Catalyzed Cascade Double Nucleophilic Substitution
Abstract
Piperazin-2-ones are recognized as privileged scaffolds in medicinal chemistry and drug discovery, forming the core of numerous bioactive compounds.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of substituted piperazin-2-ones through an efficient, one-pot cascade reaction. The methodology leverages a palladium and silver co-catalyzed double nucleophilic substitution, enabling the formation of three new chemical bonds from a chloro allenylamide, a primary amine, and an aryl iodide.[2][3] This guide offers a detailed experimental procedure, mechanistic insights, data interpretation, and troubleshooting advice tailored for researchers in synthetic and medicinal chemistry.
Introduction: The Significance of Piperazin-2-ones
The piperazinone core is a key structural motif in a wide array of pharmaceuticals and natural products.[3] Its prevalence is largely due to its ability to act as a conformationally constrained peptide mimetic, which is crucial for enhancing the metabolic stability and cell permeability of drug candidates.[1] Traditional synthetic routes to these scaffolds can be multi-step and limited in scope. The development of cascade reactions, which form multiple bonds in a single operation, represents a significant advancement in efficiency and atom economy.[4] The protocol detailed herein, based on the work of Petkovic et al., offers a robust and versatile one-pot method to access structurally diverse piperazin-2-ones, making it a valuable tool for constructing compound libraries for drug development.[2]
Reaction Principle and Mechanism
This synthesis is a cascade process that constructs the piperazin-2-one ring by forming the C(3)–N(4) and N(4)–C(5) bonds simultaneously.[1] The reaction is catalyzed by a palladium(0) complex, with a silver salt acting as a crucial co-catalyst.
Causality of Reagent Roles:
-
Chloro Allenylamide (1): This is the electrophilic backbone of the final product. The allene moiety acts as a masked electrophile.
-
Primary Amine (R-NH₂): This nucleophile serves as the source for the N(4) atom and introduces a point of diversity into the final molecule.
-
Aryl Iodide (ArI): This provides the aryl group that will be attached to the C(5) position and is essential for initiating the palladium catalytic cycle.
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): The Pd(0) catalyst initiates the cycle by oxidative addition into the aryl iodide bond. It orchestrates the subsequent bond-forming events.
-
Silver Salt (AgNO₃): The silver salt plays a multifaceted role. It is proposed to act as a halide scavenger, facilitating the formation of a cationic palladium intermediate. Additionally, silver salts are known to activate allenes towards nucleophilic attack, thereby promoting the key cyclization step.[5][6][7]
-
Base (e.g., Cs₂CO₃): The base is required to deprotonate the amine nucleophile and neutralize the acid generated during the reaction.
Proposed Catalytic Cycle:
The reaction is believed to proceed through the following key steps, as illustrated in the diagram below:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide to form an arylpalladium(II) complex.
-
Carbopalladation: The arylpalladium(II) species coordinates to the allene. Subsequent insertion of the allene into the Ar-Pd bond (carbopalladation) generates a π-allylpalladium intermediate.
-
Nucleophilic Attack & Cyclization: The primary amine attacks the π-allylpalladium intermediate. This is the first nucleophilic substitution. The resulting intermediate then undergoes an intramolecular nucleophilic attack (the second nucleophilic substitution) on the carbon bearing the chlorine atom to form the six-membered piperazinone ring. The presence of the silver salt is thought to facilitate this key cyclization step.
-
Reductive Elimination: Reductive elimination from the final palladium complex releases the piperazin-2-one product and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Caption: Proposed catalytic cycle for the cascade synthesis of piperazin-2-ones.
Experimental Protocol
This protocol is optimized for a 0.1 mmol scale reaction. It is recommended to perform a test reaction at this scale before proceeding to larger scales.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| N-(4-chlorobut-2,3-dienyl)amide 1 | Synthesis Grade | Custom Synthesis | Starting material. Handle with care.[8] |
| Aryl Iodide (ArI) | ReagentPlus®, ≥99% | Sigma-Aldrich | |
| Primary Amine (RNH₂) | ≥99% | Sigma-Aldrich | |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem Chemicals | Air-sensitive. Handle under inert atmosphere. |
| Silver Nitrate (AgNO₃) | ≥99.0% | Fisher Scientific | Light-sensitive. Store in the dark. |
| Cesium Carbonate (Cs₂CO₃) | ≥99.9% | Alfa Aesar | Hygroscopic. Store in a desiccator. |
| Acetonitrile (CH₃CN) | Anhydrous, 99.8% | Acros Organics | Use dry solvent from a freshly opened bottle or a solvent system. |
| Diethyl Ether (Et₂O) | ACS Grade | VWR | For work-up and chromatography. |
| Petroleum Ether (PE) | ACS Grade | VWR | For chromatography. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography. |
Apparatus
-
Oven-dried 10 mL round-bottom flask or reaction vial with a magnetic stir bar.
-
Rubber septum and nitrogen or argon gas inlet.
-
Syringes for liquid transfers.
-
Heating mantle or oil bath with a temperature controller.
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).
-
Rotary evaporator.
-
Glass column for chromatography.
Step-by-Step Procedure
Caption: General experimental workflow for piperazin-2-one synthesis.
-
Reaction Setup: To an oven-dried 10 mL reaction vial containing a magnetic stir bar, add the chloro allenylamide 1 (0.1 mmol, 1.0 equiv), aryl iodide (0.12 mmol, 1.2 equiv), cesium carbonate (0.3 mmol, 3.0 equiv), silver nitrate (0.05 mmol, 0.5 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.01 mmol, 0.1 equiv).
-
Expertise Note: The reagents are added as solids first to ensure an oxygen-free environment can be established before adding the liquid components. Pd(PPh₃)₄ is oxygen-sensitive and should be handled quickly.
-
-
Establish Inert Atmosphere: Seal the vial with a rubber septum, and then evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times.
-
Addition of Liquids: Through the septum, add anhydrous acetonitrile (5 mL) via syringe, followed by the primary amine (0.3 mmol, 3.0 equiv).
-
Expertise Note: Using a slight excess of the amine can improve reaction rates and yields.[2] Anhydrous solvent is critical to prevent quenching of the catalyst and side reactions.
-
-
Heating and Reaction Monitoring: Place the sealed vial in a preheated oil bath at 85–90 °C. Stir the mixture vigorously for 16 hours. The reaction can be monitored by TLC by taking small aliquots, quenching with water, extracting with ethyl acetate, and spotting on a silica gel plate.
-
Work-up: After 16 hours, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether (10 mL) and filter it through a small pad of Celite® to remove insoluble salts. Wash the pad with additional diethyl ether (2 x 5 mL).
-
Concentration: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel. The eluent system will depend on the specific product's polarity but a gradient of petroleum ether and diethyl ether (e.g., starting from 100:0 to 70:30) is a good starting point.[9]
-
Trustworthiness Note: It is crucial to combine fractions based on TLC analysis to ensure the purity of the final product.
-
Data and Results
Scope of the Reaction
The protocol is versatile and tolerates a range of functional groups on both the aryl iodide and the primary amine.[1]
| Entry | Aryl Iodide (ArI) | Primary Amine (RNH₂) | Product | Isolated Yield (%) |
| 1 | 4-Methoxyiodobenzene | Benzylamine | 3a | 74 |
| 2 | Iodobenzene | Benzylamine | 3b | 71 |
| 3 | 1-Iodo-4-nitrobenzene | Benzylamine | 3d | 68 |
| 4 | 2-Iodonaphthalene | Hexylamine | 3g | 65 |
| 5 | 4-Methoxyiodobenzene | Tryptamine | 3k | 59 |
| 6 | 4-Methoxyiodobenzene | Allylamine | 3p | 63 |
| Data synthesized from Petkovic et al., Synthesis 2024, 56, 418–426.[1] |
Characterization Data Example: Product 3g
1-Benzyl-4-hexyl-5-(1-naphthalen-2-ylvinyl)piperazin-2-one (3g) [9]
-
Appearance: Orange oil.
-
IR (ATR): 2926, 1651, 1453, 1270, 820, 699 cm⁻¹.
-
Interpretation: The strong peak at 1651 cm⁻¹ corresponds to the amide C=O stretch. The peak at 2926 cm⁻¹ is indicative of C-H stretching from the alkyl groups.
-
-
¹H NMR (400 MHz, CDCl₃): δ = 7.85 – 7.77 (m, 4H), 7.55 – 7.42 (m, 4H), 7.35 – 7.23 (m, 5H), 5.85 (s, 1H), 5.49 (s, 1H), 4.62 (d, J = 14.8 Hz, 1H), 4.54 (d, J = 14.8 Hz, 1H), 3.98 (s, 1H), 3.21 (d, J = 17.2 Hz, 1H), 3.08 (d, J = 17.2 Hz, 1H), 2.55 – 2.40 (m, 2H), 1.50 – 1.40 (m, 2H), 1.35 – 1.20 (m, 6H), 0.88 (t, J = 6.8 Hz, 3H).
-
Interpretation: The complex multiplets between 7.23-7.85 ppm correspond to the aromatic protons. The singlets at 5.85 and 5.49 ppm are characteristic of the vinyl protons. The pair of doublets around 4.58 ppm is the diastereotopic protons of the benzyl -CH₂- group. Signals for the piperazinone ring and hexyl chain are also present.
-
-
¹³C NMR (101 MHz, CDCl₃): δ = 167.5, 145.5, 136.8, 136.5, 133.2, 132.9, 128.6, 128.3, 128.2, 127.9, 127.5, 126.3, 126.2, 125.7, 124.9, 118.4, 64.6, 55.8, 53.9, 50.2, 49.3, 31.7, 26.3, 22.6, 14.0.
-
HRMS (ESI): m/z calcd for [C₂₉H₃₄N₂O + H]⁺: 427.27439; found: 427.27465.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized Pd(0)). | Ensure all reagents and solvents are anhydrous and the reaction is set up under a strict inert atmosphere. Use fresh, high-quality Pd(PPh₃)₄. |
| Poor quality of aryl iodide or allenylamide. | Purify starting materials if necessary. Confirm their identity and purity by NMR. | |
| Formation of Side Products | Dimerization of the allene or other side reactions. | Ensure the reaction temperature does not exceed 90 °C. Check the stoichiometry of reagents carefully. The order of addition can sometimes influence outcomes in complex cascade reactions.[10][11] |
| Incomplete reaction leading to a complex mixture. | Increase reaction time to 24 hours. Monitor by TLC to confirm the reaction has gone to completion. | |
| Difficulty in Purification | Product is co-eluting with triphenylphosphine oxide (a catalyst byproduct). | Most of the triphenylphosphine oxide can be removed by trituration with a solvent like hexane or a hexane/ether mixture before column chromatography. A different eluent system may be required for complete separation. |
| Product is an oil and difficult to handle. | If the product is basic, consider forming a salt (e.g., HCl salt) to induce crystallization, which can be an effective purification step. |
Safety and Handling
-
General Precautions: This procedure should be carried out by trained personnel in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent-Specific Hazards:
-
Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Avoid inhalation of dust and skin contact.
-
Chloro Allenylamides: These are reactive alkylating agents. While specific toxicity data is limited, they should be treated as potentially toxic and handled with care. Avoid skin contact and inhalation.
-
Aryl Iodides & Primary Amines: Handle according to their specific Safety Data Sheets (SDS). Many amines are corrosive and have strong odors.
-
Acetonitrile: Flammable and toxic. Avoid inhalation and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual palladium, according to institutional and local environmental regulations. Palladium waste should be collected separately for potential recovery.
References
-
Petkovic, M., Kusljevic, D., Jovanovic, M., Jovanovic, P., Tasic, G., Simic, M., & Savic, V. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 56(03), 418-426. [Link]
- Petkovic, M., et al. (2023). Supporting Information for Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Accessed via institutional access to the journal.
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Request PDF on ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. [Link]
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Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2848–2857. [Link]
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Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 337-347. [Link]
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Zheng, C., et al. (2021). Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions. Accounts of Chemical Research, 54(9), 2233–2245. [Link]
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Nakhla, J. S., Schultz, D. M., & Wolfe, J. P. (2009). Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines. Tetrahedron, 65(33), 6549–6570. [Link]
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Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(4), 740–743. [Link]
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Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
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Karabelas, K., Westerlund, C., & Hallberg, A. (1985). The effect of added silver nitrate on the palladium-catalyzed arylation of allyltrimethylsilanes. The Journal of Organic Chemistry, 50(20), 3896–3900. [Link]
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Pérez-Gómez, A., et al. (2020). Intermolecular Allene Functionalization by Silver-Nitrene Catalysis. Journal of the American Chemical Society, 142(30), 13062–13071. [Link]
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Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(1), 209-221. [Link]
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ResearchGate. (n.d.). Synthesis of N-(4-Chlorobutyl)butanamide, a Chlorinated Amide Isolated from Aloe sabaea. [Link]
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Bohrium. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. [Link]
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Research Trend. (n.d.). Palladium Catalyzed Cascade Reactions: A Review Study. [Link]
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Allen, S. E., & Hsieh, S.-Y. (2021). Palladium-catalyzed cascade reactions involving C–C and C–X bond formation. Chemical Society Reviews, 50(10), 5869-5884. [Link]
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ResearchGate. (n.d.). Role of Silver Salts in Palladium-Catalyzed Arene and Heteroarene C–H Functionalization Reactions. [Link]
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Sci-Hub. (n.d.). Dual Amine and Palladium Catalysis in Diastereo- and Enantioselective Allene Carbocyclization Reactions. [Link]
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Zhang, Z., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(21), 5919-5924. [Link]
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Pérez-Gómez, A., et al. (2020). Intermolecular Allene Functionalization by Silver-Nitrene Catalysis. Journal of the American Chemical Society, 142(30), 13062-13071. [Link]
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ResearchGate. (n.d.). Crystal structure of N-(4-chlorophenyl)benzothioamide. [Link]
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Stein, G. P., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. The Journal of Organic Chemistry, 85(12), 8106–8115. [Link]
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Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
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González-López, M., et al. (2021). Kinetic Resolution of Allyltriflamides through a Pd-Catalyzed C–H Functionalization with Allenes: Asymmetric Assembly of Tetrahydropyridines. Journal of the American Chemical Society, 143(10), 3763–3770. [Link]
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Ogasawara, M., et al. (2009). Palladium-catalyzed synthesis of endocyclic allenes and their application in stereoselective [2 + 2]cycloaddition with ketenes. Organic Letters, 11(1), 177–180. [Link]
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Zhu, L., et al. (2021). Palladium-Catalyzed C-H Amination/[2 + 3] or [2 + 4] Cyclization via C(sp3 or sp2)-H Activation. Organic Letters, 23(20), 7961–7965. [Link]
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Vo, G. D., & Hartwig, J. F. (2015). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Angewandte Chemie International Edition, 54(14), 4364-4368. [Link]
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Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2516–2529. [Link]
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The Strategic Application of 1,3-Dimethylpiperazin-2-one Hydrochloride in Asymmetric Synthesis: A Guide for Advanced Synthesis
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This document provides a detailed exploration of the role and potential applications of 1,3-dimethylpiperazin-2-one hydrochloride in the field of asymmetric synthesis. While direct catalytic or auxiliary applications of this specific hydrochloride salt are not extensively documented in peer-reviewed literature, its core structure as a chiral piperazin-2-one positions it as a valuable and versatile chiral building block. This guide will elucidate its potential by drawing parallels with established methodologies for analogous chiral piperazinone scaffolds, offering a forward-looking perspective for its integration into synthetic workflows.
Part 1: The Significance of the Chiral Piperazin-2-one Scaffold
The piperazin-2-one moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds, including kinase inhibitors and neuroactive agents.[1] The introduction of chirality into this framework significantly expands the accessible chemical space, allowing for the fine-tuning of pharmacological profiles and the development of stereochemically pure active pharmaceutical ingredients (APIs). The constrained conformation of the piperazin-2-one ring can also serve as a peptidomimetic, mimicking peptide turns and influencing binding affinity and metabolic stability.[1]
1,3-Dimethylpiperazin-2-one, as a chiral entity, offers two key points of diversification: the stereocenter at the C3 position and the two nitrogen atoms, which can be further functionalized. The hydrochloride salt form enhances its solubility in polar solvents, facilitating its use in a variety of reaction conditions.
Part 2: Conceptual Framework for Application in Asymmetric Synthesis
The primary application of chiral 1,3-dimethylpiperazin-2-one lies in its use as a chiral building block . This approach leverages the pre-existing stereocenter to construct more complex chiral molecules. Based on the established reactivity of similar piperazinone derivatives, we can conceptualize its application in several key areas of asymmetric synthesis.
Asymmetric Alkylation and Functionalization
A cornerstone of asymmetric synthesis is the diastereoselective alkylation of enolates derived from chiral auxiliaries. While 1,3-dimethylpiperazin-2-one itself is the target, its derivatives can be employed in asymmetric alkylation protocols. For instance, the nitrogen at the N1 position can be acylated with a desired carboxylic acid, and the resulting N-acylpiperazinone can undergo diastereoselective enolization and subsequent alkylation at the α-carbon to the acyl group. The chiral environment provided by the piperazinone scaffold would direct the approach of the electrophile, leading to the formation of a new stereocenter with high diastereoselectivity.
The following workflow illustrates this conceptual application:
Caption: Conceptual workflow for the use of a chiral piperazinone as an auxiliary in asymmetric alkylation.
The stereochemical outcome of such a reaction would be dictated by the conformation of the enolate, which is influenced by the stereocenter at C3 of the piperazinone ring. The bulky substituent at C3 would shield one face of the enolate, directing the electrophile to the opposite face.
Scaffold for Chiral Ligands and Organocatalysts
The diamine nature of the piperazinone core makes it an excellent scaffold for the development of novel chiral ligands for transition-metal catalysis and organocatalysts. The nitrogen atoms can be functionalized with groups capable of coordinating to metal centers or participating in catalytic cycles.
For instance, the N1 and N4 positions can be substituted with phosphine or other coordinating groups to create bidentate ligands for asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions. The inherent chirality of the piperazinone backbone would create a chiral environment around the metal center, inducing enantioselectivity in the catalyzed reaction.
The development of an organocatalyst could involve the functionalization of one of the nitrogen atoms with a group capable of activating substrates, such as a primary or secondary amine for enamine or iminium ion catalysis.
Sources
Application Note & Protocols: A Conceptual Framework for Utilizing 1,3-Dimethylpiperazin-2-one Hydrochloride in the Development of Novel PAR2 Antagonists
Audience: Researchers, scientists, and drug development professionals.
Abstract: Protease-Activated Receptor 2 (PAR2) has emerged as a significant therapeutic target for a multitude of inflammatory, pain, and proliferative disorders.[1][2] Its unique activation mechanism by serine proteases makes it a critical sensor in pathophysiology, yet the development of potent, selective, and bioavailable small-molecule antagonists remains a challenge.[3][4] This document outlines a conceptual yet scientifically grounded framework for a drug discovery campaign utilizing the 1,3-dimethylpiperazin-2-one hydrochloride scaffold as a starting point for the generation of a novel library of PAR2 antagonists. We provide detailed protocols for primary and secondary screening assays, including calcium flux and β-arrestin recruitment, to identify and characterize lead compounds. The causality behind experimental choices is emphasized to provide a robust, self-validating system for researchers embarking on PAR2-targeted drug discovery.
Introduction: PAR2 as a High-Value Therapeutic Target
Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) with a distinct activation mechanism.[5] Unlike typical GPCRs that are activated by soluble ligands, PAR2 is turned on when extracellular serine proteases, such as trypsin, mast cell tryptase, or tissue kallikreins, cleave its N-terminal domain.[6][7] This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop to initiate intracellular signaling.[2][5]
This irreversible activation positions PAR2 as a crucial sentinel for tissue damage and inflammation.[2] Upon activation, PAR2 couples to multiple intracellular signaling pathways, primarily:
-
Gαq/11 Pathway: This leads to the activation of phospholipase C, generation of inositol trisphosphate (IP3), and a subsequent increase in intracellular calcium ([Ca²⁺]i). This pathway is strongly associated with pro-inflammatory responses.[8]
-
β-Arrestin Pathway: Recruitment of β-arrestins can lead to receptor internalization and desensitization, but also initiates separate, G-protein-independent signaling cascades, including the activation of mitogen-activated protein kinases (MAPK).[8][9] This pathway is implicated in both inflammatory and chronic pain signaling.[10]
The dysregulation of PAR2 signaling is linked to a wide array of diseases, including atopic dermatitis, inflammatory bowel disease, chronic pain, and certain cancers, making it a compelling target for therapeutic intervention.[1][6][9][11] The development of antagonists that can block these pathological signaling events represents a promising therapeutic strategy.[3][12]
Caption: PAR2 activation and downstream signaling cascades.
The Piperazinone Scaffold: A Starting Point for Antagonist Design
While no direct link between 1,3-Dimethylpiperazin-2-one hydrochloride and PAR2 antagonism is established in current literature, the piperazine and piperazinone cores are privileged structures in medicinal chemistry.[13] Their properties, including structural rigidity, high aqueous solubility, and the presence of two nitrogen atoms for synthetic modification, make them excellent scaffolds for building compound libraries with favorable pharmacokinetic properties.[14][15]
This guide proposes using 1,3-Dimethylpiperazin-2-one hydrochloride as a chemical starting point for a fragment-based or library-based drug discovery effort.
Table 1: Properties of the Starting Scaffold
| Property | Value | Reference |
|---|---|---|
| Compound Name | 1,3-Dimethylpiperazin-2-one hydrochloride | [16] |
| CAS Number | 1219425-22-5 | |
| Molecular Formula | C₆H₁₂N₂O ⋅ HCl | [16] |
| Molecular Weight | 164.63 g/mol | [16] |
| Physical Form | Solid / Powder |[16] |
The synthetic strategy would involve decorating the piperazinone core at the available nitrogen and carbon positions to explore the chemical space and identify moieties that confer PAR2 antagonistic activity. This structure-activity relationship (SAR) study is foundational to lead optimization.[14][17][18]
Caption: Conceptual SAR strategy for developing PAR2 antagonists.
Experimental Protocols for Screening and Characterization
A robust screening cascade is essential for identifying and prioritizing compounds. The following protocols describe a primary screen to identify all antagonists, followed by a secondary assay to deconvolute their mechanism and potential for biased signaling.[8]
Caption: High-throughput screening workflow for PAR2 antagonists.
Protocol 3.1: Primary Screening via Homogeneous Calcium Flux Assay
Rationale: This assay serves as the primary high-throughput screen (HTS). Since PAR2 robustly couples to Gαq, antagonism of this pathway is a primary indicator of activity.[8] The use of a fluorescent calcium indicator provides a strong, reliable signal suitable for HTS.
Materials:
-
HEK293 cells stably expressing human PAR2 (HEK-hPAR2).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).
-
PAR2 Agonist: Trypsin or a specific peptide agonist (e.g., SLIGKV-NH₂).
-
Test Compounds (derived from 1,3-dimethylpiperazin-2-one).
-
Reference Antagonist (e.g., GB88).[8]
-
384-well black, clear-bottom assay plates.
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument.
Step-by-Step Methodology:
-
Cell Plating: Seed HEK-hPAR2 cells into 384-well plates at a density that yields a confluent monolayer (e.g., 20,000 cells/well) and incubate overnight at 37°C, 5% CO₂.
-
Causality: A confluent monolayer ensures a consistent cell number per well, minimizing variability and maximizing the signal-to-noise ratio.
-
-
Dye Loading: The next day, remove growth media and add 20 µL of dye-loading solution (Assay Buffer containing calcium dye and probenecid) to each well. Incubate for 60 minutes at 37°C, then 30 minutes at room temperature in the dark.
-
Causality: Incubation allows the AM ester form of the dye to passively cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator inside the cell. Probenecid prevents active transport of the dye out of the cell.
-
-
Compound Addition: Add 5 µL of test compounds, reference antagonist, or vehicle (DMSO in Assay Buffer) to the appropriate wells. Incubate for 15-30 minutes at room temperature.
-
Causality: This pre-incubation period allows the antagonist to bind to the receptor before the agonist is introduced.
-
-
Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. Record a stable baseline fluorescence for 10-20 seconds. Then, add 10 µL of PAR2 agonist at a pre-determined EC₈₀ concentration (the concentration that gives 80% of the maximal response). Continue recording fluorescence for 90-180 seconds.
-
Causality: Using an EC₈₀ concentration of agonist provides a robust signal that is sensitive to inhibition, making it ideal for identifying antagonists.
-
-
Data Analysis: Calculate the percentage inhibition for each well relative to the vehicle control (0% inhibition) and wells with no agonist (100% inhibition). Hits are typically defined as compounds producing >50% inhibition at a single screening concentration (e.g., 10 µM). Confirmed hits should be re-tested in a dose-response format to determine the IC₅₀ value.
Protocol 3.2: Secondary Screening via β-Arrestin Recruitment Assay
Rationale: Some compounds may selectively inhibit G-protein signaling without affecting β-arrestin recruitment (biased antagonism).[8][10] Understanding this profile is crucial, as different signaling arms may be responsible for therapeutic effects versus side effects. This assay quantifies the translocation of β-arrestin to the activated PAR2 receptor.
Materials:
-
U2OS or CHO cells stably co-expressing hPAR2 fused to a tag (e.g., Renilla Luciferase) and β-arrestin-2 fused to a complementary tag (e.g., a fluorescent protein or enzyme fragment).
-
Assay-specific substrate and buffer (dependent on the technology, e.g., BRET, PathHunter).
-
PAR2 Agonist (Trypsin or SLIGKV-NH₂).
-
Confirmed Hits from the primary screen.
-
384-well white, solid-bottom assay plates.
-
Luminescence or fluorescence plate reader.
Step-by-Step Methodology:
-
Cell Plating: Plate the engineered cells in 384-well plates and incubate overnight, following the manufacturer's recommendations.
-
Compound Addition: Add test compounds at various concentrations to the wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add PAR2 agonist (at its EC₈₀ concentration for β-arrestin recruitment) to all wells except the negative controls.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C or room temperature, as optimized for the specific assay technology.
-
Causality: This incubation period is required for the full biological response of β-arrestin translocation and stabilization at the receptor to occur.
-
-
Signal Detection: Add the detection reagents/substrate according to the manufacturer's protocol. After a short incubation (10-60 minutes), read the plate on the appropriate reader (e.g., luminescence for BRET or enzyme fragment complementation assays).
-
Data Analysis: Calculate the IC₅₀ for inhibition of β-arrestin recruitment. Compare this value to the IC₅₀ from the calcium flux assay. A significant difference (e.g., >10-fold) may indicate biased antagonism.
Data Interpretation and Lead Optimization
The screening cascade will generate quantitative data to guide the SAR and identify lead candidates.
Table 2: Hypothetical Screening Data for Lead Candidates Derived from the Piperazinone Scaffold
| Compound ID | R1-Group (Conceptual) | Ca²⁺ Flux IC₅₀ (µM) | β-Arrestin IC₅₀ (µM) | Bias Profile |
|---|---|---|---|---|
| Scaffold | H | > 50 | > 50 | Inactive |
| PZ-001 | 3-chlorophenyl | 5.2 | 6.1 | Balanced Antagonist |
| PZ-008 | 4-fluoro-benzyl | 0.85 | 1.1 | Balanced Antagonist |
| PZ-015 | Naphthyl | 0.15 | 9.8 | G-protein Biased (>65x) |
| PZ-022 | Isoquinoline | 12.1 | 0.55 | β-Arrestin Biased (>20x) |
Interpretation:
-
Balanced Antagonists (e.g., PZ-008): These compounds inhibit both major signaling pathways and may offer broad therapeutic effects.
-
Biased Antagonists (e.g., PZ-015): This compound preferentially blocks the pro-inflammatory calcium pathway. Such a profile could be highly desirable for treating inflammatory diseases while potentially sparing other physiological functions of PAR2.[8]
-
Lead Selection: PZ-015 would be a high-priority candidate for further optimization due to its high potency and potentially advantageous biased profile. The next steps would involve improving its potency further, assessing selectivity against other PARs (PAR1, PAR4), and evaluating its drug metabolism and pharmacokinetic (DMPK) properties.
Conclusion
This application note presents a conceptual but robust and scientifically plausible strategy for leveraging the 1,3-dimethylpiperazin-2-one hydrochloride scaffold in a modern drug discovery campaign targeting PAR2. By combining rational library design with a tiered screening cascade that includes assays for both G-protein and β-arrestin signaling, researchers can efficiently identify and characterize novel PAR2 antagonists. The detailed protocols and explanatory rationale provided herein serve as a foundational guide for initiating such a program, with the ultimate goal of developing new therapeutics for PAR2-mediated diseases.
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Zhao, J., et al. (2024). Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives. Journal of Inflammation Research. [Link]
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The development of proteinase-activated receptor-2 modulators and the challenges involved. (2020). PubMed. [Link]
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PAR2 targeted drug discovery for the treatment of pain. (n.d.). University of Arizona. [Link]
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Protease-activated receptor 2. (n.d.). Wikipedia. [Link]
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1,3-Dimethylpiperazin-2-one hydrochloride. (n.d.). PubChem. [Link]
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1,3-Dimethylpiperazine hydrochloride. (n.d.). PubChem. [Link]
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Piperazinone derivatives proposed as PAR1 antagonists. (n.d.). ResearchGate. [Link]
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Calcium Flux & β-Arrestin Recruitment Assay. (n.d.). Creative Bioarray. [Link]
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Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). ResearchGate. [Link]
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(R)-1,3-dimethylpiperazine 2HCl. (n.d.). ChemBK. [Link]
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Design and Evaluation of Heterobivalent PAR1–PAR2 Ligands as Antagonists of Calcium Mobilization. (2018). ACS Omega. [Link]
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Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. [Link]
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C781, a β-Arrestin Biased Antagonist at Protease-Activated Receptor-2 (PAR2), Displays in vivo Efficacy Against Protease-Induced Pain in Mice. (2021). The Journal of Pain. [Link]
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Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. (2016). ResearchGate. [Link]
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β-Arrestin-biased proteinase-activated receptor-2 antagonist C781 limits allergen-induced airway hyperresponsiveness and inflammation. (2022). British Journal of Pharmacology. [Link]
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Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists. (2023). Bioorganic & Medicinal Chemistry. [Link]
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Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. (1993). Journal of Medicinal Chemistry. [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules. [Link]
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Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2022). Molecules. [Link]
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The medicinal chemistry of piperazines: A review. (2024). Chemical Biology & Drug Design. [Link]
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Synthesis and Pharmacology of Novel Antidepressant Agents with Dopamine Autoreceptor Agonist Properties. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Application Notes and Protocols for Solid-Phase Synthesis of Piperazinone-Based Compound Libraries
Introduction: The Piperazinone Scaffold and the Power of Solid-Phase Synthesis
The piperazinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity, including antineoplastics, antivirals, and novel bacterial topoisomerase inhibitors.[1][2][3] Its prevalence in drug discovery is due to its conformational rigidity and the ability to project substituents in well-defined spatial orientations, making it an excellent template for mimicking peptide turns or interacting with specific biological targets.
Traditionally, solution-phase synthesis of individual piperazinone analogs is a laborious process involving multiple steps of reaction, isolation, and purification. For the creation of large compound libraries essential for high-throughput screening (HTS) and structure-activity relationship (SAR) studies, this approach is inefficient. Solid-phase organic synthesis (SPOS) provides a powerful solution.[4] By anchoring the initial building block to a polymeric resin, SPOS streamlines the entire synthetic sequence.[5] Key advantages include:
-
Simplified Purification: Reagents and by-products are removed by simple filtration and washing of the resin, eliminating the need for chromatographic purification after each step.[5]
-
Use of Excess Reagents: Reactions can be driven to completion by using an excess of soluble reagents, which are then easily washed away.[5]
-
Amenability to Automation: The repetitive nature of the wash and reaction cycles is perfectly suited for automated parallel synthesis, enabling the rapid generation of hundreds or thousands of unique compounds.[6]
This guide provides a detailed overview of established solid-phase synthesis techniques for generating diverse piperazinone-based compound libraries, with a focus on the underlying chemical logic and step-by-step protocols.
Core Synthetic Strategies for Library Generation
The construction of a piperazinone library on a solid support hinges on a strategic sequence of linking, cyclizing, and cleaving. Two powerful and widely adopted strategies are the Disrupted Ugi Reaction and a Traceless Synthesis approach.
Strategy 1: The Disrupted Ugi Reaction for Trisubstituted Piperazinones
The Ugi four-component reaction (U-4CR) is a cornerstone of combinatorial chemistry, allowing for the rapid assembly of complex molecules from simple inputs. A variation, the "disrupted" Ugi reaction, is exceptionally well-suited for solid-phase piperazinone synthesis.[7] This method allows for the generation of 2,3,6-trisubstituted piperazinones, offering three points of diversity for library construction.
Causality and Mechanistic Insight: The process begins by immobilizing an amino acid onto the resin, effectively making it a secondary amine. This resin-bound amine then participates in a multicomponent reaction with an aziridine aldehyde dimer and an isonitrile.[1] This forms a resin-bound N-acyl aziridine intermediate. The key step is the subsequent nucleophilic opening of the strained aziridine ring, which proceeds concomitantly with cyclization to form the piperazinone core. The final cleavage from the resin releases the desired compound. A significant feature of this solid-phase approach is its stereochemical outcome; it typically yields the cis-diastereomer, which is complementary to the trans-diastereomer often produced in solution-phase reactions.[1]
Workflow Diagram: Disrupted Ugi Synthesis
Caption: Workflow for piperazinone synthesis via the solid-phase disrupted Ugi reaction.
Protocol 1: Piperazinone Synthesis via Disrupted Ugi Reaction
This protocol is adapted from methodologies reported for the synthesis of diverse 2,3,6-trisubstituted piperazinones on FMP (4-(4-formyl-3-methoxyphenoxy)ethyl) resin.[5]
Materials:
-
FMP resin
-
Fmoc-protected amino acids (Diversity point R1)
-
Aziridine aldehyde dimers (Diversity point R2)
-
Isonitriles (Diversity point R3)
-
Nucleophiles (e.g., thiols, thioacids, azide) (Diversity point Nu)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Piperidine in DMF (20%, v/v)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Resin Preparation and Amino Acid Loading (R1):
-
Swell FMP resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Wash the resin 3x with DMF.
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equiv.) in DMF. Add this solution to the resin, followed by NaBH₃CN (3 equiv.).
-
Agitate the mixture at room temperature for 12 hours. The amino acid is loaded onto the resin via reductive amination.[5]
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and methanol (3x), then dry under vacuum.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 30 minutes to remove the Fmoc protecting group, liberating the secondary amine.[8]
-
Wash the resin with DMF (5x) to remove all traces of piperidine.
-
-
Disrupted Ugi Reaction (R2, R3):
-
Swell the deprotected resin in DCM.
-
Add the aziridine aldehyde dimer (3 equiv.) and the isonitrile (3 equiv.).
-
Agitate the reaction mixture at room temperature for 24 hours. This forms the key resin-bound N-acyl aziridine intermediate.[7]
-
Wash the resin with DCM (5x) and DMF (3x).
-
-
Nucleophilic Ring Opening and Cyclization (Nu):
-
To the resin, add a solution of the chosen nucleophile (e.g., sodium azide or a thiol, 5 equiv.) in a suitable solvent (e.g., DMF).
-
Agitate the mixture for 12-24 hours. This step opens the aziridine ring and facilitates the cyclization to the piperazinone core.[5]
-
Wash the resin extensively with DMF (5x), DCM (3x), and methanol (3x), then dry under vacuum.
-
-
Cleavage and Product Isolation:
-
Treat the dried resin with a cleavage cocktail of 95% TFA in DCM for 2 hours. This simultaneously cleaves the molecule from the solid support.[5]
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to yield the final piperazinone.
-
Strategy 2: Traceless Synthesis on Wang Resin
A "traceless" linker strategy is an elegant approach where the linkage point to the solid support is not apparent in the final product molecule. This method is particularly effective for creating piperazinone libraries that mimic peptide structures, such as Leu-enkephalin analogues.[9][10]
Causality and Mechanistic Insight: The synthesis begins by attaching a suitable N-substituted glycine derivative to Wang resin. The secondary amine on this resin-bound molecule is then alkylated. The resulting carboxylic acid is coupled with an amine, introducing another point of diversity. The final step is a treatment with a strong acid like TFA. This single treatment accomplishes three crucial transformations simultaneously: it cleaves the molecule from the Wang resin, removes acid-labile protecting groups (like Boc), and catalyzes the intramolecular cyclization to form the piperazinone ring.[9][10]
Workflow Diagram: Traceless Synthesis
Caption: Workflow for the traceless solid-phase synthesis of piperazinones on Wang resin.
Protocol 2: Traceless Piperazinone Synthesis
This protocol is based on the synthesis of piperazinone-containing enkephalin mimetics on Wang resin.[9][10]
Materials:
-
Wang Resin
-
N-(4-tert-butyloxy-phenethyl)-glycine (Diversity point R1 precursor)
-
D or L Boc-serine-beta-lactone
-
Monosubstituted benzylamine derivatives (Diversity point R2)
-
Benzotriazol-1-yloxy-tris(dimethyl-amino)phosphonium hexafluorophosphate (BOP reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) with 5% H₂O
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Resin Loading (R1):
-
Swell Wang resin in DMF.
-
Couple N-(4-tert-butyloxy-phenethyl)-glycine to the resin using a standard carbodiimide coupling method (e.g., DIC/DMAP) to form the initial resin-bound ester.
-
Wash the resin thoroughly and dry.
-
-
N-Alkylation:
-
Treat the resin-bound glycine derivative with D or L Boc-serine-beta-lactone (2 equiv.) in DMF.[9]
-
Agitate the mixture for 24 hours at room temperature. This alkylates the secondary amine and introduces a carboxylic acid functionality.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Amide Coupling (R2):
-
Swell the resin in DMF.
-
In a separate vial, pre-activate the resin-bound carboxylic acid by adding BOP reagent (3 equiv.) and DIPEA (6 equiv.) in DMF.
-
Add the desired monosubstituted benzylamine derivative (3 equiv.) to the activated resin.[10]
-
Agitate for 4-6 hours until the coupling is complete (monitor with a Kaiser test).
-
Wash the resin with DMF (5x), DCM (3x), and methanol (3x), then dry under vacuum.
-
-
Cleavage, Deprotection, and Cyclization:
-
Treat the dried resin with a solution of 5% H₂O in TFA for 1 hour.[9][10]
-
This single step cleaves the linear precursor from the resin, removes the Boc and other acid-labile protecting groups, and triggers the intramolecular cyclization to form the piperazinone.
-
Filter the resin and collect the acidic filtrate.
-
Concentrate the filtrate and purify the resulting piperazinone derivative by reverse-phase HPLC.
-
Data Summary and Yields
The efficiency of solid-phase synthesis can vary based on the specific sequence, building blocks, and resin used. The following table summarizes representative data from the literature.
| Synthesis Strategy | Resin Type | Key Reactions | Diversity Points | Reported Overall Yield | Reference |
| Disrupted Ugi Reaction | FMP | Reductive Amination, Ugi, Nucleophilic Ring Opening | 3 (Amino Acid, Aziridine Aldehyde, Isonitrile) + Nucleophile | 9-38% | [5] |
| Traceless Synthesis | Wang | N-Alkylation, Amide Coupling, Acid-mediated Cyclization | 2 (N-substituent, Amine) | Not explicitly stated, but sufficient for library synthesis | [9][10] |
Conclusion and Outlook
Solid-phase synthesis is an indispensable tool for the rapid generation of piperazinone-based compound libraries. Methodologies centered around multicomponent reactions like the Ugi condensation or elegant traceless strategies provide robust and automatable pathways to novel chemical entities.[5][9] These techniques allow medicinal chemists to efficiently explore chemical space around the piperazinone scaffold, accelerating the discovery of new therapeutic agents. Future advancements may focus on integrating additional post-synthesis modifications, such as Pd-catalyzed cross-coupling reactions, to further expand the structural diversity achievable on the solid support.[11][12]
References
-
Nekongo, E., et al. (2020). Solid-Phase Synthesis Using the Disrupted Ugi Reaction. In The Ugi Reaction. Available at: [Link]
-
Martins, C., et al. (2014). Solid-phase synthesis of piperazinones via disrupted Ugi condensation. PubMed. Available at: [Link]
-
Shreder, K., et al. (1999). Solid phase organic synthesis of piperazinone containing enkephalin mimetics: a readily derivatized, traceless scaffold. PubMed. Available at: [Link]
-
Shaaban, S., et al. (2022). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing. Available at: [Link]
-
Shreder, K., et al. (1999). Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold. ACS Publications. Available at: [Link]
-
Martins, C., et al. (2014). Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation. ACS Publications. Available at: [Link]
-
Gordeev, M. F., et al. (1998). Solid-phase synthesis of a library of piperazinediones and diazepinediones via Kaiser oxime resin. PubMed. Available at: [Link]
-
Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Connect. Available at: [Link]
-
Larsson, R., et al. (2002). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. ResearchGate. Available at: [Link]
-
Krelaus, R., et al. (2000). Solution-phase combinatorial synthesis and evaluation of piperazine-2,5-dione derivatives. PubMed. Available at: [Link]
-
Zare, A., et al. (2023). Highly regioselective and diastereoselective synthesis of novel pyrazinoindolones via a base-mediated Ugi-N-alkylation sequence. National Center for Biotechnology Information. Available at: [Link]
-
A-Qvortrup, K., et al. (2022). Solid-phase synthesis and biological evaluation of piperazine-based novel bacterial topoisomerase inhibitors. PubMed. Available at: [Link]
-
Zare, A., et al. (2023). Highly regioselective and diastereoselective synthesis of novel pyrazinoindolones via a base-mediated Ugi-N-alkylation sequence. RSC Publishing. Available at: [Link]
-
Lee, Y.-C., et al. (2024). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. MDPI. Available at: [Link]
-
Kysil, O., et al. (2023). Regioselective Cyclic Iminium Formation of Ugi Advanced Intermediates: Rapid Access to 3,4-Dihydropyrazin-2(1H)-ones and Other Diverse Nitrogen-Containing Heterocycles. MDPI. Available at: [Link]
-
Jiang, B., et al. (2013). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journals. Available at: [Link]
-
C-M, D., & M, P. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Wiley Online Library. Available at: [Link]
-
Nowick, J. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
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Application Notes and Protocols: Microwave-Assisted Synthesis of Monosubstituted Piperazine Derivatives
Intended Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Piperazine Derivatives and the Advent of Microwave Synthesis
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications as antitumor, antibacterial, anti-inflammatory, and antipsychotic agents.[1] The ability to efficiently synthesize monosubstituted piperazine derivatives is therefore of paramount importance in drug discovery and development. Traditional synthetic methods often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[2][3][4] By utilizing dielectric heating, microwaves directly and uniformly heat the reaction mixture, leading to dramatic accelerations in reaction rates, increased yields, and often, enhanced product purity.[3][4][5] This application note provides a comprehensive guide to the microwave-assisted synthesis of monosubstituted piperazine derivatives, detailing the underlying principles, offering step-by-step protocols, and presenting comparative data to highlight the advantages of this modern synthetic approach.
The Rationale Behind Microwave-Assisted Synthesis: A Deeper Dive
Microwave energy accelerates chemical reactions through two primary mechanisms: dipolar polarization and ionic conduction.[6] Polar molecules, such as the reactants and solvents in the synthesis of piperazine derivatives, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates heat through molecular friction.[2] In the case of ionic species, the migration of ions through the solution under the influence of the electric field also generates heat.[6] This direct and instantaneous heating of the reaction mixture, as opposed to the slower conductive heating of conventional methods, is the key to the remarkable rate enhancements observed in MAOS.[5]
This targeted heating often leads to "superheating" of the solvent above its conventional boiling point, further accelerating the reaction.[2] The result is a significant reduction in reaction times, often from hours to mere minutes, and improved energy efficiency.[2][5]
General Reaction Scheme
The microwave-assisted synthesis of monosubstituted piperazine derivatives typically involves the N-alkylation or N-arylation of a piperazine derivative. A general scheme for this process is depicted below. The use of a protonated piperazine, such as piperazine monohydrochloride, can be a strategic choice to prevent disubstitution and simplify the synthesis to a one-pot, one-step procedure.[7][8]
Figure 1: General workflow for the microwave-assisted synthesis of monosubstituted piperazine derivatives.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the microwave-assisted synthesis of monosubstituted piperazine derivatives. These are intended as a starting point and may require optimization depending on the specific substrates and available microwave instrumentation.
Protocol 1: Microwave-Assisted N-Alkylation of Piperazine
This protocol details the synthesis of N-benzylpiperazine as a representative example.
Materials:
-
Piperazine
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidinone (NMP)[9]
-
Microwave reactor vial (appropriate size for the reaction scale)
-
Magnetic stir bar
Procedure:
-
Reactant Preparation: In a microwave reactor vial, combine piperazine (1.0 mmol), benzyl chloride (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a minimal amount of a high-boiling point polar solvent such as DMF or NMP (e.g., 2-3 mL) to facilitate efficient microwave absorption and ensure homogeneity.[9]
-
Vial Sealing: Place a magnetic stir bar in the vial and securely seal it with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 5-15 minutes). The optimal temperature and time should be determined empirically for each substrate.
-
Work-up and Purification:
-
After the reaction is complete and the vial has cooled to room temperature, dilute the mixture with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
-
Protocol 2: Microwave-Assisted N-Arylation of Piperazine
This protocol describes a general procedure for the synthesis of 1-arylpiperazines.[10][11]
Materials:
-
Piperazine
-
Substituted aryl halide (e.g., 4-chloronitrobenzene)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DABCO)[12][13]
-
Solvent (e.g., acetonitrile, THF, or DMF)
-
Microwave reactor vial
-
Magnetic stir bar
Procedure:
-
Reactant Loading: In a microwave reactor vial, add piperazine (1.2 mmol), the aryl halide (1.0 mmol), and the chosen base (2.0 mmol).
-
Solvent Addition: Add the appropriate solvent (2-4 mL).
-
Vial Sealing and Irradiation: Place a magnetic stir bar in the vial, seal it, and irradiate in the microwave reactor at a temperature between 150-180 °C for 10-20 minutes.[12][13]
-
Work-up and Purification:
-
After cooling, filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by recrystallization or column chromatography to yield the desired 1-arylpiperazine.
-
Data Presentation: Conventional vs. Microwave Synthesis
The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction parameters and outcomes with conventional heating methods.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Reaction Time | Several hours to days | Minutes to a few hours | [2][7] |
| Yield | Often moderate | Generally higher | [3][5] |
| Product Purity | May require extensive purification | Often higher purity, fewer byproducts | [5] |
| Energy Consumption | High | Significantly lower | [14] |
| Solvent Usage | Often requires large volumes | Can be performed with minimal solvent or solvent-free | [14][15] |
Table 1: Comparison of conventional heating and microwave-assisted synthesis for organic reactions.
Characterization of Monosubstituted Piperazine Derivatives
The successful synthesis of the target compounds must be confirmed through rigorous analytical characterization.
Standard Characterization Techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.[16]
-
Melting Point: To determine the purity of solid products.[17]
-
Spectroscopic Methods:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.[1][17]
-
Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) Spectroscopy: To elucidate the detailed structure of the synthesized compound.[1][17]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[17]
-
Conclusion: A Powerful Tool for Modern Drug Discovery
Microwave-assisted synthesis represents a significant advancement in the preparation of monosubstituted piperazine derivatives.[7][8] The dramatic reduction in reaction times, coupled with often-improved yields and product purity, makes it an invaluable tool for researchers in medicinal chemistry and drug development.[2][5] By adopting these protocols, scientists can accelerate their research, reduce waste, and contribute to a greener, more sustainable approach to chemical synthesis.[4][14]
References
-
Štěpánková, Š., & Kappe, C. O. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]
-
Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & Al-Zahrani, A. M. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 16423. [Link]
-
de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry, 11(4), 425-443. [Link]
-
Sharma, U., & Bora, U. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]
-
Wang, H. J., Wang, Y., Csakai, A. J., Earley, W. G., & Herr, R. J. (2012). Efficient N-Arylation/Dealkylation of Electron Deficient Heteroaryl Chlorides and Bicyclic Tertiary Amines under Microwave Irradiation. ACS Combinatorial Science, 14(3), 205-210. [Link]
-
Jaisinghani, H. G., Chowdhury, B. R., & Khadilkar, B. M. (1998). Microwave Assisted Rapid Synthesis of 1-Arylpiperazines. Synthetic Communications, 28(7), 1175-1178. [Link]
-
Kumar, A., Sharma, S., & Kumar, R. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 13(5), 1-6. [Link]
-
Cerecetto, H., & González, M. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(4), 866-874. [Link]
-
Das, B., & Medhi, C. (2018). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Applied Sciences and Biotechnology, 6(2), 95-103. [Link]
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Jaisinghani, H. G., Chowdhury, B. R., & Khadilkar, B. M. (1998). MICROWAVE ASSISTED RAPID SYNTHESIS OF 1-ARYLPIPERAZINES. Synthetic Communications, 28(7), 1175-1178. [Link]
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Kumar, A., & Narasimhan, B. (2017). synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 232-240. [Link]
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Gao, R., & Canney, D. J. (2010). A versatile and practical microwave-assisted synthesis of sterically hindered N-arylpiperazines. The Journal of Organic Chemistry, 75(21), 7451-7453. [Link]
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Radi, M., & Schenone, S. (2013). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. MedChemComm, 4(10), 1323-1343. [Link]
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Štěpánková, Š., & Kappe, C. O. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules (Basel, Switzerland), 25(9), 2168. [Link]
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Wang, H. J., Wang, Y., Csakai, A. J., Earley, W. G., & Herr, R. J. (2012). Efficient N-Arylation/Dealkylation of Electron Deficient Heteroaryl Chlorides and Bicyclic Tertiary Amines under Microwave Irradiation. ACS combinatorial science, 14(3), 205-210. [Link]
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Singh, R., & Singh, A. (2023). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 2(3), 1-10. [Link]
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Shitole, A., & Shingare, M. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117. [Link]
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Law, J., Manjunath, A., Schioldager, R., & Eagon, S. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896. [Link]
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Patneedi, C. B., & D, S. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Asian Journal of Pharmaceutical and Clinical Research, 8(2), 176-185. [Link]
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Desai, A. D., & Chikhalia, K. H. (2010). Synthesis and Antimicrobial Activity of Piperazine Derivatives. E-Journal of Chemistry, 7(4), 1339-1344. [Link]
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Kumar, A., & Kumar, R. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Chemistry, 5(3), 1845-1861. [Link]
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Coulibaly, W. K., Paquin, L., Bénié, A., Bekro, Y. A., Durieux, E., Meijer, L., ... & Bazureau, J. P. (2012). Synthesis of New N, N'-Bis (5-arylidene-4-oxo-4, 5-dihydrothiazolin-2-yl) piperazine Derivatives Under Microwave Irradiation and Preliminary Biological Evaluation. Scientia Pharmaceutica, 80(3), 571-584. [Link]
-
Singh, R., Singh, P., & Kumar, V. (2023). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Sustainability, 1(1), 1-20. [Link]
-
Besson, T., & Thiéry, V. (2016). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo [1, 5-a][2][5][7] triazines. Molecules, 21(11), 1475. [Link]
-
Al-Ghorbani, M., & Al-Majedy, Y. K. (2018). Microwave-Assisted Synthesis of Mono-and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction: Synthesis, XRD and HS-Analysis. Molecules, 23(10), 2636. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Synthesizing Substituted Piperazin-2-ones
Welcome to the technical support center for the synthesis of substituted piperazin-2-ones. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this important heterocyclic scaffold. Our goal is to empower you with the knowledge to overcome common synthetic challenges and optimize your reaction conditions for higher yields, purity, and desired stereochemical outcomes.
Introduction to Piperazin-2-one Synthesis
The piperazin-2-one core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its synthesis, however, can present numerous challenges, from controlling regioselectivity and stereochemistry to managing side reactions and purification. This guide provides a structured approach to troubleshooting and optimizing the most common synthetic routes to substituted piperazin-2-ones.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yields in Piperazin-2-one Synthesis
Question: I am consistently obtaining low yields in my synthesis of a substituted piperazin-2-one. What are the common causes and how can I improve my yield?
Answer: Low yields are a frequent challenge and can stem from several factors depending on the synthetic route. Here’s a breakdown of potential causes and solutions for common methodologies:
A) Tandem Reductive Amination-Cyclization:
This one-pot method is efficient but sensitive to reaction parameters.[1][2]
-
Cause: Incomplete imine formation or slow cyclization.
-
Troubleshooting:
-
Drying Agents: Ensure the reaction is strictly anhydrous. The presence of water can hydrolyze the intermediate imine. Consider adding molecular sieves to the reaction mixture.
-
pH Control: The pH of the reaction is critical for imine formation. For reductive amination, slightly acidic conditions (pH 4-6) are often optimal to facilitate carbonyl activation without protonating the amine nucleophile excessively. A mild acid catalyst like acetic acid can be beneficial.
-
Temperature: While initial imine formation may proceed at room temperature, the subsequent cyclization might require heating to overcome the activation energy for the intramolecular amide bond formation. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile.
-
-
-
Cause: Inefficient reduction of the imine.
-
Troubleshooting:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred due to its mildness and tolerance of acidic conditions.[3] If yields are still low, consider other reducing agents like sodium cyanoborohydride (NaBH₃CN), but be mindful of its toxicity and the need for careful pH control.
-
Stoichiometry of Reducing Agent: Use a slight excess (1.2-1.5 equivalents) of the reducing agent to ensure complete conversion of the imine.
-
-
B) Ugi Multicomponent Reaction:
The Ugi reaction is a powerful tool for generating diversity, but its complexity can lead to yield issues.[4][5][6]
-
Cause: Unfavorable equilibrium for the initial imine/iminium ion formation.
-
Troubleshooting:
-
Solvent Choice: Polar, aprotic solvents like methanol or 2,2,2-trifluoroethanol (TFE) are known to accelerate the Ugi reaction.[5] TFE can be particularly effective at stabilizing the charged intermediates.
-
Concentration: The Ugi reaction is often favored at high concentrations of reactants (0.5 M - 2.0 M) to drive the equilibria towards product formation.[5]
-
-
-
Cause: Side reactions of the isocyanide component.
-
Troubleshooting:
-
Purity of Isocyanide: Isocyanides can be prone to polymerization or hydrolysis. Ensure your isocyanide is pure and, if necessary, freshly prepared or distilled before use.
-
Order of Addition: Adding the isocyanide last is generally recommended to allow for the pre-formation of the iminium ion, minimizing isocyanide side reactions.[5]
-
-
Issue 2: Poor Stereoselectivity
Question: My synthesis is producing a mixture of diastereomers, and I need to obtain a single stereoisomer. How can I improve the diastereoselectivity?
Answer: Controlling stereochemistry is a critical aspect of synthesizing biologically active molecules. The approach to improving diastereoselectivity will depend on the nature of the stereocenter(s) being formed.
-
Cause: Lack of facial selectivity in nucleophilic addition to a prochiral imine or enamine intermediate.
-
Troubleshooting:
-
Chiral Auxiliaries: Employing a chiral amine or a chiral carboxylic acid derivative as a starting material can introduce a stereodirecting element. The steric bulk of the chiral auxiliary can effectively block one face of the reactive intermediate, leading to preferential formation of one diastereomer.
-
Catalyst Control (Asymmetric Hydrogenation): In methods like the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, the choice of chiral ligand is paramount.[7] Screening a library of chiral phosphine ligands (e.g., MeO-Biphep, BINAP derivatives) is often necessary to find the optimal catalyst system for a given substrate.[8] The solvent and additives can also significantly influence the enantiomeric excess (ee) and diastereomeric ratio (dr).
-
Substrate Control: The steric and electronic properties of the substituents on your starting materials can influence the transition state geometry and, consequently, the diastereoselectivity. For instance, bulkier substituents may lead to higher facial selectivity.
-
-
-
Cause: Epimerization of an existing stereocenter under the reaction conditions.
-
Troubleshooting:
-
Base Strength: If a basic step is involved (e.g., during cyclization or work-up), use the mildest base necessary to avoid epimerization of stereocenters alpha to a carbonyl group. Consider using non-nucleophilic bases like DBU or proton sponge in place of stronger, nucleophilic bases.
-
Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate to minimize epimerization.
-
-
Issue 3: Difficult Purification
Question: I am struggling to purify my substituted piperazin-2-one from side products and unreacted starting materials. What are the best purification strategies?
Answer: Purification can be challenging due to the polar nature of the piperazin-2-one core. A systematic approach is often required.
-
Common Impurities and Removal Strategies:
-
Unreacted Amines: These can often be removed by an acidic wash (e.g., with 1M HCl) during the work-up, which will protonate the amine and extract it into the aqueous layer.
-
Di-substituted Piperazine Byproducts: In cases where mono-N-functionalization is desired, the formation of the di-substituted product is a common issue.[9] Using a large excess of piperazine can statistically favor mono-substitution.[9] Chromatographic separation is often necessary if di-substitution occurs.
-
Polymerized Isocyanide: In Ugi reactions, isocyanide polymers can be a troublesome impurity. These are often insoluble and can be removed by filtration.
-
Triphenylphosphine Oxide (from Mitsunobu-type reactions): This is a common byproduct that can be difficult to separate by chromatography. Precipitation from a non-polar solvent or specific chromatographic techniques may be required.
-
-
Purification Techniques:
-
Column Chromatography: Silica gel chromatography is the most common method. Due to the polarity of piperazin-2-ones, a polar eluent system is typically required (e.g., dichloromethane/methanol or ethyl acetate/methanol). Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce tailing of basic compounds on the silica gel.
-
Crystallization: If the product is a solid, crystallization is an excellent method for achieving high purity.[9] Screening various solvent systems is key to finding conditions that will selectively crystallize the desired product, leaving impurities in the mother liquor.
-
Acid-Base Extraction: Exploiting the basicity of the piperazine nitrogen can be a useful purification tool. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then the aqueous phase can be basified to precipitate or re-extract the purified product.
-
Data Summary Tables
Table 1: Recommended Solvents for Piperazin-2-one Synthesis
| Synthetic Method | Recommended Solvents | Rationale |
| Tandem Reductive Amination-Cyclization | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Good solubility for reactants, compatible with common reducing agents. |
| Ugi Multicomponent Reaction | Methanol, 2,2,2-Trifluoroethanol (TFE) | Polar solvents that stabilize charged intermediates and accelerate the reaction.[5] |
| Palladium-Catalyzed Asymmetric Hydrogenation | Dichloromethane (DCM), Benzene, Toluene | Solvent choice can significantly impact enantioselectivity and diastereoselectivity. |
| Cascade Double Nucleophilic Substitution | Acetonitrile (CH₃CN) | A polar aprotic solvent that facilitates nucleophilic substitution reactions.[10] |
Table 2: Common Protecting Groups for Piperazine Nitrogens
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (e.g., TFA, HCl)[11] | Stable to base, hydrogenolysis |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂/Pd/C)[11] | Stable to acidic and basic conditions |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., piperidine in DMF)[11][12] | Stable to acid and hydrogenolysis |
Experimental Protocols
Protocol 1: General Procedure for Tandem Reductive Amination-Cyclization
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of the amino acid ester hydrochloride (1.0 eq) in dichloromethane (DCM, 0.1 M) is added triethylamine (1.1 eq) and the mixture is stirred for 10 minutes at room temperature.
-
The desired aldehyde or ketone (1.0 eq) is added, followed by acetic acid (0.1 eq). The reaction mixture is stirred for 1-2 hours at room temperature to facilitate imine formation.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes. The reaction is stirred at room temperature and monitored by TLC or LC-MS.
-
Upon completion of the reductive amination step, the reaction mixture is heated to reflux (40-45 °C) to promote cyclization. The progress of the cyclization is monitored by TLC or LC-MS.
-
Once the reaction is complete, it is cooled to room temperature and quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed Asymmetric Hydrogenation of a Pyrazin-2-ol
This protocol is adapted from literature procedures and requires an autoclave for the high-pressure hydrogenation.
-
In a glovebox, a vial is charged with the pyrazin-2-ol substrate (1.0 eq), a chiral palladium catalyst (e.g., Pd(TFA)₂ with a chiral phosphine ligand, 1-5 mol%), and an acid additive (e.g., p-toluenesulfonic acid, 10-100 mol%).
-
Anhydrous, degassed solvent (e.g., a mixture of DCM and benzene) is added.
-
The vial is placed in a high-pressure autoclave. The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 1000 psi).
-
The reaction is stirred at the desired temperature (e.g., 80 °C) for 24-48 hours.
-
After cooling to room temperature, the autoclave is carefully depressurized.
-
The reaction mixture is concentrated under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy.
-
The enantiomeric excess is determined by chiral HPLC analysis.
-
The crude product is purified by silica gel column chromatography.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yields
Sources
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- 2. figshare.com [figshare.com]
- 3. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Ugi reaction - Wikipedia [en.wikipedia.org]
- 6. Ugi Reaction [organic-chemistry.org]
- 7. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Pd-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols via capture of active tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting guide for piperazinone synthesis: low yield and impurity issues
For Immediate Release
Welcome to our dedicated technical support center for piperazinone synthesis. As a core structural motif in numerous pharmaceuticals, the efficient synthesis of piperazinones is of paramount importance.[1][2] This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during synthesis, specifically focusing on low yields and the formation of impurities.
Troubleshooting Guide: Low Yield & Impurity Issues
This section directly addresses the most pressing experimental hurdles in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Question 1: My piperazinone synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields are a frequent challenge and can stem from several factors ranging from reagent quality to suboptimal reaction conditions. A systematic approach is crucial for diagnosis.
Causality & Solutions:
-
Incomplete Reactions: The reaction may not be reaching completion. This can be due to insufficient reaction time, low temperature, or poor solubility of starting materials.
-
Starting Material Purity: Impurities present in the starting materials, such as the ethylenediamine or α-haloacetyl halide precursors, can interfere with the reaction.
-
Solution: Verify the purity of your starting materials using techniques like NMR or GC-MS. If necessary, purify them by recrystallization or distillation before use.[3]
-
-
Side Reactions: The formation of byproducts is a major contributor to low yields. A common side reaction is the formation of disubstituted byproducts, especially when using piperazine itself.[3][5] Polymerization can also occur under certain conditions.
-
Catalyst Deactivation: In catalyzed reactions, such as palladium-catalyzed hydrogenations or Buchwald-Hartwig aminations, the catalyst can be deactivated by moisture or other impurities.[6]
-
Inefficient Acid Scavenging: In reactions that generate acidic byproducts (e.g., HCl), failure to effectively neutralize the acid can protonate the amine nucleophile, reducing its reactivity.[3]
-
Solution: Use a sufficient amount of a non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate, to neutralize any acid formed during the reaction.[3]
-
Question 2: I'm observing significant impurities in my final product. How can I identify and minimize them?
Impurity profiling is a critical aspect of process development. Understanding the origin of impurities is the first step toward eliminating them.
Identification & Minimization Strategies:
-
Common Impurities:
-
Unreacted Starting Materials: Easily identified by comparing the crude product's analytical data (e.g., NMR, LC-MS) with that of the starting materials.
-
Disubstituted Byproducts: As mentioned, these arise when both nitrogen atoms of a piperazine ring react.[5]
-
Ring-Opened or Degraded Products: Harsh reaction conditions (e.g., high temperatures, strong acids or bases) can lead to the degradation of the piperazinone ring.[3]
-
Solvent Adducts & Reagent-Related Impurities: Impurities can also arise from the solvent or side reactions of your reagents.
-
-
Analytical Identification:
-
LC-MS: Ideal for separating the product from impurities and obtaining their molecular weights, which provides crucial clues to their identity.[8]
-
NMR Spectroscopy (¹H, ¹³C, DEPT): Provides structural information about the impurities.[9] Comparing the spectra of the crude and purified product helps in identifying impurity signals.
-
Preparative HPLC: Can be used to isolate unknown impurities for more detailed structural characterization.[9]
-
-
Minimization and Purification:
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield | Incomplete Reaction | Increase reaction time/temperature; use a co-solvent for better solubility. Monitor via TLC/LC-MS.[3] |
| Starting Material Impurity | Verify purity via NMR/GC-MS. Purify starting materials (distillation, recrystallization).[3] | |
| Side Reactions (e.g., Disubstitution) | Use a large excess of piperazine or employ a mono-protected piperazine (e.g., N-Boc).[3][6] | |
| Catalyst Deactivation | Use anhydrous solvents and an inert atmosphere. Screen different catalysts and ligands.[6] | |
| Impurity | Unreacted Starting Materials | Optimize stoichiometry and reaction time. Purify via chromatography. |
| Formation | Disubstituted Byproducts | Use excess piperazine or a protecting group strategy.[3] |
| Product Degradation | Avoid harsh conditions (high temp, strong acid/base). Carefully control reaction parameters. | |
| Work-up Issues | Choose appropriate extraction solvents and pH. Perform aqueous washes to remove salts/water-soluble impurities. |
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing low yield issues in piperazinone synthesis.
Caption: A step-by-step workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are best for monitoring reaction progress and identifying impurities? For real-time or frequent monitoring, Thin Layer Chromatography (TLC) is fast and effective.[3] For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are preferred as they provide quantitative data and molecular weight information, which is invaluable for identifying byproducts.[8][10] Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation of the final product and any isolated impurities.[9]
Q2: How critical is the choice of base and solvent? The choice of base and solvent is highly critical. The base must be strong enough to deprotonate the amine or facilitate the desired reaction pathway but should be non-nucleophilic to avoid competing reactions.[3] The solvent determines the solubility of reactants and can influence reaction rates and even selectivity. Anhydrous solvents are often required, especially in metal-catalyzed reactions, to prevent catalyst deactivation.[6] Studies have shown that changing the solvent can significantly alter the yield and purity of the final piperazinone product.[4]
Q3: When should I consider using a protecting group strategy? A protecting group strategy, most commonly using N-Boc-piperazine, is highly recommended when direct alkylation or acylation of piperazine leads to significant amounts of the 1,4-disubstituted byproduct.[5][6] While it adds extra steps to the synthesis (protection and deprotection), it often results in a much cleaner reaction and a higher yield of the desired mono-substituted product, simplifying purification.
Experimental Protocol: Synthesis of N-Boc-piperazine
This protocol outlines a common method for preparing N-Boc-piperazine, a key intermediate for avoiding disubstitution issues.[7]
Materials:
-
Piperazine (10 equivalents)
-
Di-tert-butyl dicarbonate (Boc₂O) (1 equivalent)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
Procedure:
-
Dissolve a large excess of piperazine in the chosen solvent (e.g., DCM) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve Boc₂O in a minimal amount of the same solvent.
-
Add the Boc₂O solution dropwise to the stirred piperazine solution over 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction for the disappearance of Boc₂O by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc-piperazine.
-
The product can be further purified by column chromatography if necessary.
References
- Benchchem. (n.d.). 3-piperazin-1-yl-1H-pyridazin-6-one" synthesis yield improvement strategies.
- Guidechem. (n.d.). What is the synthesis method of 2-Piperazinone?.
- Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme.
- MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
- PMC. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- Benchchem. (n.d.). Technical Support Center: Optimizing Piperazine Synthesis.
- Royal Society of Chemistry. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.
- ACS Publications. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
- ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF.
- ACS Publications. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
- Benchchem. (n.d.). troubleshooting guide for low yield in piperazine cyclization reactions.
- Benchchem. (n.d.). Navigating the Analytical Landscape: A Comparative Guide to Methods Utilizing Piperazin-2-one-d6.
- ResearchGate. (n.d.). Syntheses and transformations of piperazinone rings. A review.
- International Journal of Pharmacy and Technology. (2015). A Review on Analytical Methods for Piperazine Determination.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
- ScienceDirect. (n.d.). Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance.
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- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of 1,3-Dimethylpiperazin-2-one Hydrochloride and its Derivatives
Welcome to the technical support center for the purification of 1,3-Dimethylpiperazin-2-one hydrochloride and its structurally related analogs. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of these valuable heterocyclic compounds. As hydrochloride salts, these molecules present unique challenges due to their polarity, hygroscopicity, and potential for strong interactions with common purification media. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring you achieve the desired purity for your downstream applications.
Section 1: Troubleshooting Recrystallization
Recrystallization is often the most efficient method for purifying solid, thermally stable compounds like piperazinone hydrochlorides. However, achieving high purity and yield requires careful optimization. This section addresses the most common issues encountered.
Q1: My compound "oiled out" of the solution instead of forming crystals. What went wrong and how can I fix it?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is typically due to the solution being too supersaturated upon cooling or the presence of impurities that inhibit crystal formation.
Causality & Remediation:
-
Rapid Cooling/High Supersaturation: If the solution is cooled too quickly, the solubility limit is exceeded at a temperature that is still above the compound's melting point (or the melting point of a compound-solvent mixture), causing it to separate as an oil.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation level.[1][2] Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm bath that is allowed to cool to room temperature can promote the formation of high-quality crystals.[2]
-
-
Presence of Impurities: Impurities can act as a "eutectic mixture," lowering the melting point of your compound and favoring oil formation.
-
Solution 1: Scratching & Seeding: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface.[1] The microscopic imperfections on the glass can provide nucleation sites for crystal growth. Alternatively, add a "seed crystal"—a tiny speck of the pure compound—to the cooled solution to initiate crystallization.[1][2]
-
Solution 2: Pre-Purification: If impurities are significant, a preliminary purification step may be necessary. A quick filtration through a small plug of silica gel can remove baseline impurities before attempting recrystallization.[1]
-
Q2: My final crystal yield is very low. How can I improve my recovery?
A2: Low recovery is a frustrating issue that often points to sub-optimal solvent selection or procedural errors.
Causality & Remediation:
-
Excessive Solvent Use: The most common cause of low yield is using too much solvent to dissolve the crude product.[1] While the goal is to dissolve the compound in the minimum amount of hot solvent, it's easy to add too much.
-
Solution: After filtering your crystals, you can attempt to recover more product from the mother liquor. Reduce the volume of the filtrate by evaporation (using a rotary evaporator or a gentle stream of nitrogen) and cool the concentrated solution to see if a second crop of crystals forms. Note that this second crop may be less pure and might require a separate recrystallization.[1]
-
-
High Solubility in Cold Solvent: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold. If your compound has significant solubility even at low temperatures, your recovery will suffer.
-
Solution 1: Lower the Temperature: Once the flask has cooled to room temperature, place it in an ice bath or a laboratory refrigerator to maximize precipitation.[1]
-
Solution 2: Change the Solvent System: You may need to find a solvent in which your compound is less soluble. Alternatively, employ a co-solvent (or anti-solvent) system.[1] Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethanol, methanol) and then slowly add a "poor" solvent (an "anti-solvent" like water or diethyl ether) at room temperature until the solution becomes slightly turbid.[3] This indicates the saturation point has been reached, and crystals should form upon standing.
-
Troubleshooting Decision Tree for Recrystallization
This diagram outlines a logical workflow for addressing common crystallization problems.
Sources
Technical Support Center: Regioselectivity in Unsymmetrical Piperazinone Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to provide in-depth technical assistance and troubleshooting advice for improving the regioselectivity of reactions involving unsymmetrical piperazinones. This resource is structured to address common challenges and provide practical, field-proven solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding regioselectivity in the functionalization of unsymmetrical piperazinones.
Q1: What are the primary factors governing the regioselective functionalization of the two nitrogen atoms in an unsymmetrical piperazinone?
A1: The regioselectivity of N-functionalization in unsymmetrical piperazinones is primarily governed by a combination of steric and electronic effects.[1][2]
-
Electronic Effects: The N1 nitrogen, being adjacent to the carbonyl group, is part of an amide functionality. The lone pair of electrons on this nitrogen is delocalized into the carbonyl group, rendering it significantly less nucleophilic than the N4 nitrogen, which behaves more like a secondary amine. Consequently, reactions involving electrophiles will preferentially occur at the more nucleophilic N4 position under neutral or basic conditions.
-
Steric Hindrance: The steric environment around each nitrogen atom plays a crucial role. Bulky substituents on the piperazinone ring or on the incoming electrophile can hinder the approach to one of the nitrogen atoms, thereby favoring reaction at the less sterically encumbered site.[1][3]
Q2: How can I selectively functionalize the N1 (amide) nitrogen of an unsymmetrical piperazinone?
A2: Selective functionalization at the N1 position requires overcoming the lower nucleophilicity of the amide nitrogen. This can be achieved through several strategies:
-
Deprotonation: The N1 proton is more acidic than the N4 proton due to the electron-withdrawing effect of the adjacent carbonyl group. Using a strong base (e.g., NaH, LDA) will selectively deprotonate the N1 position, generating a more nucleophilic amide anion that can then react with an electrophile.
-
Protecting Group Strategy: A common and effective method is to first protect the more reactive N4 nitrogen with a suitable protecting group (e.g., Boc, Cbz).[4][5][6] With the N4 position blocked, functionalization can be directed to the N1 nitrogen. The choice of protecting group is critical and should be orthogonal to the reaction conditions planned for N1 functionalization and subsequent deprotection.[4][7]
Q3: What are the best strategies for achieving regioselective C-H functionalization on the carbon backbone of a piperazinone?
A3: Regioselective C-H functionalization of piperazinones is a more advanced technique but offers powerful ways to introduce molecular diversity.[8][9] Key strategies include:
-
Directed Metalation: Using a directing group, often attached to one of the nitrogen atoms, can facilitate regioselective C-H activation at a specific position through the formation of a stable metallacyclic intermediate.[10]
-
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for generating α-amino radicals from N-substituted piperazines, which can then undergo C-C bond formation.[5][9][11] This approach can be adapted for piperazinones, often favoring functionalization at the carbon alpha to the N4 nitrogen.[11]
-
Control of Reaction Intermediates: It is possible to control regioselectivity between the α- and β-positions by influencing the formation of either an iminium ion (for α-functionalization) or an enamine/enecarbamate (for β-functionalization) from a common precursor.[12]
Q4: How can I confirm the regioselectivity of my reaction and identify the resulting isomers?
A4: A combination of spectroscopic and chromatographic techniques is essential for confirming regioselectivity and separating isomers.
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between regioisomers.[13] The chemical shifts of protons and carbons adjacent to the site of functionalization will be significantly different. 2D NMR techniques like HMBC and HSQC can help establish connectivity and unambiguously determine the structure. For example, in an N-acylated piperazinone, the protons on the carbons adjacent to the newly acylated nitrogen will show a characteristic downfield shift.[14][15]
-
Mass Spectrometry (MS): While MS provides the molecular weight of the product, the fragmentation patterns of regioisomers can be distinct, aiding in their identification.[13][16]
-
Chromatography (HPLC & GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are crucial for separating regioisomers.[16][17][18][19][20] Developing a robust chromatographic method is key to both analyzing the isomeric ratio and isolating the desired product.[16][17][18] Chiral chromatography can be employed for separating enantiomers if a stereocenter is formed.[18]
Part 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the regioselective functionalization of unsymmetrical piperazinones.
Problem 1: Poor or No Regioselectivity in N-Functionalization
| Probable Cause | Recommended Solution |
| Insufficient electronic differentiation between N1 and N4. | The reaction conditions may not be suitable for exploiting the inherent electronic differences. For electrophilic attack at N4, ensure the reaction is run under neutral or mildly basic conditions. To target N1, use a strong base to deprotonate the amide first. |
| Scrambling of protecting groups. | The protecting group may be unstable under the reaction conditions. Review the stability of your chosen protecting group to the reagents and temperatures being used. For instance, a Boc group is sensitive to strong acids, while a Cbz group is labile to hydrogenolysis.[4] |
| Steric hindrance is not being effectively utilized. | If attempting to use sterics to direct the reaction, consider using a bulkier protecting group on one nitrogen or a bulkier reagent to enhance the steric differentiation between the two sites. |
| Incorrect choice of base. | For selective N1 alkylation, a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is often required to ensure complete deprotonation of the amide without competing N4 alkylation. |
Problem 2: Low Yield of the Desired Regioisomer
| Probable Cause | Recommended Solution |
| Side reactions are competing with the desired transformation. | This can be due to incorrect stoichiometry, temperature, or reaction time. Optimize these parameters systematically. For instance, in photoredox-catalyzed reactions, catalyst loading and light intensity can be critical.[5] |
| Decomposition of starting material or product. | The reaction conditions may be too harsh. Consider lowering the temperature, using a milder base or acid, or reducing the reaction time. Sensitive functional groups elsewhere in the molecule may not be compatible.[5] |
| Poor solubility of reagents. | Ensure all components are adequately dissolved in the chosen solvent. A change of solvent or the use of a co-solvent may be necessary. |
| Inefficient catalyst activity (for catalytic reactions). | The catalyst may be poisoned or deactivated. Ensure the use of high-purity reagents and anhydrous solvents. For transition metal catalysts, a ligand screen may be necessary to improve efficiency.[21][22] |
Problem 3: Difficulty in Separating Regioisomers
| Probable Cause | Recommended Solution |
| Similar polarity of the isomers. | Standard flash column chromatography may not be sufficient. Explore different solvent systems (e.g., using a gradient elution) or different stationary phases (e.g., alumina instead of silica). |
| Co-elution of isomers. | High-Performance Liquid Chromatography (HPLC) often provides better resolution than flash chromatography.[18][19] Method development, including trying different columns (e.g., normal phase, reverse phase, or chiral) and mobile phases, is recommended.[18][19] |
| Isomers are not amenable to GC analysis. | If the compounds are not volatile or are thermally labile, derivatization may be necessary to improve their chromatographic properties for GC analysis.[17] |
| Crystallization-induced separation. | If one isomer is crystalline and the other is an oil, attempting to crystallize the desired isomer from the mixture can be an effective purification strategy.[15] |
Part 3: Experimental Protocols & Visualizations
Protocol 1: Regioselective N4-Alkylation of an Unsymmetrical Piperazinone
This protocol describes the selective alkylation of the more nucleophilic N4-amine in the presence of the N1-amide.
Step-by-Step Methodology:
-
Dissolve the starting material: In a round-bottom flask, dissolve the unsymmetrical piperazinone (1.0 eq.) in a suitable aprotic solvent like Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Add a mild base: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.).
-
Cool the reaction mixture: Cool the flask to 0 °C in an ice bath.
-
Add the electrophile: Slowly add the alkylating agent (e.g., an alkyl halide) (1.1 eq.) dropwise to the cooled solution.
-
Monitor the reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the N4-alkylated piperazinone.
Protocol 2: Orthogonal Protection Strategy for Selective N1-Functionalization
This workflow outlines the use of a Boc protecting group to enable selective functionalization at the N1 position.
Step-by-Step Methodology:
-
N4-Protection:
-
Dissolve the unsymmetrical piperazinone (1.0 eq.) in a solvent like DCM.
-
Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) and a base like TEA (1.2 eq.).
-
Stir at room temperature until the starting material is consumed (monitor by TLC/LC-MS).
-
Work up and purify to obtain the N4-Boc-protected piperazinone.[4]
-
-
N1-Functionalization:
-
Dissolve the N4-Boc-piperazinone (1.0 eq.) in an anhydrous aprotic solvent like THF or DMF under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C and add a strong base such as Sodium Hydride (NaH) (1.2 eq.) portion-wise.
-
Stir for 30-60 minutes at 0 °C to allow for complete deprotonation of the N1-amide.
-
Add the desired electrophile (1.1 eq.) and allow the reaction to proceed.
-
Quench carefully with water and perform an aqueous work-up.
-
Purify the product by flash column chromatography.
-
-
N4-Deprotection:
-
Dissolve the N1-functionalized, N4-Boc-protected piperazinone in DCM.
-
Add an excess of a strong acid like Trifluoroacetic Acid (TFA).
-
Stir at room temperature until the Boc group is cleaved (monitor by TLC/LC-MS).
-
Remove the solvent and excess acid under reduced pressure to yield the desired N1-functionalized piperazinone.[4][5]
-
Visualizations
Caption: Factors influencing N-functionalization regioselectivity.
Sources
- 1. Electronic‐Structure‐Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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- 6. jocpr.com [jocpr.com]
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- 8. Opportunities and challenges for direct C-H functionalization of piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. chemrxiv.org [chemrxiv.org]
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- 16. Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. researchgate.net [researchgate.net]
Stability and storage conditions for 1,3-Dimethylpiperazin-2-one hydrochloride.
Technical Support Center: 1,3-Dimethylpiperazin-2-one hydrochloride
A Guide to Stability, Storage, and Experimental Best Practices
Welcome to the technical support center for 1,3-Dimethylpiperazin-2-one hydrochloride (CAS No. 1219425-22-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the stability and handling of this compound. Our goal is to empower you with the knowledge to ensure the integrity of your materials, leading to more reliable and reproducible experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section provides direct answers to the most common inquiries regarding the handling and storage of 1,3-Dimethylpiperazin-2-one hydrochloride.
Q1: What are the ideal storage conditions for solid 1,3-Dimethylpiperazin-2-one hydrochloride?
A: The consensus from safety data sheets and supplier recommendations points to a multi-faceted approach to storage. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Specifically, protection from moisture is critical, as the compound is hygroscopic. Storage under an inert gas like argon or nitrogen is the best practice to displace moisture and air. While some suppliers state that room temperature is acceptable, the key is maintaining a dry environment.[2][3] For long-term storage, keeping the compound in a desiccator is highly recommended.
Q2: The documentation mentions the compound is "hygroscopic." What does this mean for my experiments?
A: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding air. For 1,3-Dimethylpiperazin-2-one hydrochloride, this has several practical implications. When the solid absorbs water, it can lead to:
-
Inaccurate Weighing: The measured weight will be a combination of the compound and absorbed water, leading to lower-than-expected concentrations in your solutions.
-
Physical Changes: The powder may clump or cake, making it difficult to handle. In severe cases, it can become a sticky solid or even liquefy.[4]
-
Chemical Degradation: The presence of water can facilitate hydrolysis of the compound or other degradation pathways, compromising its purity and activity over time.
Therefore, it is crucial to minimize the compound's exposure to the ambient atmosphere during weighing and handling.[4][5]
Q3: How should I prepare solutions of 1,3-Dimethylpiperazin-2-one hydrochloride? Are they stable?
A: Due to the potential for degradation in solution, it is always best practice to prepare solutions fresh for each experiment. If you must store solutions, aliquot them into single-use volumes and store them at -20°C or -80°C. General studies on piperazines in biological matrices show that storage at room temperature is detrimental, with refrigerated or frozen conditions being optimal for short-term preservation.[6]
When preparing the solution, use a high-purity, anhydrous solvent if your experimental system allows. The hydrochloride salt structure means the compound's stability and solubility can be pH-dependent.[7] Be mindful of the buffer system you use and consider potential interactions.
Q4: I've had the compound in my lab for over a year. Is it still good?
A: While the compound is generally stable when stored under ideal conditions, long-term stability has not been extensively documented in publicly available literature. For piperazine derivatives, degradation can occur over extended periods regardless of storage conditions.[6]
If you have any doubts about the compound's integrity, especially if it has not been stored under an inert atmosphere, we recommend performing a quality control check. This can be as simple as comparing its performance in a well-established assay against a new lot of the compound or running an analytical check via HPLC or LC-MS to assess purity.
Part 2: Troubleshooting Guide
This section is designed to help you diagnose and resolve common experimental issues that may be related to the stability of 1,3-Dimethylpiperazin-2-one hydrochloride.
Issue: My experimental results are inconsistent or show a loss of activity.
This is a common problem that can often be traced back to compound integrity. Use the following decision tree to diagnose the potential cause.
Caption: Troubleshooting Decision Tree for Compound Instability.
Issue: The solid in the bottle has changed in appearance (e.g., it's clumpy, discolored, or sticky).
-
Causality: This is a strong indicator of significant moisture absorption.[4] Discoloration may suggest chemical degradation, possibly due to oxidation or light exposure.
-
Recommended Action: Do not use the compound. Its purity is compromised, and any experimental results will be unreliable. The weighed amount will be inaccurate, and the presence of degradants could cause unforeseen effects. Dispose of the material according to your institution's safety guidelines and procure a fresh lot.[1]
Part 3: Protocols & Methodologies
As a Senior Application Scientist, I cannot overstate the importance of meticulous technique. The following protocols provide a framework for maintaining the integrity of your compound.
Protocol 1: Handling and Weighing of Hygroscopic Compounds
This protocol minimizes atmospheric exposure, which is critical for hygroscopic reagents like 1,3-Dimethylpiperazin-2-one hydrochloride.
Workflow Diagram
Caption: Workflow for Handling Hygroscopic Compounds.
Step-by-Step Methodology:
-
Equilibration: Before opening, allow the sealed container of the compound to equilibrate to ambient room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold powder.
-
Prepare Workspace: The ideal environment for handling is a glove box with low humidity.[4][5] If a glove box is unavailable, a nitrogen-purged glove bag can be used.
-
Unsealing: Only open the primary container inside the controlled, inert atmosphere.
-
Weighing: Use a pre-tared, clean weigh boat or paper. Work efficiently to minimize the time the compound is exposed.
-
Sealing: Immediately and tightly reseal the primary container. If possible, flush the headspace with an inert gas (argon or nitrogen) before final sealing.
-
Storage: Return the primary container to a desiccator for storage.
Protocol 2: Designing a Forced Degradation Study
If you need to understand the stability of 1,3-Dimethylpiperazin-2-one hydrochloride under your specific experimental conditions (e.g., in an aqueous buffer), a forced degradation study is invaluable. This involves subjecting the compound to harsh conditions to intentionally induce and identify potential degradation pathways.
Data Presentation: Forced Degradation Conditions
| Stress Condition | Methodology | Purpose |
| Acid Hydrolysis | Dissolve in 0.1 M HCl; incubate at 60°C for 24-48h. | To assess stability in acidic environments.[8] |
| Base Hydrolysis | Dissolve in 0.1 M NaOH; incubate at 60°C for 24-48h. | To assess stability in alkaline environments.[8] |
| Oxidation | Dissolve in 3% H₂O₂; incubate at RT for 24h. | To identify potential oxidative degradation products.[9][10] |
| Photostability | Expose solid & solution to UV/Vis light (ICH guidelines). | To determine sensitivity to light.[8] |
| Thermal Stress | Heat solid compound at 70°C for 48h. | To evaluate thermal stability of the solid form.[8] |
Experimental Protocol:
-
Prepare Samples: Prepare solutions of 1,3-Dimethylpiperazin-2-one hydrochloride (e.g., at 1 mg/mL) under each of the stress conditions listed in the table above. Include a control sample stored at 4°C in the dark.
-
Incubation: Incubate the samples for the specified time.
-
Neutralization: After incubation, neutralize the acidic and basic samples to approximately pH 7.
-
Analysis: Analyze all samples, including the control, by a stability-indicating method, typically reverse-phase HPLC with UV detection or LC-MS.
-
Evaluation: Compare the chromatograms of the stressed samples to the control.
-
A decrease in the area of the main peak indicates degradation.
-
The appearance of new peaks signifies the formation of degradation products.
-
LC-MS can be used to obtain mass information about the new peaks to help elucidate their structures.
-
This study will provide critical insights into which conditions to avoid during your experiments and storage, ensuring the integrity of your results.
References
-
HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]
-
E.S. M. El-Sohly, et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 125-131. [Link]
-
ResearchGate. (2016). How to isolate a very hygroscopic salt (as precipitate) from a reaction solution?[Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
PubChem. (n.d.). 1,3-Dimethylpiperazin-2-one hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dimethylpiperazine hydrochloride. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2014). Water exchange between different hygroscopic salts. [Link]
-
Singh, B. et al. (2014). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences and Research, 5(1), 1-15. [Link]
-
T. Loftsson, et al. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. International Journal of Pharmaceutics, 9(3), 289-292. [Link]
-
Chan, S. Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1357. [Link]
-
H. F. Svendsen, et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(40), 14781-14795. [Link]
-
Noreen, S., et al. (2021). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. Results in Chemistry, 3, 100201. [Link]
-
G. I. C. D. S. G. Costa, et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. International Journal of Molecular Sciences, 22(16), 8856. [Link]
-
Closmann, F. B. (2011). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture. The University of Texas at Austin. [Link]
-
A. Gumieniczek, et al. (2016). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Journal of Chromatographic Science, 54(8), 1338-1346. [Link]
-
D. M. P. F. D. M. P. F. D. M. P. F. Volpato, et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6037. [Link]
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Technical Support Center: Strategies for Selective Mono-N-Substitution of Piperazine
Introduction
The piperazine ring is a vital structural motif in medicinal chemistry, valued for its ability to enhance the physicochemical properties of drug candidates, such as aqueous solubility and oral bioavailability.[1] However, the symmetrical nature of piperazine, with its two reactive secondary amine nitrogens, presents a significant synthetic hurdle: the formation of undesired 1,4-di-substituted byproducts during N-alkylation or N-acylation reactions.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to understand, control, and troubleshoot this common challenge, ensuring high selectivity for the desired mono-substituted piperazine product.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that drive the formation of di-substituted piperazine byproducts?
A1: The formation of di-substituted byproducts is primarily influenced by several key factors:
-
Stoichiometry: Using an excess of the alkylating or acylating agent dramatically increases the probability of the second nitrogen atom reacting after the first has been substituted.[4]
-
Reaction Conditions: Elevated temperatures and extended reaction times can provide the necessary activation energy for the second, often less reactive, substitution to occur.[4]
-
Basicity: The mono-substituted piperazine intermediate is often still sufficiently basic and nucleophilic to compete with the unreacted piperazine for the electrophile.[4]
-
Nature of the Electrophile: Highly reactive electrophiles, such as potent alkylating agents (e.g., methyl iodide, benzyl bromide), are more prone to causing di-substitution.[4]
Q2: What are the main strategies to favor mono-substitution over di-substitution?
A2: There are three primary strategies to achieve selective mono-substitution of piperazine:
-
Statistical Control (Excess Piperazine): This is a straightforward approach where a large excess of piperazine (typically 5-10 equivalents) is used relative to the electrophile. This ensures that the electrophile is statistically more likely to react with an unsubstituted piperazine molecule.[4][5]
-
Protecting Group Strategy: This highly controlled method involves temporarily "blocking" one of the piperazine nitrogens with a protecting group, such as a tert-butyloxycarbonyl (Boc) group.[1][5] The substitution reaction is then performed on the unprotected nitrogen, followed by the removal of the protecting group.[1][6][7]
-
In Situ Mono-Protonation: By reacting piperazine with one equivalent of acid (e.g., HCl or acetic acid), a piperazinium salt is formed.[6][7][8] The protonated nitrogen is rendered non-nucleophilic, effectively serving as an in situ protecting group and directing substitution to the free nitrogen.[6][7]
Q3: When should I choose a protecting group strategy over using a large excess of piperazine?
A3: A protecting group strategy is generally preferred when:
-
Your starting materials are valuable or available in limited quantities, making the use of a large excess of piperazine impractical.
-
The separation of the mono-substituted product from the unreacted excess piperazine proves to be challenging during purification.
-
You require the highest possible selectivity and a cleaner reaction profile.
-
The reaction conditions for the substitution are incompatible with a large excess of a basic starting material.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format to guide you through troubleshooting and optimizing your reaction.
Issue 1: Significant Di-substitution Despite Using Excess Piperazine
Question: I'm using a 5-fold excess of piperazine, but my LC-MS analysis still shows a significant amount of the di-substituted byproduct. What can I do to improve the selectivity?
Answer: If you're still observing di-substitution, consider the following adjustments to your protocol:
-
Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second substitution reaction more significantly than the first, thereby enhancing selectivity.[4]
-
Slow Addition of the Electrophile: Adding the alkylating or acylating agent dropwise over an extended period helps maintain a low concentration of the electrophile in the reaction mixture, which favors mono-substitution.[4][5]
-
Solvent Modification: The polarity of the solvent can influence the relative reactivity of the species in your reaction. Experiment with different aprotic polar solvents to find the optimal conditions.[4]
-
Use a Weaker Base: If an external base is used, switching to a milder one (e.g., sodium bicarbonate instead of potassium carbonate) can help avoid deprotonating the mono-substituted piperazine, making it less nucleophilic and less likely to react a second time.[4][9]
Issue 2: Low Yield of the Desired Mono-Substituted Product
Question: My reaction is selective for the mono-substituted product, but the overall yield is very low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors. Here's a troubleshooting workflow:
Caption: Troubleshooting workflow for low yield.
Detailed Explanation:
-
Incomplete Reaction: If starting material remains, the reaction may not have gone to completion. Consider extending the reaction time or cautiously increasing the temperature while monitoring for byproduct formation. Also, verify the purity and reactivity of your reagents.
-
Side Reactions: If multiple new spots or peaks are observed, consider the possibility of side reactions. Over-alkylation can lead to the formation of water-soluble quaternary ammonium salts, which would be lost in a standard workup.[10][11] Your starting material or product might also be degrading under the reaction conditions.
-
Workup and Purification Issues: The mono-substituted product, especially if it's a salt, might have some water solubility and could be lost in the aqueous phase during extraction.[10][12] Try adjusting the pH of the aqueous layer before extraction. Also, consider if your product is stable to the purification method (e.g., silica gel chromatography).
Experimental Protocols
Protocol 1: Mono-N-alkylation of Piperazine using a Large Excess
This protocol describes a general method for the selective mono-N-alkylation of piperazine by leveraging a significant excess of the piperazine starting material.[4]
Materials:
-
Piperazine (10 equivalents)
-
Alkylating agent (e.g., benzyl bromide, 1 equivalent)
-
Anhydrous acetonitrile (or another suitable aprotic solvent)
-
Potassium carbonate (2 equivalents)
-
Dichloromethane (DCM) for extraction
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve piperazine (10 eq.) and potassium carbonate (2 eq.) in anhydrous acetonitrile.
-
Cool the stirred solution to 0 °C using an ice bath.[4]
-
Slowly add the alkylating agent (1 eq.) dropwise to the solution over a period of 30 minutes.[4]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.[4]
-
Extract the aqueous layer with DCM (3 times).[4]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography to isolate the mono-alkylated product from the excess piperazine and any di-alkylated byproduct.[4]
Table 1: Effect of Piperazine Equivalents on Mono-alkylation Selectivity
| Piperazine Equivalents | Alkylating Agent Equivalents | Approximate Mono-substituted Product (%) | Approximate Di-substituted Product (%) |
| 2 | 1 | 60-70 | 30-40 |
| 5 | 1 | 80-90 | 10-20 |
| 10 | 1 | >95 | <5 |
| Note: Yields are approximate and can vary based on the specific alkylating agent and reaction conditions.[4] |
Protocol 2: Mono-N-alkylation of Piperazine using a Boc Protecting Group
This protocol outlines a controlled synthesis of a mono-alkylated piperazine using N-Boc-piperazine.[1][5]
Step 1: Mono-Boc Protection of Piperazine [9][10]
-
Dissolve piperazine (2 eq.) in dichloromethane (DCM) in a reaction flask.
-
Cool the solution to 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1 eq.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Add water to the residue. The di-Boc-piperazine byproduct is insoluble and can be removed by filtration.
-
Extract the aqueous solution with DCM (3 times).
-
Combine the organic layers and evaporate the solvent to yield 1-Boc-piperazine.
Step 2: N-Alkylation of 1-Boc-Piperazine [1]
-
In a reaction flask, combine 1-Boc-piperazine (1 eq.), the alkyl halide (1.0-1.2 eq.), and potassium carbonate (2 eq.) in acetone.
-
Reflux the mixture and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate to obtain the crude N-alkyl-N'-Boc-piperazine.
Step 3: Deprotection of the Boc Group [9]
-
Dissolve the crude N-alkyl-N'-Boc-piperazine in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane at 0 °C.
-
Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS.
-
Once complete, evaporate the solvent and excess acid.
-
Neutralize with a saturated sodium bicarbonate solution and extract the final product.
Caption: Workflow for mono-alkylation using a protecting group.
Advanced Strategies
For challenging substrates or large-scale synthesis, more advanced techniques can offer superior control and efficiency.
-
Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters such as stoichiometry, temperature, and reaction time. By mixing streams of piperazine and the electrophile in a 1:1 ratio within the reactor, the formation of di-substituted byproducts can be significantly minimized.[10]
-
Reductive Amination: Instead of direct alkylation with alkyl halides, reductive amination offers an alternative pathway. This involves reacting a mono-protected piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. This method is particularly useful for preventing the formation of quaternary ammonium salts.[11][13]
Conclusion
The selective synthesis of mono-substituted piperazines is a critical and achievable goal in modern organic and medicinal chemistry. By carefully considering the principles of stoichiometry, reaction kinetics, and the strategic use of protecting groups, researchers can effectively minimize the formation of di-substituted byproducts. This guide provides a foundational understanding and practical protocols to troubleshoot and optimize these important transformations, ultimately enabling the efficient synthesis of valuable piperazine-based compounds.
References
- Benchchem. (n.d.). Preventing di-substitution in piperazine N-alkylation reactions.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Piperazines.
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.
- Benchchem. (n.d.). Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine.
-
Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. Retrieved from [Link]
-
Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Retrieved from [Link]
-
Pazdera, P. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. ResearchGate. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Optimizing N-alkylation of 1-(4-bromophenyl)piperazine.
- Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
-
Various Authors. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide?. ResearchGate. Retrieved from [Link]
-
Pazdera, P. (n.d.). Direct N1-monosubstitution of piperazine. ResearchGate. Retrieved from [Link]
-
Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride.
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Retrieved from [Link]
-
Kappe, C.O., et al. (2019). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. MDPI. Retrieved from [Link]
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Technical Support Center: Optimizing Catalyst Selection for C-H Functionalization of Piperazines
Welcome to the technical support center for C-H functionalization of piperazines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this privileged scaffold. Piperazine is one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals, yet direct and selective C-H functionalization remains a significant synthetic challenge.[1] This resource provides field-proven insights, troubleshooting protocols, and data-driven recommendations to accelerate your research and development efforts.
The primary difficulty in piperazine C-H functionalization arises from the presence of two Lewis-basic nitrogen atoms. These can lead to catalyst poisoning, undesired side reactions, and low reactivity, making methods successful for other N-heterocycles like piperidines often ineffective for piperazines.[1][2][3] This guide will help you overcome these specific hurdles.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new project on piperazine functionalization. Which catalytic system should I try first?
A1: Your starting point depends heavily on the substitution pattern of your piperazine and the desired functional group. A logical approach is to start with the most robust and well-documented systems.
-
For N-Aryl, N'-Acyl/Boc Piperazines (Arylation/Vinylation): Photoredox catalysis using an iridium-based catalyst like Ir(ppy)3 or Ir[dF(CF3)ppy]2(dtbbpy)PF6 is an excellent first choice.[2][4] These methods operate under mild conditions and often exhibit high regioselectivity for the C-H bond alpha to the more electron-rich N-aryl group.[5][6]
-
For General Alkylation: Consider organic photoredox catalysis with acridinium-based catalysts, which can functionalize piperazines with Michael acceptors under mild conditions.[5][7]
-
For Dehydrogenative Coupling: If you are coupling with aldehydes, nickel-based systems with an oxidant like di-tert-butyl peroxide (DTBP) have proven effective for forming α-amino ketones.[8]
The diagram below outlines a general decision-making process for initial catalyst selection.
Caption: A decision tree for initial catalyst selection.
Q2: Why is regioselectivity a major problem, and how can I control it?
A2: Regioselectivity is challenging because piperazine has four potentially reactive α-C(sp³)–H bonds. Controlling which bond reacts is paramount. The most effective strategy is to create electronic differentiation between the two nitrogen atoms.[5]
-
N-Protecting Groups: A common approach is to have different substituents on each nitrogen, for example, an electron-rich N-aryl group and an electron-withdrawing N-Boc group. In photoredox catalysis, single-electron oxidation will preferentially occur at the more electron-rich nitrogen, directing functionalization to the adjacent C-H bonds.[2][4][5]
-
Steric Hindrance: Bulky substituents on one nitrogen can sterically hinder the adjacent C-H bonds, favoring reaction at the less encumbered sites.[1]
-
Directing Groups: While less common for piperazine C-H functionalization compared to arene C-H activation, installing a coordinating directing group can force a metal catalyst to activate a specific, proximate C-H bond.[9] This strategy can overcome the inherent electronic biases of the substrate.
Q3: My catalyst seems to be deactivating. What are the common causes?
A3: Catalyst deactivation is a frequent issue, primarily due to the Lewis basicity of the piperazine nitrogens.
-
Catalyst Poisoning: The nitrogen lone pairs can coordinate strongly to the metal center, leading to catalyst inhibition or poisoning.[3][10] This is a fundamental challenge in using transition metals with N-heterocycles.
-
Air/Moisture Sensitivity: Many transition metal catalysts, particularly those using phosphine ligands, are sensitive to air and moisture. Ensure rigorous inert atmosphere techniques and the use of anhydrous solvents.[11]
-
Thermal Decomposition: C-H activation often requires heat, but excessive temperatures can cause the catalyst or ligands to decompose.[11]
Mitigation strategies include using catalyst systems less prone to poisoning (e.g., photoredox catalysis) or employing directing groups that pre-coordinate the metal, preventing non-productive binding.[3]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My reaction shows no conversion, or the yield is very low. What is the first troubleshooting step?
A: Before altering the core catalytic system, always verify the fundamentals. A systematic check of your setup and reagents is the most efficient first step. Many C-H activation reactions are sensitive to subtle variables.[12]
-
Reagent & Solvent Purity:
-
Action: Confirm the purity of your substrate and coupling partner. Impurities, especially other coordinating species, can poison the catalyst.[11]
-
Causality: Many C-H activation catalysts are sensitive to air and moisture. Ensure all solvents are anhydrous and reactions are performed under a rigorously inert atmosphere (e.g., Argon or Nitrogen).[11]
-
-
Catalyst & Ligand Integrity:
-
Action: Use a fresh batch of catalyst and ligand or re-purify/validate your existing stock.
-
Causality: Catalysts, especially palladium(0) sources and phosphine ligands, can degrade upon storage. An inactive catalyst is a common cause of reaction failure.
-
-
Temperature & Reaction Time:
-
Action: Monitor a trial reaction over an extended period (e.g., 24-48 hours), taking aliquots to analyze by TLC or LC-MS. Run the reaction at the upper end of the literature-reported temperature range.
-
Causality: C-H bond cleavage has a high activation energy and may simply be slow.[12] Conversely, prolonged heating can degrade products or catalysts, so finding the optimal time is crucial.
-
Caption: A logical flowchart for troubleshooting low-yield reactions.
Problem 2: Poor Regioselectivity
Q: I'm getting a mixture of isomers. How can I improve selectivity for the desired C-H bond?
A: Achieving high regioselectivity requires directing the catalyst to a specific site. This is controlled by electronics, sterics, or an external directing group.
| Strategy | Causality & Explanation | Recommended Action |
| Electronic Bias | In substrates with electronically distinct nitrogens (e.g., N-Aryl and N-Boc), oxidation occurs at the more electron-rich nitrogen. The resulting radical cation intermediate leads to deprotonation and functionalization at the adjacent C-H bond.[5][6] | Synthesize a piperazine precursor with one electron-donating group (e.g., Aryl) and one electron-withdrawing group (e.g., Boc, Acyl). This is highly effective in photoredox catalysis. |
| Steric Control | A bulky group (e.g., tert-butyl, α-methylbenzyl) on one nitrogen will physically block the catalyst from accessing the adjacent C-H bonds, promoting reaction at the distal, less hindered nitrogen center.[1] | Introduce a sterically demanding group on the nitrogen you do not want to functionalize. This is a classic and effective strategy. |
| Directing Groups | An external directing group (e.g., 2-pyridinylmethylamine) is attached to the substrate. This group chelates to the metal catalyst, holding it in close proximity to a specific C-H bond, forcing selective activation.[9][13] | While synthetically more involved, this offers the most reliable control, overriding the substrate's inherent electronic and steric biases. It is particularly powerful in palladium and nickel catalysis.[13][14] |
Problem 3: Substrate Incompatibility
Q: My protocol works for N-aryl piperazines, but fails for my N-alkyl substrate. Why?
A: N-alkyl and N-aryl piperazines have significantly different electronic properties, which directly impacts their reactivity in many catalytic cycles.
-
Oxidation Potential: N-alkyl amines are generally more easily oxidized than N-aryl amines. However, in many photoredox systems, the initial single-electron transfer (SET) step is more favorable from an N-aryl group, which can better stabilize the resulting radical cation.[2][4] Existing methods often require attenuation of the Lewis basicity of both nitrogens by using electron-withdrawing groups, which excludes many N-alkyl piperazines.[15]
-
Catalyst Inhibition: The more basic nature of N-alkyl piperazines can lead to stronger catalyst poisoning compared to their N-aryl counterparts, especially with late transition metals like palladium.[3]
Troubleshooting Steps:
-
Switch Catalyst Type: If a photoredox system optimized for N-aryl substrates fails, consider a different catalytic manifold. Tantalum-catalyzed hydroaminoalkylation, for instance, has shown success with simple N-alkyl piperazines and terminal olefins.[1]
-
Use Organic Photocatalysts: Flavin-based or acridinium-based organic photocatalysts can operate via different mechanisms and have been shown to be effective for the C-H functionalization of N-alkyl piperazines under mild, pH-neutral conditions.[5][15]
-
Temporary Directing Group: Consider installing a temporary directing group that can be removed later. This allows you to use robust, well-established C-H activation conditions and bypasses the reactivity issues of the N-alkyl group itself.
Data & Protocols
Table 1: Comparison of Common Catalytic Systems for Piperazine C-H Functionalization
| Catalytic System | Typical Catalyst / Conditions | Pros | Cons | Key References |
| Palladium | Pd(OAc)₂, P(o-tol)₃, K₂CO₃, 120 °C | Well-studied for C-H activation. Can be used with directing groups for high selectivity. | Prone to poisoning by basic nitrogens.[3][10] Often requires high temperatures. | [16] |
| Copper | CuI, O₂ (air), DMSO, 120 °C | Inexpensive and earth-abundant. Can catalyze C-H oxidation.[1] | Can lead to over-oxidation (e.g., to diketopiperazines). Stoichiometric amounts are sometimes required.[1][2] | [1],[2],[4] |
| Nickel | Ni(cod)₂, DTBP (oxidant), Ligand | Earth-abundant. Unique reactivity for cross-dehydrogenative coupling.[8] | Often requires an external chemical oxidant and specific directing groups.[13][14] | [8],[14] |
| Photoredox (Iridium) | Ir(ppy)₃, Base (e.g., NaOAc), Blue LED | Very mild reaction conditions. High functional group tolerance. Excellent regioselectivity for electronically differentiated piperazines.[2][4] | Precious metal catalyst. Primarily demonstrated for N-aryl substrates. | [2],[4],[5] |
Key Experimental Protocol: Photoredox-Catalyzed α-Arylation of N-Phenyl-N'-Boc-Piperazine
This protocol is a representative procedure based on methodologies developed by MacMillan and coworkers and serves as an excellent starting point for C-H arylation.[2][4]
Materials:
-
N-Phenyl-N'-Boc-piperazine (1.0 equiv)
-
1,4-Dicyanobenzene (coupling partner, 1.5 equiv)
-
Ir(ppy)3 (photocatalyst, 1-2 mol%)
-
Sodium Acetate (NaOAc, base, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or DMSO)
-
Reaction vial with stir bar
-
Blue LED light source (e.g., 450 nm)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add N-Phenyl-N'-Boc-piperazine, 1,4-dicyanobenzene, Ir(ppy)3, and NaOAc to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically between 0.05 M and 0.1 M.
-
Degassing (Optional but Recommended): To ensure all oxygen is removed, subject the sealed vial to several cycles of freeze-pump-thaw.
-
Initiation: Place the sealed vial approximately 5-10 cm from the blue LED light source and begin vigorous stirring. A small fan should be used to maintain the reaction at ambient temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired α-arylated piperazine product.
Mechanism Rationale: The excited state of the Ir(ppy)3 catalyst is a potent oxidant. It selectively oxidizes the electron-rich N-phenyl group of the piperazine to form a radical cation. The base (NaOAc) then facilitates deprotonation at the α-C-H bond, generating a key α-amino radical intermediate. This radical adds to the 1,4-dicyanobenzene, and subsequent steps lead to the final arylated product and regeneration of the catalyst.[2][4]
References
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Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715. [Link]
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Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. PubMed. [Link]
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Semantic Scholar. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines. Semantic Scholar. [Link]
-
García-Lacome, E., & Villegas-Escobar, N. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. [Link]
-
ChemRxiv. (n.d.). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines. BJOC. [Link]
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Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2010). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PubMed Central. [Link]
-
White, A. R., Wang, L., & Nicewicz, D. A. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. PubMed. [Link]
-
Chen, M., Ventura, A. M., Das, S., Zimmerman, P. M., & Montgomery, J. (n.d.). Oxidative Cross Dehydrogenative Coupling of N-Heterocycles with Aldehydes through C(sp3)–H Functionalization. ResearchGate. [Link]
-
Frontiers in Chemistry. (2022). Recent advances in metal catalyst- and oxidant-free electrochemical C-H bond functionalization of nitrogen-containing heterocycles. Frontiers. [Link]
-
ACS Central Science. (2021). C–H Activation: Toward Sustainability and Applications. ACS Publications. [Link]
-
Semantic Scholar. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Semantic Scholar. [Link]
-
Desai, B., Patel, M., Dholakiya, B. Z., Rana, S., & Naveen, T. (2021). Recent advances in directed sp2 C–H functionalization towards the synthesis of N-heterocycles and O-heterocycles. Chemical Communications. [Link]
-
Molecules. (2022). Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. MDPI. [Link]
-
Organic Letters. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. ACS Publications. [Link]
-
ResearchGate. (n.d.). C−H functionalization by copper‐catalyzed N−F bond activation. ResearchGate. [Link]
-
PubMed Central. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. PMC. [Link]
-
The Journal of Organic Chemistry. (2016). Recent Advances in C–H Functionalization. ACS Publications. [Link]
-
YouTube. (2020). C–H Activation and its Challenges. YouTube. [Link]
-
The Journal of Organic Chemistry. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. [Link]
-
Request PDF. (2025). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. ResearchGate. [Link]
-
Accounts of Chemical Research. (2023). Nickel-Catalyzed Functionalization Reactions Involving C-H Bond Activation via an Amidate-Promoted Strategy and Its Extension to the Activation of C-F, C-O, C-S, and C-CN Bonds. PubMed. [Link]
-
YouTube. (2024). Selectivity and reactivity in C-H activation. YouTube. [Link]
-
Molecules. (n.d.). C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. MDPI. [Link]
-
Organic Letters. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. ACS Publications. [Link]
-
Molecules. (n.d.). Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. MDPI. [Link]
-
PubMed Central. (n.d.). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC. [Link]
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Technical Support Center: Column Chromatography Protocols for the Purification of Piperazinone Compounds
Welcome to the technical support center for the purification of piperazinone compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this important class of N-heterocycles. Piperazinones, characterized by a six-membered ring containing two nitrogen atoms and a ketone functional group, present unique challenges in column chromatography due to their inherent basicity and polarity.
This document provides in-depth, field-proven insights through a series of frequently asked questions and detailed troubleshooting guides. Our goal is to explain the causality behind experimental choices, empowering you to develop robust, self-validating purification protocols.
Frequently Asked Questions (FAQs)
Q1: What makes piperazinone compounds challenging to purify using standard silica gel chromatography?
The primary challenge stems from the physicochemical properties of the piperazinone scaffold. Like their parent piperazines, these compounds are basic due to the nitrogen atoms in the ring.[1][2] This basicity leads to strong, non-ideal interactions with the stationary phase:
-
Strong Adsorption & Peak Tailing: Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[1][3] The basic nitrogen atoms in the piperazinone molecule can interact strongly with these acidic sites via ion-exchange mechanisms.[3][4] This interaction results in significant peak tailing, where the compound slowly bleeds from the column instead of eluting as a sharp band.[5] Tailing severely compromises resolution, making it difficult to separate the desired product from closely related impurities.[6]
-
Irreversible Adsorption & Low Recovery: In some cases, the interaction with silica is so strong that the compound may not elute at all, leading to poor or no recovery of the product.
-
Compound Degradation: The acidic nature of silica gel can cause the degradation of acid-sensitive piperazinone derivatives during the purification process.[7][8]
Q2: How should I select a stationary phase for my piperazinone purification?
The best stationary phase minimizes the unwanted interactions described above. While standard silica gel can be used with modifications, several alternatives are often more effective.
| Stationary Phase | Key Characteristics & Best Use Cases | Considerations |
| Standard Silica Gel | Most common and inexpensive. Suitable for less basic piperazinones or when used with mobile phase modifiers.[9][10] | Requires the addition of a basic modifier (e.g., triethylamine) to the mobile phase to prevent peak tailing.[11] |
| Deactivated Silica Gel | Silica gel that has been pre-treated with a base (like triethylamine) to neutralize the acidic silanol sites.[8] Ideal for acid-sensitive compounds.[7] | Can be prepared in the lab or purchased. Elution may be slightly faster than on standard silica.[7] |
| Alumina (Basic or Neutral) | Provides a basic or neutral surface, eliminating the strong acidic interactions seen with silica. Excellent for purifying basic compounds like amines and N-heterocycles.[7][12] | Activity grade is important. Always test separation on an analytical TLC plate first. |
| Amine-Functionalized Silica | Silica gel with a bonded aminopropyl stationary phase. Offers a more inert surface for basic compounds.[2][13] | More expensive than plain silica or alumina but can provide excellent peak shape without mobile phase additives. |
| Reverse-Phase Silica (C18, Phenyl-Hexyl) | Separation is based on hydrophobicity rather than polarity. Polar compounds elute first. Effective for separating isomers or purifying from non-polar impurities.[14][15] | Requires aqueous/organic mobile phases. May not be suitable for all piperazinone derivatives. |
Q3: What is the best strategy for selecting a mobile phase (eluent)?
Mobile phase selection is critical and should always be guided by preliminary Thin-Layer Chromatography (TLC) analysis. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target piperazinone.[2]
-
Start with a Standard System: A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is a common starting point.[16][17]
-
Adjust Polarity: If the compound remains at the baseline, increase the proportion of the polar solvent. If it runs with the solvent front, decrease the polar component. For highly polar piperazinones, stronger eluents like dichloromethane/methanol may be necessary.[18]
-
Incorporate a Basic Modifier: For separations on standard silica gel, it is almost always necessary to add a small amount of a basic modifier to the eluent system to prevent peak tailing.[11][19] The most common choice is triethylamine (TEA) at a concentration of 0.1-2% (v/v).[8][11] A solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can also be used for strongly basic compounds.[11]
-
Consider Solvent Selectivity: If separation from an impurity is difficult, changing the solvent system entirely (e.g., switching from ethyl acetate to acetone or dichloromethane as the polar component) can alter the selectivity and improve resolution.[17]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the column chromatography of piperazinone compounds in a direct question-and-answer format.
Problem 1: My compound is streaking badly on the TLC plate and eluting as a broad, tailing peak from the column.
-
Symptoms: The spot on the TLC plate is not round but elongated or "streaked." During column chromatography, the product elutes over a large number of fractions with poor peak shape, leading to low purity and difficulty in isolating the compound.
-
Causality: This is the classic sign of a strong interaction between your basic piperazinone and the acidic silanol groups on the silica gel stationary phase.[1][3] The compound "sticks" to the silica and elutes slowly and unevenly.
Caption: Troubleshooting flowchart for severe peak tailing.
This protocol describes the most common and effective solution to mitigate peak tailing for basic compounds on standard silica gel.
-
Develop Solvent System via TLC:
-
Prepare several vials of your chosen eluent system (e.g., Ethyl Acetate/Hexane).
-
To each vial, add triethylamine (TEA) to a final concentration of 1% (v/v). For example, to 10 mL of eluent, add 100 µL of TEA.
-
Run TLC plates using the TEA-modified eluent to find the optimal solvent ratio that provides an Rf value of 0.2-0.4 for your piperazinone. You should observe a significant improvement in spot shape compared to TLCs run without TEA.[19]
-
-
Prepare the Column:
-
Pack a flash chromatography column with silica gel using your chosen TEA-modified eluent.
-
Crucially, pre-condition the column: Before loading your sample, flush the packed column with at least one full column volume of the TEA-modified eluent. This step helps to neutralize the most active sites on the silica gel.[8]
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself is often a good choice).
-
If the compound is poorly soluble, use the dry loading method (see Problem 3 below).
-
Carefully apply the sample to the top of the silica bed.
-
-
Elute and Collect:
Problem 2: My compound is degrading on the column, leading to low recovery and new, unwanted spots on the TLC.
-
Symptoms: The total mass of material recovered after the column is significantly lower than the amount loaded. TLC analysis of the collected fractions shows new impurities that were not present in the crude starting material.
-
Causality: Your piperazinone derivative is likely sensitive to the acidic environment of the silica gel.[8] The prolonged contact time during chromatography allows for acid-catalyzed degradation or rearrangement.
| Solution Strategy | Mechanism of Action | Protocol Summary |
| Use Deactivated Silica Gel | Neutralizes the acidic silanol groups on the silica surface, providing a milder environment for the compound.[7] | Slurry silica gel in your chosen eluent containing 1-3% TEA. Pack the column and flush with one column volume of this solvent before loading the sample.[8] |
| Switch to Alumina | Alumina is a basic or neutral adsorbent and is an excellent alternative for acid-sensitive basic compounds.[7][12] | Choose neutral or basic alumina based on compound stability. Develop a solvent system using alumina TLC plates first. |
| Minimize Contact Time | Reducing the time the compound spends on the column can minimize degradation. | Use a shorter, wider column and apply slight air pressure ("flash" chromatography) to speed up the elution. Avoid letting the column run dry or sit for extended periods. |
Problem 3: My crude product has poor solubility in the chromatography eluent, making it difficult to load onto the column.
-
Symptoms: The crude material will not fully dissolve in a minimal amount of the eluent, forming a slurry or oiling out. Loading this directly onto the column results in a smeared band and very poor separation.
-
Causality: Efficient chromatography requires the sample to be applied to the column in a very narrow, concentrated band.[18] Poor solubility prevents this.
This technique adsorbs the crude product onto a small amount of silica gel before adding it to the column, ensuring a clean and even loading regardless of solubility.[18]
-
Dissolve the Crude Product: In a round-bottom flask, dissolve your entire crude product in a solvent in which it is highly soluble (e.g., dichloromethane, methanol, or acetone), even if this solvent is too polar for the chromatography itself.
-
Add Silica Gel: Add dry silica gel to the flask—approximately 5-10 times the mass of your crude product.
-
Adsorb the Product: Swirl the flask to ensure the solution thoroughly wets all the silica.
-
Remove the Solvent: Carefully remove the solvent under reduced pressure using a rotary evaporator until the silica is a completely dry, free-flowing powder. If it remains oily or clumpy, add more silica and repeat the evaporation.
-
Load the Column: Pack your column as usual. Instead of a protective layer of sand, carefully pour the silica-adsorbed sample onto the top of the packed column bed, creating a thin, even layer.
-
Elute: Gently add a layer of sand on top of the sample layer and begin eluting with your chosen mobile phase.
Method Development and Scale-Up
Developing a robust purification protocol at a small scale is essential before attempting a large-scale separation.
Workflow for Method Development
Caption: A workflow for developing a piperazinone purification method.
Scaling Up Your Purification
When scaling up a successful small-scale purification, the key is to maintain the ratios of all critical parameters.[21]
| Parameter | Small Scale (e.g., 100 mg crude) | Large Scale (e.g., 5 g crude, 50x scale-up) |
| Crude Load | 100 mg | 5 g |
| Silica Mass | ~5-10 g (50-100x crude mass) | ~250-500 g |
| Column Diameter | ~1-2 cm | ~5-7 cm |
| Eluent Volume | ~100-200 mL | ~5-10 L |
| Gradient Profile | Maintained in Column Volumes (CV). A 10 CV gradient on a small column is a 10 CV gradient on a large one.[21] | Maintained in Column Volumes (CV). |
| Flow Rate | Adjusted for column diameter to maintain linear velocity. | Increased proportionally to the square of the column diameter's radius. |
References
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Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. PubMed. Available at: [Link]
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Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. (2023-11-27). Available at: [Link]
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Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. Phenomenex. Available at: [Link]
-
[Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. Welch Materials, Inc. (2025-12-15). Available at: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]
-
Chromatography: The Solid Phase. University of Rochester, Department of Chemistry. Available at: [Link]
-
How can i isolate polar basic compound with silica gel column chromatography?. ResearchGate. (2018-06-18). Available at: [Link]
-
The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography. Taylor & Francis Online. Available at: [Link]
-
When basification of silica gel is required, before using Column chromatography?. ResearchGate. (2014-11-04). Available at: [Link]
-
Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]
-
Purification of strong polar and basic compounds. Reddit. (2023-01-07). Available at: [Link]
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Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. National Institutes of Health (NIH). (2025-05-29). Available at: [Link]
-
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme. (2023-10-31). Available at: [Link]
-
Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry. Available at: [Link]
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Synthesis of monoalkylidene diketopiperazines and application to the synthesis of barettin. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]
-
Thin-Layer Chromatographic Separation of Piperazine and Its Carcinogenic N-Nitroso Derivatives. Taylor & Francis Online. Available at: [Link]
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Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. Available at: [Link]
-
Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. National Institutes of Health (NIH). Available at: [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate t. DOI. Available at: [Link]
-
-
Thin Layer Chromatography. University of Illinois Springfield. Available at: [Link]
-
-
How to Scale-Up Normal-Phase Purification. Biotage. (2023-01-20). Available at: [Link]
-
Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. (2025-08-05). Available at: [Link]
-
Using TLC to Scout Flash Chromatography Solvents. Biotage. (2023-01-19). Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. (2022-03-29). Available at: [Link]
-
Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. PubMed. Available at: [Link]
-
Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and Method Validation. ResearchGate. (2025-08-08). Available at: [Link]
-
(PDF) Silica gel-immobilized Di [N-chloranil piperazinium-bis-sulfosalicylate]: Preparation, characterization and performance for chromatographic separation of metals. ResearchGate. (2025-08-07). Available at: [Link]
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Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]
-
What compounds are unstable in a silica gel column (chromatography). Reddit. (2016-03-30). Available at: [Link]
-
How to Reduce Peak Tailing in HPLC?. Phenomenex. (2025-06-09). Available at: [Link]
-
(PDF) Piperazino-functionalized silica gel as a deblocking-scavenging agent for the 9-fluorenylmethoxycarbonyl amino-protecting group. ResearchGate. (2025-08-06). Available at: [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. (2022-10-06). Available at: [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. (2023-11-01). Available at: [Link]
-
Silica gel microspheres decorated with covalent triazine-based frameworks as an improved stationary phase for high performance liquid chromatography. PubMed. (2017-03-03). Available at: [Link]
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Validation & Comparative
Comparative analysis of 1,3-Dimethylpiperazin-2-one hydrochloride with other PAR2 antagonists.
A Technical Guide for Researchers and Drug Development Professionals
In the intricate world of cellular signaling, Protease-Activated Receptor 2 (PAR2) has emerged as a critical modulator of a wide array of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Its unique mechanism of activation, involving proteolytic cleavage of its extracellular N-terminus to reveal a tethered ligand, presents a compelling target for therapeutic intervention.[1][2] This guide provides a comparative analysis of a notable chemical class of PAR2 antagonists, the dimethylpiperazin-2-ones, represented by the potent molecule I-191, with other well-characterized PAR2 antagonists such as the peptidomimetic C391, the biased antagonist GB88, and the competitive antagonist AZ8838.
This analysis is designed to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to make informed decisions in the selection and application of PAR2 antagonists for their specific research needs. We will delve into the mechanistic nuances, compare potencies across key signaling pathways, and provide detailed, field-proven experimental protocols to validate their activity.
The Central Role of PAR2 in Cellular Signaling
Protease-Activated Receptor 2 is a G protein-coupled receptor (GPCR) that, upon activation, can couple to multiple downstream signaling cascades. The canonical pathway involves coupling to Gαq, which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Another significant pathway involves the recruitment of β-arrestins, which can mediate G protein-independent signaling and lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). The activation of these pathways culminates in a variety of cellular responses, including the production of inflammatory mediators and changes in cell migration and proliferation.[1][3]
Caption: Simplified PAR2 signaling pathways.
A Comparative Look at Key PAR2 Antagonists
The quest for potent and selective PAR2 antagonists has yielded several distinct chemical classes of compounds, each with its own unique pharmacological profile. Here, we compare the dimethylpiperazin-2-one derivative I-191 with three other prominent antagonists.
-
I-191 (Dimethylpiperazin-2-one class): I-191, chemically known as 4-(8-(tert-butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one, is a potent, non-competitive, and negative allosteric modulator of PAR2.[1][3] This means it binds to a site on the receptor distinct from the agonist-binding site, inducing a conformational change that prevents receptor activation.[1] A key advantage of I-191 is its ability to inhibit multiple PAR2-mediated signaling pathways with high potency, including Ca2+ mobilization, ERK1/2 phosphorylation, and RhoA activation, without exhibiting any biased agonism.[3][4]
-
C391 (Peptidomimetic): C391 is a peptidomimetic antagonist derived from a PAR2 agonist. It effectively blocks both Ca2+ and MAPK signaling pathways.[5] However, it can exhibit partial agonist activity at higher concentrations in some assays.[6]
-
GB88 (Biased Antagonist): GB88 is a non-peptide antagonist that displays biased antagonism. It effectively inhibits PAR2-mediated Ca2+ release but can act as an agonist for other pathways, such as ERK phosphorylation.[7][8] This biased signaling can be a valuable tool for dissecting the roles of different PAR2-activated pathways.
-
AZ8838 (Competitive Antagonist): AZ8838 is a potent and orally active non-peptide small molecule that acts as a competitive antagonist.[9][10] It has been shown to inhibit multiple PAR2 signaling pathways, including Ca2+ mobilization, IP1 production, ERK1/2 phosphorylation, and β-arrestin recruitment.[9][10]
Performance Data Summary
The following table summarizes the reported potency of these antagonists in key in vitro functional assays. This data provides a quantitative basis for comparing their efficacy in blocking distinct PAR2 signaling pathways.
| Antagonist | Chemical Class | Mechanism of Action | Calcium Mobilization (IC50/pIC50) | ERK Phosphorylation (IC50/pIC50) |
| I-191 | Dimethylpiperazin-2-one | Non-competitive allosteric | pIC50: 7.8 ± 0.2 (vs. 2f-LIGRL-NH2)[4] | pIC50: 7.2 ± 0.2 (vs. Trypsin)[4] |
| C391 | Peptidomimetic | Competitive/Partial Agonist | IC50: 1.3 µM[5] | IC50: 14 µM[6] |
| GB88 | Isoxazole derivative | Biased Antagonist | IC50: ~2 µM[7][8] | Agonist activity |
| AZ8838 | Imidazole derivative | Competitive | pIC50: 5.70 ± 0.02 (vs. SLIGRL-NH2)[9] | pIC50: 5.7 ± 0.1[9] |
Note: IC50 values are converted from pIC50 where necessary for comparison (pIC50 = -log(IC50)). A higher pIC50 value indicates greater potency.
Experimental Protocols for Antagonist Validation
To ensure the scientific integrity and reproducibility of findings, it is crucial to employ robust and well-validated experimental protocols. The following are detailed, step-by-step methodologies for key in vitro and in vivo assays used to characterize PAR2 antagonists.
In Vitro Assay: Calcium Mobilization
This assay is a primary method for assessing the ability of a compound to block Gαq-mediated PAR2 signaling.
Caption: Workflow for the calcium mobilization assay.
Step-by-Step Protocol:
-
Cell Culture and Seeding: Culture human colon adenocarcinoma HT-29 cells, which endogenously express PAR2, in an appropriate medium. Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.[11][12]
-
Dye Loading: The following day, wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating them in a dye-loading solution for 1 hour at 37°C.
-
Antagonist Incubation: Wash the cells again to remove excess dye. Pre-incubate the cells with varying concentrations of the test antagonist for a specified period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence microplate reader. Inject a PAR2 agonist (e.g., trypsin at a final concentration of 10 nM or 2f-LIGRL-NH2 at an EC80 concentration) into each well and immediately begin recording the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition against the antagonist concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
In Vitro Assay: ERK1/2 Phosphorylation (Western Blot)
This assay assesses the antagonist's ability to block β-arrestin-mediated or G protein-dependent MAPK signaling.
Caption: Workflow for the ERK1/2 phosphorylation assay.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed PAR2-expressing cells in 6-well plates. Once confluent, serum-starve the cells for several hours to reduce basal ERK phosphorylation. Pre-incubate the cells with the antagonist for a designated time, followed by stimulation with a PAR2 agonist for 5-10 minutes.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) and then incubate it with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading. Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK to total ERK.[13][14][15]
In Vivo Assay: Rat Paw Edema Model
This model is a classic in vivo assay to evaluate the anti-inflammatory effects of PAR2 antagonists.
Caption: Workflow for the rat paw edema model.
Step-by-Step Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Antagonist Administration: Administer the test antagonist at a predetermined dose and route (e.g., 10 mg/kg, orally) at a specified time before the inflammatory challenge.
-
Induction of Edema: At the appropriate time after antagonist administration, inject a PAR2 agonist, such as 2f-LIGRLO-NH2 (e.g., 50 µg in 50 µL of saline), into the plantar surface of the right hind paw. Inject the vehicle into the left hind paw as a control.[16][17]
-
Measurement of Paw Edema: Measure the volume of both hind paws using a plethysmometer at baseline (before agonist injection) and at various time points after the injection (e.g., 1, 2, 4, and 6 hours).
-
Data Analysis: Calculate the increase in paw volume for each paw at each time point. The anti-inflammatory effect of the antagonist is expressed as the percentage of inhibition of the edema in the treated group compared to the vehicle-treated control group.[18][19]
Conclusion: Guiding Your Research
The selection of a PAR2 antagonist should be guided by the specific research question and the signaling pathways of interest.
-
For a potent, broad-spectrum inhibition of multiple PAR2 signaling pathways with a clean antagonistic profile, the dimethylpiperazin-2-one class, represented by I-191 , offers a compelling choice due to its non-competitive, allosteric mechanism and lack of biased agonism.[3][4]
-
For studies aiming to dissect the differential roles of Gq/Ca2+ versus other signaling pathways, a biased antagonist like GB88 can be an invaluable tool.
-
When a direct competitive mechanism is desired, a compound like AZ8838 provides a well-characterized option.
-
The peptidomimetic C391 is also an effective inhibitor, though its potential for partial agonism at higher concentrations should be considered in experimental design.
By understanding the distinct pharmacological profiles of these antagonists and employing the rigorous experimental protocols detailed in this guide, researchers can confidently navigate the complexities of PAR2 signaling and advance the development of novel therapeutics targeting this important receptor.
References
- AZ8838 | PAR2 Antagonist. MedchemExpress.com. [URL: https://www.medchemexpress.com/az8838.html]
- Boitano, S., et al. (2015). The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo. British Journal of Pharmacology, 172(18), 4535-4545. [URL: https://www.researchgate.
- Suen, J. Y., et al. (2012). Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110). British Journal of Pharmacology, 165(5), 1413-1423. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3372834/]
- Modulating Human Proteinase Activated Receptor 2 With a Novel Antagonist (GB88) and Agonist (GB110). (2011). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21627632/]
- Kennedy, A. J., et al. (2020). Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition. Communications Biology, 3(1), 762. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7747805/]
- GB88 is a potent PAR2 antagonist that is orally bioavailable. (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/GB88-is-a-potent-PAR2-antagonist-that-is-orally-bioavailable-A-Structure-of-GB88_fig1_51469142]
- GB-88 | PAR2 Antagonist. (n.d.). MCE. [URL: https://www.medchemexpress.cn/gb-88.html]
- PAR2 antagonist C391. (n.d.). ProbeChem. [URL: https://www.probechem.com/product/1969253-13-1]
- An antagonist of human protease activated receptor-2 attenuates PAR2 signaling, macrophage activation, mast cell degranulation, and collagen-induced arthritis in rats. (2012). UQ eSpace. [URL: https://espace.library.uq.edu.au/view/UQ:276485]
- Jiang, Y., et al. (2018). A Potent Antagonist of Protease-Activated Receptor 2 That Inhibits Multiple Signaling Functions in Human Cancer Cells. The Journal of Pharmacology and Experimental Therapeutics, 364(2), 246-257. [URL: https://espace.library.uq.edu.au/view/UQ:721798]
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A Comparative Guide to HPLC and TLC Methods for Purity Analysis of Piperazinone Derivatives
For researchers, scientists, and drug development professionals vested in the pharmaceutical landscape, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. Piperazinone derivatives, a significant class of compounds with diverse therapeutic applications, are no exception. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for the purity analysis of these compounds, grounded in experimental data and established analytical principles.
The choice between HPLC and TLC is often dictated by the specific requirements of the analysis, including the need for quantitation, resolution, throughput, and cost-effectiveness. This guide will delve into the nuances of each technique, offering a framework for selecting the most appropriate method for your research and development needs.
Fundamental Principles: A Tale of Two Chromatographies
At their core, both HPLC and TLC are chromatographic techniques that separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[1] However, the execution and capabilities of these two methods diverge significantly.
-
High-Performance Liquid Chromatography (HPLC) utilizes a liquid mobile phase that is pumped through a column packed with a solid stationary phase at high pressure.[1] This high pressure allows for the use of very small particle sizes for the stationary phase, leading to a dramatic increase in resolution and efficiency compared to traditional column chromatography.
-
Thin-Layer Chromatography (TLC) , in contrast, is a planar chromatographic technique where the stationary phase is a thin layer of adsorbent material coated onto a flat support, such as a glass or aluminum plate.[1] The mobile phase moves up the plate by capillary action, separating the components of the sample.[1][2]
Head-to-Head Comparison: HPLC vs. TLC for Piperazinone Purity
The selection of an analytical method hinges on a careful consideration of its strengths and weaknesses in the context of the analytical problem. The following table provides a comparative overview of HPLC and TLC for the purity analysis of piperazinone derivatives.
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Resolution & Efficiency | Superior separation power, capable of resolving complex mixtures and closely related impurities.[2] | Lower resolution, generally suitable for simpler mixtures and preliminary screening.[1][2] |
| Quantitation | Highly precise and accurate quantitative analysis is a primary strength.[2] | Primarily qualitative or semi-quantitative, though modern densitometers can improve quantitative accuracy.[1][3] |
| Sensitivity | High sensitivity, with the ability to detect trace-level impurities. | Generally less sensitive than HPLC. |
| Throughput | Automated systems can analyze a large number of samples sequentially.[2] | High throughput for multiple samples run simultaneously on a single plate.[1] |
| Cost | Higher initial instrument cost and ongoing operational expenses. | Significantly lower cost for equipment and consumables.[1] |
| Speed | Analysis times can vary from minutes to over an hour per sample. | Faster for a single sample, as multiple samples can be run in parallel. |
| Flexibility & Method Development | A wide variety of columns and mobile phases offer extensive flexibility. Method development can be more complex. | Simpler and faster method development.[1] |
| Sample Recovery | Sample is typically consumed during analysis. | Sample spots can be scraped from the plate for further analysis (e.g., by mass spectrometry). |
Experimental Workflows: A Practical Approach
To illustrate the practical application of these techniques, this section outlines typical experimental workflows for the purity analysis of a hypothetical piperazinone derivative.
High-Performance Liquid Chromatography (HPLC) Workflow
The following diagram illustrates a typical workflow for HPLC analysis.
Caption: HPLC analysis workflow for piperazinone derivatives.
Detailed HPLC Protocol:
A validated reversed-phase HPLC (RP-HPLC) method is often the gold standard for pharmaceutical purity analysis.[4]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.0) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 60:40 v/v).[5] The mobile phase should be filtered and degassed.
-
Standard and Sample Preparation: Accurately weigh and dissolve the piperazinone derivative reference standard and the sample to be analyzed in the mobile phase to a known concentration (e.g., 250 µg/mL).[5]
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for the separation of moderately polar compounds like many piperazinone derivatives.[5]
-
Flow Rate: Set a constant flow rate, typically 1.0 mL/min.
-
Detection: Use a UV detector at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 250 nm).[5] A photodiode array (PDA) detector can provide additional spectral information to assess peak purity.
-
Injection Volume: Inject a fixed volume (e.g., 10 µL) of the standard and sample solutions.
-
-
Data Analysis: The resulting chromatogram will show peaks corresponding to the main compound and any impurities. The area of each peak is integrated, and the purity is calculated as the percentage of the main peak area relative to the total peak area.
Thin-Layer Chromatography (TLC) Workflow
The following diagram illustrates a typical workflow for TLC analysis.
Caption: TLC analysis workflow for piperazinone derivatives.
Detailed TLC Protocol:
TLC is an excellent tool for rapid screening and monitoring of reactions.
-
Plate Preparation: Use a pre-coated silica gel 60 F254 plate. The F254 indicator allows for the visualization of UV-active compounds under UV light.
-
Sample Application: Dissolve the piperazinone derivative in a volatile solvent (e.g., methanol). Apply a small spot of the solution to the starting line of the TLC plate using a capillary tube.
-
Mobile Phase and Development: Prepare a suitable mobile phase. For piperazinone derivatives, a mixture of a polar and a non-polar solvent, such as butanol-acetic acid-water, can be effective.[4] Pour a small amount of the mobile phase into a developing chamber and allow it to saturate. Place the TLC plate in the chamber, ensuring the sample spots are above the solvent level. Allow the solvent front to move up the plate.
-
Visualization: After the solvent front has reached a sufficient height, remove the plate and mark the solvent front. Allow the plate to dry. Visualize the separated spots under a UV lamp (typically at 254 nm). Staining with reagents like iodine vapor or potassium permanganate can also be used for visualization if the compounds are not UV-active.
-
Analysis: The retention factor (Rf) for each spot is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The presence of extra spots in the sample lane compared to the standard indicates the presence of impurities.
Forced Degradation Studies: A Crucial Application
Forced degradation studies are essential in pharmaceutical development to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[6][7] Both HPLC and TLC can be employed in these studies to separate and identify degradation products formed under various stress conditions such as acid, base, oxidation, heat, and light.[7][8]
A stability-indicating HPLC method must be able to resolve the parent drug from all potential degradation products.[5] Stress testing helps to demonstrate this capability. For example, a piperazinone derivative might be subjected to acidic and alkaline hydrolysis, and the resulting solutions analyzed by HPLC to ensure that the degradation products are well-separated from the main peak.[9]
Method Validation: Ensuring Trustworthy Results
For use in a regulated environment, both HPLC and TLC methods must be validated to ensure they are suitable for their intended purpose. Validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[4][10]
-
Accuracy: The closeness of the test results to the true value.[4][10]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4][10]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.[4]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[11]
For a specific piperazinone derivative, a validated RP-HPLC method demonstrated linearity, precision, and accuracy for its intended analytical application.[4] Stress testing confirmed its stability-indicating capacity by separating degradation products from the parent compound.[5]
Conclusion: Selecting the Right Tool for the Job
Both HPLC and TLC are valuable tools for the purity analysis of piperazinone derivatives, each with its own set of advantages and limitations.
-
HPLC is the method of choice for:
-
Quantitative purity determination in quality control and release testing.
-
Analysis of complex samples with multiple impurities.
-
Trace-level impurity detection.
-
Validation of stability-indicating methods.
-
-
TLC is well-suited for:
-
Rapid, qualitative screening of raw materials and reaction mixtures.
-
Preliminary method development before transitioning to HPLC.
-
Situations where cost and simplicity are primary concerns.
-
Ultimately, the choice between HPLC and TLC will depend on the specific analytical needs of the researcher or drug development professional. In many cases, these two techniques are not competitors but rather complementary tools in the analytical chemist's arsenal.[12] TLC can be used for initial, rapid assessments, while HPLC provides the high-resolution, quantitative data required for regulatory submissions and ensuring the quality and safety of pharmaceutical products.
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A Tale of Two Rings: A Comparative Guide to Piperazine and Piperidine Scaffolds in CNS Drug Design
The six-membered nitrogen-containing heterocycles, piperazine and piperidine, are foundational scaffolds in the architecture of a vast array of pharmaceuticals targeting the Central Nervous System (CNS). Their prevalence stems from their ability to confer favorable pharmacokinetic properties, engage in specific molecular interactions, and provide a synthetically tractable framework for molecular elaboration.[1] While structurally similar, the presence of a second nitrogen atom at the 1,4 position in the piperazine ring introduces key differences that profoundly influence their application in drug design.
This guide provides a head-to-head comparison of these two essential building blocks, offering a data-driven perspective for researchers, scientists, and drug development professionals. We will delve into their nuanced physicochemical properties, explore their impact on pharmacokinetics and pharmacodynamics, and provide detailed experimental protocols to guide the rational selection and optimization of these crucial heterocyclic moieties for the next generation of CNS therapeutics.
Part 1: Physicochemical Properties: The Foundation of Function
The subtle structural distinction between piperazine (a 1,4-diazacyclohexane) and piperidine (an azacyclohexane) gives rise to significant differences in their physicochemical characteristics. These properties are paramount as they govern a molecule's ability to cross the blood-brain barrier (BBB), engage with its target, and maintain favorable drug-like qualities.
Basicity (pKa)
The basicity of the nitrogen atom(s) is a critical parameter influencing a drug's ionization state at physiological pH (≈7.4). This, in turn, affects solubility, cell permeability, and the ability to form ionic bonds with biological targets.
-
Piperazine: As a diprotic base, piperazine possesses two distinct pKa values.[1][2] This unique feature allows for fine-tuning of its ionization state. The ability to exist as a neutral, mono-protonated, or di-protonated species can be leveraged to balance aqueous solubility with the lipophilicity required for BBB penetration.
-
Piperidine: With a single basic nitrogen, piperidine has a much higher pKa.[1] This results in a greater proportion of the molecule existing in its protonated, charged form at physiological pH. While this can enhance interactions with acidic residues in protein binding sites, it may also reduce passive diffusion across biological membranes.[1]
Lipophilicity (LogP) and Polarity (PSA)
Lipophilicity, often measured as the partition coefficient (LogP), is a key determinant of a drug's ability to cross the lipid-rich BBB.[3] Polar Surface Area (PSA) quantifies the molecule's polar atoms, which contribute to hydrogen bonding capacity and influence both solubility and permeability.
-
Piperazine: The second nitrogen atom makes the piperazine ring inherently more polar and hydrophilic than piperidine. This leads to a lower LogP and a higher PSA.[4] While this enhances aqueous solubility, it can present a challenge for achieving optimal BBB permeability without further chemical modification.[2][4]
-
Piperidine: Being more lipophilic and less polar, the piperidine scaffold often provides a better starting point for enhanced membrane permeability and, consequently, CNS penetration.[1][5] However, excessive lipophilicity can lead to other issues, such as non-specific binding and poor metabolic stability.
Table 1: Comparative Physicochemical Properties of Piperazine and Piperidine Scaffolds
| Property | Piperazine | Piperidine | Implication in CNS Drug Design |
| Structure | 1,4-Diazacyclohexane | Azacyclohexane | The second nitrogen in piperazine is the key differentiator. |
| Basicity (pKa) | pKa1 ≈ 5.3-5.7, pKa2 ≈ 9.7-9.8[1] | ≈ 11.2[1] | Piperazine's dual pKa allows for tunable ionization. Piperidine is more strongly basic. |
| Lipophilicity (LogP) | Generally Lower | Generally Higher | Piperidine's higher lipophilicity can favor BBB penetration.[1] |
| Polar Surface Area (PSA) | Higher | Lower | Piperazine's higher PSA increases polarity and water solubility.[4] |
| Aqueous Solubility | Generally Higher | Generally Lower | Higher solubility of piperazine derivatives aids formulation.[2] |
| H-Bonding | 2 acceptors, 2 potential donors (N-H) | 1 acceptor, 1 potential donor (N-H) | Piperazine offers more opportunities for hydrogen bonding interactions.[2] |
Part 2: Impact on Pharmacokinetics (ADME) and Toxicology
The choice between a piperazine and a piperidine core has significant downstream consequences for a molecule's Absorption, Distribution, Metabolism, Excretion (ADME), and toxicity profile.
ADME Profile
-
Absorption & Distribution: Piperidine derivatives, being more lipophilic, may exhibit better passive membrane permeability and oral absorption.[1][5] Both scaffolds are adept at crossing the BBB, a prerequisite for CNS activity, though this is highly dependent on the nature of the substituents attached.[1][5] Piperazine's higher water solubility can be advantageous for achieving sufficient plasma concentrations.[2]
-
Metabolism: The two nitrogen atoms in piperazine present more sites for metabolism, primarily through cytochrome P450 (CYP) enzymes.[1] This can be a double-edged sword, potentially leading to faster clearance but also increasing the risk of forming active or toxic metabolites. The metabolic profile of piperidine derivatives is often simpler.[1]
-
Excretion: The inherent polarity of the piperazine ring generally facilitates more efficient renal clearance.[1]
Toxicology Considerations
-
Piperazine: The primary toxicological concern is often related to its metabolites. N-dealkylation can produce reactive intermediates or pharmacologically active species that may contribute to off-target effects.
-
Piperidine: The high basicity of the piperidine nitrogen can lead to interactions with acidic phospholipids in lysosomes, a phenomenon known as phospholipidosis. This is a potential concern in long-term toxicity studies.
Table 2: Summary of ADME/Tox Profiles
| Profile | Piperazine | Piperidine | Rationale |
| Oral Absorption | Good, aided by solubility | Often excellent, aided by lipophilicity | Balance of solubility and permeability is key. |
| BBB Penetration | Capable, but often requires lipophilic substituents | Generally favorable due to higher lipophilicity | A crucial hurdle for all CNS drugs.[6] |
| Metabolism | More complex (two N-sites), potential for active metabolites | Often simpler | Primarily via CYP450 enzymes.[1] |
| Primary Clearance | Often renal | Often hepatic | Polarity influences the route of excretion. |
| Key Toxicity Flag | Metabolite-mediated toxicity | Phospholipidosis potential | Each scaffold has unique safety considerations. |
Part 3: Pharmacodynamics and Therapeutic Applications
Both piperazine and piperidine moieties are particularly prominent in drugs targeting the CNS, demonstrating remarkable versatility in their ability to interact with a multitude of neurotransmitter receptors and transporters.[1][5]
The Piperazine Scaffold in CNS Drugs
The piperazine scaffold is a cornerstone in the development of atypical antipsychotics and antidepressants.[7][8] Its structure often serves to correctly position an aryl group for optimal interaction with serotonin (5-HT) and dopamine (D2) receptors.[2] The ability of the piperazine ring to engage in polypharmacology—interacting with multiple targets—can be strategically harnessed for complex diseases.[2]
-
Examples:
-
Olanzapine & Clozapine (Antipsychotics): These drugs feature a piperazine ring that is crucial for their binding to a range of dopamine and serotonin receptors, contributing to their atypical antipsychotic profile.[2][9]
-
Trazodone & Vortioxetine (Antidepressants): The arylpiperazine moiety in these drugs is key to their mechanism as serotonin receptor modulators and reuptake inhibitors.[7]
-
Buspirone (Anxiolytic): A classic example of an arylpiperazine that acts as a 5-HT1A receptor partial agonist.[8]
-
The Piperidine Scaffold in CNS Drugs
The piperidine motif is present in a wide range of CNS agents, from traditional antipsychotics to potent analgesics and stimulants.[5][10] Its structure provides a rigid framework that can orient substituents to fit precisely into the binding pockets of various receptors and enzymes.
-
Examples:
-
Haloperidol & Risperidone (Antipsychotics): These drugs utilize the piperidine scaffold to achieve high-affinity antagonism at dopamine D2 receptors.[11]
-
Methylphenidate (Stimulant): Used for ADHD, this drug contains a piperidine ring essential for its action as a dopamine and norepinephrine reuptake inhibitor.[11]
-
Fentanyl (Opioid Analgesic): A highly potent synthetic opioid where the piperidine core is fundamental to its interaction with μ-opioid receptors.[12]
-
Table 3: Examples of Marketed CNS Drugs Featuring Piperazine and Piperidine Scaffolds
| Scaffold | Drug Name | Therapeutic Class | Core Mechanism of Action |
| Piperazine | Olanzapine | Antipsychotic | Dopamine (D2) and Serotonin (5-HT2A) Receptor Antagonist[2] |
| Trazodone | Antidepressant | Serotonin Reuptake Inhibitor and 5-HT2A Antagonist[7] | |
| Cetirizine | Antihistamine (CNS Effects) | H1 Receptor Inverse Agonist | |
| Buspirone | Anxiolytic | 5-HT1A Receptor Partial Agonist[8] | |
| Piperidine | Haloperidol | Antipsychotic | Dopamine (D2) Receptor Antagonist[11] |
| Methylphenidate | Stimulant (ADHD) | Dopamine and Norepinephrine Reuptake Inhibitor[11] | |
| Donepezil | Alzheimer's Disease | Acetylcholinesterase Inhibitor | |
| Fentanyl | Opioid Analgesic | μ-Opioid Receptor Agonist[12] |
Part 4: Visualizing the Drug Discovery Workflow
The development of a CNS drug, from initial concept to a viable candidate, is a multi-stage process where decisions about the core scaffold are made early on.
Caption: Simplified pathway for D2 receptor antagonism by antipsychotics.
Part 5: Key Experimental Protocols
To provide practical context, we outline the methodologies for key experiments frequently employed in the evaluation and comparison of piperazine and piperidine-based CNS drug candidates.
Protocol 1: In Vitro Blood-Brain Barrier (BBB) Permeability Assay (Transwell Model)
This assay is critical for predicting a compound's ability to enter the CNS. [13]It uses a confluent monolayer of brain microvascular endothelial cells (BMECs) cultured on a porous membrane to mimic the BBB. [13]
Caption: Workflow for the in vitro BBB permeability (Transwell) assay.
Methodology:
-
Cell Culture: Seed human or rodent Brain Microvascular Endothelial Cells (BMECs) onto the apical side of a porous Transwell™ insert placed in a multi-well plate. Culture until a confluent monolayer is formed.
-
Barrier Integrity Check: Measure the Trans-Endothelial Electrical Resistance (TEER) across the cell monolayer. TEER values above a pre-determined threshold (e.g., >150 Ω·cm²) confirm the formation of tight junctions, essential for a restrictive barrier. [13]3. Permeability Assessment:
-
Replace the medium in both apical (blood side) and basolateral (brain side) chambers with fresh assay buffer.
-
Add the test compound (e.g., 10 µM final concentration) to the apical chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber.
-
Analyze the concentration of the compound in the collected samples using a sensitive analytical method like LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer. Compare the Papp values of piperazine and piperidine analogs to assess their relative BBB penetration potential.
Protocol 2: In Vitro Receptor Binding Assay
This experiment determines the affinity (Ki) of a compound for its intended biological target (e.g., a neurotransmitter receptor).
Methodology:
-
Preparation: Prepare cell membrane homogenates from cells expressing the target receptor (e.g., human D2 or 5-HT2A receptors).
-
Competitive Binding: In a multi-well plate, incubate a known concentration of a radiolabeled ligand (a molecule that binds specifically to the target) with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Incubation & Separation: Allow the reaction to reach equilibrium. Then, rapidly filter the mixture through a glass fiber filtermat to separate the bound radioligand from the unbound.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Use non-linear regression analysis to calculate the IC50 (the concentration of the test compound that inhibits 50% of specific binding) and subsequently derive the binding affinity constant (Ki).
Protocol 3: In Vivo Behavioral Model - Elevated Plus Maze (for Anxiolytic Activity)
This is a standard preclinical model used to screen for drugs with anxiolytic or anxiogenic effects in rodents. [14][15] Methodology:
-
Apparatus: The maze consists of four arms (two open, two enclosed by walls) arranged in a plus shape and elevated from the floor.
-
Acclimatization: Allow the animals (typically mice or rats) to acclimate to the testing room for at least 60 minutes before the experiment.
-
Dosing: Administer the test compound (piperazine or piperidine derivative) or vehicle control to the animals via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a pre-determined time before the test (e.g., 30-60 minutes).
-
Testing: Place the animal in the center of the maze, facing an open arm. Allow it to explore the maze for a fixed period (e.g., 5 minutes).
-
Data Collection: Use video tracking software to record and score key behaviors:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
-
Data Analysis: Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms, as the animal's natural aversion to open spaces is reduced. Compare the results between treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Conclusion and Strategic Outlook
The decision to employ a piperazine or a piperidine scaffold is a strategic one, guided by the specific therapeutic target, the desired ADME properties, and the intended pharmacological effect. [1]
-
Piperazine offers advantages in terms of aqueous solubility, synthetic tractability with two points for diversification, and the potential for multipolar interactions, making it a particularly fruitful scaffold for modulating CNS targets like serotonin and dopamine receptors. [1][2]* Piperidine , with its higher basicity and greater lipophilicity, can provide enhanced membrane permeability and strong ionic interactions with target proteins, making it a privileged structure for achieving high potency and brain penetration. [1][5] Ultimately, neither scaffold is universally superior. The art of CNS drug design lies in understanding the nuanced trade-offs presented by each core and leveraging medicinal chemistry to meticulously craft a molecule where the chosen scaffold, and its decorations, work in concert to achieve the optimal balance of potency, selectivity, safety, and pharmacokinetics required for a successful therapeutic agent.
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Navigating the Structure-Activity Landscape of 1,3-Dimethylpiperazin-2-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dimethylpiperazin-2-one scaffold has emerged as a compelling starting point in medicinal chemistry, offering a versatile framework for the design of novel therapeutic agents. Its inherent structural features provide a unique three-dimensional arrangement for substituent placement, influencing interactions with biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,3-dimethylpiperazin-2-one derivatives, drawing upon available data to illuminate the impact of structural modifications on their biological activities. While a comprehensive SAR study with extensive comparative data for a wide range of derivatives remains an area of active investigation, this guide synthesizes current knowledge to provide a foundational understanding for researchers in the field.
The 1,3-Dimethylpiperazin-2-one Core: A Privileged Scaffold
The 1,3-dimethylpiperazin-2-one nucleus, a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 4 and a carbonyl group at position 2, presents several key features for drug design. The methyl groups at the 1 and 3 positions introduce specific steric and electronic properties, influencing the overall conformation and potential binding interactions of the molecule. The piperazinone ring itself can participate in hydrogen bonding and other non-covalent interactions, making it an attractive anchor for engaging with biological targets.
The versatility of this scaffold lies in the potential for substitution at multiple positions, allowing for the fine-tuning of physicochemical properties and biological activity. Modifications can be introduced at the nitrogen atom at position 4 (N4) and at the carbon atoms of the piperazine ring, offering a rich chemical space for exploration.
Structure-Activity Relationships: Decoding the Impact of Substitutions
Substitutions at the N4-Position: A Gateway to Diverse Activities
The nitrogen atom at the N4 position of the piperazinone ring is a primary site for modification and plays a crucial role in determining the pharmacological profile of the derivatives.
-
Aryl and Heteroaryl Substituents: The introduction of aromatic and heteroaromatic rings at the N4-position has been a common strategy to explore a range of biological targets. The nature of the aryl or heteroaryl group, including its electronic properties and substitution pattern, can significantly impact activity. For instance, in broader studies of arylpiperazines, electron-withdrawing groups on the aromatic ring have been shown to enhance certain biological activities.[1]
-
Alkyl and Aralkyl Chains: The length and nature of alkyl or aralkyl chains attached to the N4-nitrogen can influence lipophilicity and, consequently, cell permeability and pharmacokinetic properties. These chains can also position other functional groups to interact with specific pockets within a biological target.
Modifications of the Piperazinone Ring: Fine-Tuning the Core
Alterations to the piperazinone ring itself, though less commonly explored than N4-substitutions, can also provide valuable SAR insights.
-
Substituents at C5 and C6: The introduction of substituents at the C5 and C6 positions of the piperazinone ring can introduce chirality and create new interaction points with a target. The stereochemistry of these substituents can be critical for activity, as seen in studies of related chiral piperazin-2-one derivatives.[2]
Comparative Analysis of Biological Activities
Derivatives of the broader piperazine class have demonstrated a wide spectrum of biological activities, including but not limited to:
-
Antimicrobial Activity: Piperazine-containing compounds have been investigated for their potential as antibacterial and antifungal agents.[3][4] The specific substitutions on the piperazine ring are critical for determining the spectrum and potency of antimicrobial action.
-
Anti-inflammatory Effects: Several piperazine derivatives have shown promise as anti-inflammatory agents.[4]
-
Kinase Inhibition: The piperazine scaffold has been incorporated into molecules designed to inhibit various protein kinases, which are key targets in oncology and other diseases.[5][6][7]
-
Receptor Antagonism: Arylpiperazine derivatives are well-known for their interactions with a variety of G-protein coupled receptors (GPCRs), acting as antagonists for targets such as adrenergic and serotonin receptors.[8][9]
While specific data for 1,3-dimethylpiperazin-2-one derivatives is limited, the general trends observed for other piperazinones suggest that this scaffold holds significant potential for the development of potent and selective modulators of these and other biological targets.
Experimental Protocols
To facilitate further research in this area, the following sections provide representative experimental protocols for the synthesis of a generic N-substituted 1,3-dimethylpiperazin-2-one derivative and a common biological assay for evaluating its activity.
Synthesis of N-Aryl-1,3-dimethylpiperazin-2-one Derivatives (A Representative Protocol)
This protocol describes a general method for the synthesis of N-aryl-1,3-dimethylpiperazin-2-one derivatives via nucleophilic substitution.
Materials:
-
1,3-Dimethylpiperazin-2-one
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add 1,3-dimethylpiperazin-2-one (1.0 eq.), the aryl halide (1.1 eq.), palladium catalyst (0.05 eq.), ligand (0.1 eq.), and base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-1,3-dimethylpiperazin-2-one derivative.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for the efficiency of the C-N cross-coupling reaction. Different combinations may be required for different aryl halides.
-
Base: The base is necessary to deprotonate the piperazinone nitrogen, making it nucleophilic. Cesium carbonate is often a good choice for these types of reactions.
-
Inert Atmosphere: The use of an inert atmosphere is essential to prevent the degradation of the palladium catalyst.
Biological Evaluation: In Vitro Kinase Inhibition Assay (A Representative Protocol)
This protocol outlines a general method for assessing the inhibitory activity of 1,3-dimethylpiperazin-2-one derivatives against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (1,3-dimethylpiperazin-2-one derivatives)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a microplate, add the kinase assay buffer, the recombinant kinase, and the substrate.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specific time period.
-
Stop the reaction and measure the kinase activity using the detection reagent and a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Self-Validating System:
-
Controls: Include positive controls (no inhibitor) and negative controls (no enzyme) to ensure the assay is performing correctly.
-
Reference Inhibitor: Include a known inhibitor of the target kinase as a reference compound to validate the assay results.
Visualization of Key Concepts
Conclusion and Future Directions
The 1,3-dimethylpiperazin-2-one scaffold represents a promising starting point for the development of novel therapeutic agents. While this guide has provided an overview of the potential structure-activity relationships based on the broader class of piperazine derivatives, it is evident that a dedicated and systematic SAR study on a library of 1,3-dimethylpiperazin-2-one analogues is needed. Such a study, providing comprehensive and comparative biological data, would be invaluable to the medicinal chemistry community.
Future research should focus on the synthesis and evaluation of a diverse set of derivatives with systematic modifications at the N4-position and on the piperazinone ring. The exploration of different biological targets, including kinases, GPCRs, and enzymes involved in infectious diseases, will likely uncover new and potent therapeutic leads. The insights gained from such studies will undoubtedly accelerate the translation of these promising scaffolds into clinically viable drug candidates.
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A Researcher's Comparative Guide to In Vitro and In Vivo Testing Protocols for Novel Piperazinone-Based Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The piperazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. As senior application scientists, we recognize the critical need for robust and reproducible testing protocols to efficiently advance novel piperazinone-based drug candidates from the bench to preclinical and, ultimately, clinical development. This guide provides a comprehensive comparison of essential in vitro and in vivo testing methodologies, emphasizing the rationale behind experimental choices and providing actionable, field-proven protocols.
The journey of a drug candidate is a multi-stage process, beginning with extensive in vitro assays to establish a foundational understanding of a compound's activity and safety profile. Promising candidates then progress to in vivo studies to evaluate their behavior in a complex biological system. This guide is structured to mirror this progression, offering a logical and in-depth exploration of the requisite experimental framework.
Part 1: Foundational In Vitro Evaluation: Establishing a Candidate's Profile
The initial phase of screening for novel piperazinone-based compounds is designed to be a funnel. A broad range of candidates are subjected to a battery of in vitro tests to rapidly identify those with the most promising therapeutic potential and acceptable safety profiles.
Primary Screening: Cytotoxicity and Target Engagement
The first critical step is to assess the general cytotoxicity of the synthesized piperazinone derivatives. This is typically followed by assays to confirm engagement with the intended biological target.
Cytotoxicity Screening: The MTT Assay
A fundamental assay to determine a compound's effect on cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3] This colorimetric assay measures the metabolic activity of cells, which in most cases correlates with cell viability.[1]
Detailed Protocol: MTT Cell Viability Assay [3]
-
Cell Plating: Seed selected cancer or normal cell lines (e.g., A549 lung carcinoma, HT-29 colon cancer, MRC-5 normal fetal lung fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2][4]
-
Compound Treatment: Prepare serial dilutions of the piperazinone compounds in a suitable solvent (e.g., DMSO) and add them to the wells.[1][2] Incubate for a defined period, typically 24 to 72 hours.[1]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 1-4 hours to allow for the formation of formazan crystals by viable cells.[1][5][6]
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution, such as DMSO.[5][6]
-
Data Acquisition: Measure the absorbance at a specific wavelength using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% relative to an untreated control.[3][6]
Target Engagement Assays
Once a compound has demonstrated acceptable cytotoxicity, it is crucial to confirm that it interacts with its intended molecular target. The specific assay will depend on the target class (e.g., enzyme, receptor, ion channel). For instance, if the piperazinone derivative is designed as an enzyme inhibitor, a biochemical assay measuring enzyme activity in the presence of the compound would be appropriate. For receptor ligands, binding assays are employed.[7]
Comparative Data: Cytotoxicity of Novel Piperazinone Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Guanidine Derivative (7g) | HT-29 (Colon Cancer) | <2 | [5] |
| Guanidine Derivative (7g) | A549 (Lung Cancer) | <2 | [5] |
| Thiohydantoin Derivative (6d) | A549 (Lung Cancer) | 3.59 | [8] |
| Thiohydantoin Derivative (6l) | HCT-116 (Colon Cancer) | 4.57 | [8] |
Secondary Screening: Mechanism of Action and Selectivity
Candidates that pass the primary screening phase are then subjected to more detailed investigations to elucidate their mechanism of action and assess their selectivity.
Apoptosis Assays
To determine if a compound induces programmed cell death (apoptosis), the Annexin V-FITC/Propidium Iodide (PI) assay is a standard method.[3] This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[3] Another common assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[3]
Experimental Workflow: Cytotoxicity and Mechanism of Action
Caption: General experimental workflow for cytotoxicity evaluation.[3]
Selectivity Profiling
A crucial aspect of drug development is to ensure that a compound is selective for its intended target to minimize off-target effects. This involves screening the piperazinone candidate against a panel of related and unrelated targets. For example, if the primary target is a specific kinase, the compound should be tested against a broad panel of other kinases.
In Vitro ADMET: Predicting a Drug's Fate in the Body
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid costly late-stage failures.[9][10][11] In vitro ADMET studies provide valuable insights into a drug candidate's potential pharmacokinetic and safety profile.[9]
Key In Vitro ADMET Assays
-
Solubility: Determines the concentration at which a compound will dissolve in a solution.
-
Permeability (e.g., Caco-2 Assay): Assesses a compound's ability to cross the intestinal barrier, a key factor for oral bioavailability.[10]
-
Metabolic Stability (e.g., Liver Microsomes): Evaluates how quickly a compound is metabolized by liver enzymes, which influences its half-life.
-
CYP450 Inhibition: Identifies potential drug-drug interactions by determining if a compound inhibits major cytochrome P450 enzymes.[10]
-
Hepatotoxicity: In vitro models using human hepatic cell lines (e.g., HepaRG, HepG2) can predict potential liver toxicity.[12]
-
Cardiotoxicity (e.g., hERG Assay): Assesses the risk of a compound causing cardiac arrhythmias.
Part 2: In Vivo Validation: From the Petri Dish to a Living System
Promising candidates from in vitro testing are advanced to in vivo studies to evaluate their efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety in a whole-animal model. The choice of animal model is critical and should be relevant to the human disease being studied.[13][14]
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
PK/PD studies are essential to understand the relationship between a drug's concentration in the body and its pharmacological effect.
Pharmacokinetic Analysis
Following administration of the piperazinone compound to an animal model (e.g., mice or rats), blood samples are collected at various time points to determine the drug's concentration.[15][16][17] This data is used to calculate key PK parameters.
Comparative Data: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Relates to efficacy and potential toxicity |
| Tmax | Time to reach Cmax | Indicates the rate of absorption |
| AUC | Area under the curve (total drug exposure) | Reflects the overall bioavailability |
| t½ | Elimination half-life | Determines dosing frequency |
Detailed Protocol: Rodent Pharmacokinetic Study [18]
-
Animal Model: Select a suitable rodent species (e.g., Wistar rats).[16]
-
Drug Administration: Administer the piperazinone compound via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points.
-
Sample Analysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to quantify the drug concentration.
-
Data Analysis: Calculate PK parameters using non-compartmental analysis.[18]
Pharmacodynamic Assessment
PD studies measure the physiological effect of the drug over time. The specific endpoints will depend on the therapeutic target. For example, for an anti-cancer agent, this could involve measuring tumor growth inhibition.[6] For a neuroactive compound, it might involve behavioral assessments.[15][17]
Experimental Workflow: In Vivo Efficacy Study
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A Senior Application Scientist's Guide to the Quantification of 1,3-Dimethylpiperazin-2-one Hydrochloride in Biological Samples
Introduction
1,3-Dimethylpiperazin-2-one hydrochloride is a small, polar molecule of increasing interest within pharmaceutical development.[1][2] As with any potential therapeutic agent, understanding its pharmacokinetic and pharmacodynamic profile is critical. This necessitates the development of robust, sensitive, and reliable analytical methods for its quantification in complex biological matrices such as plasma and urine. This guide provides a comparative overview of the primary analytical techniques applicable to the quantification of 1,3-Dimethylpiperazin-2-one hydrochloride, offering insights into the rationale behind methodological choices and providing detailed, field-tested protocols.
The inherent properties of 1,3-Dimethylpiperazin-2-one hydrochloride—high polarity and water solubility, conferred by its hydrochloride salt form and the piperazinone core—present specific challenges and advantages for different analytical platforms.[1][3] This guide will explore three principal analytical methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Each will be evaluated for its suitability, and supporting experimental frameworks will be provided to enable researchers to select and implement the most appropriate method for their specific research needs.
Comparative Analysis of Analytical Methodologies
The selection of an optimal analytical method is a balance of sensitivity, selectivity, throughput, and available instrumentation. For 1,3-Dimethylpiperazin-2-one hydrochloride, its physicochemical characteristics are the primary determinant in this decision-making process.
| Method | Principle | Sensitivity | Selectivity | Throughput | Key Considerations |
| LC-MS/MS | Chromatographic separation followed by mass-based detection of parent and fragment ions. | Very High | Very High | High | "Gold standard" for bioanalysis; requires specialized equipment. High upfront cost. |
| GC-MS | Chromatographic separation of volatile compounds followed by mass-based detection. | High | High | Medium | Requires derivatization to increase volatility; potential for thermal degradation. |
| HPLC-UV | Chromatographic separation with detection based on UV light absorbance. | Low to Medium | Medium | High | Requires a chromophore in the analyte or derivatization to introduce one; may lack specificity. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS is the premier technique for the quantification of small molecules in biological fluids due to its exceptional sensitivity and selectivity.[3] For a polar molecule like 1,3-Dimethylpiperazin-2-one hydrochloride, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly powerful approach, as it is specifically designed for the retention and separation of such compounds.[4][5][6]
Causality of Methodological Choices
The high water solubility of 1,3-Dimethylpiperazin-2-one hydrochloride makes it challenging to retain on traditional reversed-phase C18 columns. HILIC columns, with their polar stationary phases, utilize a high organic solvent concentration in the mobile phase to create a water-enriched layer on the surface of the stationary phase. Polar analytes can then partition into this layer, leading to their retention. This not only allows for excellent separation of polar compounds but also enhances ESI-MS sensitivity due to the high organic content of the mobile phase promoting efficient solvent evaporation and analyte ionization.[4]
Proposed LC-MS/MS Experimental Protocol
a) Sample Preparation: Protein Precipitation (for Plasma)
Protein precipitation is a rapid and effective method for removing the majority of proteinaceous material from plasma samples prior to LC-MS/MS analysis.[7][8] Acetonitrile is a common and efficient solvent for this purpose.[7][9]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Incubate at -20°C for 20 minutes to further facilitate protein precipitation.[1]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube or 96-well plate for injection into the LC-MS/MS system.
b) Chromatographic and Mass Spectrometric Conditions
-
LC System: UHPLC system
-
Column: HILIC column (e.g., silica, amide, or zwitterionic phase), 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 95% B to 50% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Ionization Mode: Positive
-
MRM Transitions: To be determined by direct infusion of a standard solution of 1,3-Dimethylpiperazin-2-one hydrochloride.
Caption: LC-MS/MS workflow for plasma analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Derivatization-Dependent Approach
GC-MS is a powerful technique for the separation and quantification of volatile and thermally stable compounds.[10] Due to the polar nature and low volatility of 1,3-Dimethylpiperazin-2-one hydrochloride, direct analysis by GC-MS is not feasible. Therefore, a chemical derivatization step is mandatory to increase its volatility and thermal stability.[11][12]
Causality of Methodological Choices
Derivatization chemically modifies the analyte by replacing active hydrogens (e.g., on the secondary amine) with less polar, more volatile groups.[11][13] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy for amines and amides, converting them into their more volatile trimethylsilyl (TMS) derivatives.[11] This allows the compound to be readily vaporized in the GC inlet and separated on a non-polar capillary column.
Proposed GC-MS Experimental Protocol
a) Sample Preparation: Liquid-Liquid Extraction (for Urine)
Liquid-liquid extraction (LLE) is a robust technique for isolating analytes from a complex matrix like urine.[14][15]
-
To 1 mL of urine, add an internal standard and adjust the pH to >10 with a suitable base (e.g., 1M NaOH) to ensure the analyte is in its free base form.
-
Add 3 mL of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex for 2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
b) Derivatization and GC-MS Conditions
-
To the dried extract, add 50 µL of BSTFA and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes to complete the derivatization reaction.
-
Cool to room temperature before injecting into the GC-MS system.
-
GC System: Gas chromatograph with a split/splitless injector
-
Column: Non-polar capillary column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, ramp to 280°C at 15°C/min
-
Carrier Gas: Helium
-
Mass Spectrometer: Single quadrupole or tandem mass spectrometer
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) or MRM for enhanced selectivity.
Caption: GC-MS workflow for urine analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Cost-Effective but Challenging Alternative
HPLC-UV is a widely accessible and cost-effective analytical technique. However, its major limitation is the requirement for the analyte to possess a chromophore that absorbs light in the UV-visible spectrum.[16] The 1,3-Dimethylpiperazin-2-one structure lacks a significant chromophore, meaning direct detection by HPLC-UV would be highly insensitive.[16]
Causality of Methodological Choices
To overcome this limitation, derivatization with a UV-active labeling agent is necessary. A reagent such as 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with secondary amines to form a stable, highly UV-active product, could be employed.[16] This chemical modification allows for the sensitive detection of the derivatized analyte using a standard UV detector.
Proposed HPLC-UV Experimental Protocol
a) Sample Preparation and Derivatization (for Plasma)
This protocol combines protein precipitation with the derivatization step.
-
Perform protein precipitation as described in the LC-MS/MS protocol (Section 1a).
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in 50 µL of a suitable buffer (e.g., borate buffer, pH 9).
-
Add 50 µL of a solution of NBD-Cl in acetonitrile.
-
Heat the mixture at 60°C for 30 minutes to facilitate the derivatization reaction.
-
Cool the solution and dilute with the mobile phase before injection.
b) HPLC-UV Conditions
-
HPLC System: Standard HPLC with a UV or Diode Array Detector (DAD)
-
Column: Reversed-phase C18 column, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water/buffer.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 20 µL
-
Detection Wavelength: To be determined based on the absorbance maximum of the NBD-analyte derivative (typically around 340 nm for NBD derivatives).[16]
Caption: HPLC-UV workflow for plasma analysis.
Conclusion and Recommendations
For the robust and sensitive quantification of 1,3-Dimethylpiperazin-2-one hydrochloride in biological samples, LC-MS/MS is the unequivocally recommended method . Its inherent selectivity and sensitivity allow for the direct analysis of this polar compound, particularly when coupled with HILIC, without the need for complex and potentially variable derivatization steps.
While GC-MS can be a viable alternative, the necessity of derivatization adds a layer of complexity and potential for variability. This method would be suitable in laboratories where LC-MS/MS is not available but GC-MS instrumentation is.
HPLC-UV is the least suitable method for this analyte in its native form. The requirement for derivatization to introduce a chromophore, coupled with the lower inherent selectivity of UV detection compared to mass spectrometry, makes it prone to interferences from endogenous matrix components. This method should only be considered for preliminary studies or when higher sensitivity is not required and more advanced instrumentation is unavailable.
Ultimately, the choice of analytical method will depend on the specific requirements of the study, including the desired level of sensitivity, the complexity of the biological matrix, and the available resources. However, for regulatory-compliant bioanalysis and in-depth pharmacokinetic studies, the superiority of LC-MS/MS is evident.
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A Comparative Guide to the Synthesis of 3-Substituted Piperazine-2-Acetic Acid Esters: A Validation of a Novel Diamine-Based Methodology
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3][4][5] However, the chemical diversity of these molecules is often limited to substitutions on the nitrogen atoms, leaving the carbon framework underexplored.[1][2][4][5] The development of efficient and stereoselective methods to access carbon-substituted piperazines is crucial for expanding the three-dimensional chemical space available for drug discovery.[3] This guide provides an in-depth comparison of a previously established synthetic route to 3-substituted piperazine-2-acetic acid esters with a more recent, concise methodology, offering researchers and drug development professionals the data to make informed decisions for their synthetic strategies.
The Established Route: A Six-Step Synthesis Via Aza-Michael Addition
A well-documented approach to enantiomerically pure 3-substituted piperazine-2-acetic acid esters begins with chiral amino acids and proceeds through a six-step sequence.[1][4][5][6] This methodology relies on an intermolecular aza-Michael reaction to construct the piperazine core. While effective for a range of substituents, this route has limitations, particularly in the synthesis of 3-phenyl substituted analogs.[3][7][8]
The key steps in this established synthesis involve the transformation of a chiral amino acid into an α,β-unsaturated ester, which then undergoes an aza-Michael addition with ethanolamine. Subsequent cyclization furnishes the piperazine ring. A significant drawback of this method is the formation of diastereomeric mixtures (cis and trans isomers), which necessitates chromatographic separation to isolate the desired stereoisomer.[1][4][5][6]
A Novel Approach: A Concise Five-Step Synthesis from 1,2-Diamines
To address the limitations of the existing methodology, a more concise five-step synthetic route has been developed.[3][7][8][9][10] This new approach also starts from optically pure amino acids but diverges by first converting them into key chiral 1,2-diamine intermediates. These diamines then undergo annulation to yield the desired 3-substituted piperazine-2-acetic acid esters with high enantiomeric purity.[3][7][8][9]
A notable advantage of this newer route is its ability to successfully synthesize 3-phenyl piperazine-2-acetic acid ester, a derivative that proved challenging with the previous method.[3][7][8] However, it is important to note that in the case of the 3-phenyl derivative, racemization was observed.[3][7][8][9]
Comparative Analysis: Head-to-Head Performance
| Feature | Established Six-Step Methodology | Novel Five-Step Methodology |
| Starting Material | Chiral Amino Acids | Chiral Amino Acids |
| Number of Steps | 6 | 5 |
| Key Intermediate | α,β-Unsaturated Ester | Chiral 1,2-Diamine |
| Ring Formation | Intermolecular aza-Michael addition followed by intramolecular SN2 ring closure | Annulation of 1,2-diamine |
| Stereoselectivity | Produces diastereomeric mixtures (cis/trans) requiring separation | High enantiomeric purity for most substrates |
| Substrate Scope | Limited for 3-phenyl substituted piperazines | Successful synthesis of 3-phenyl substituted piperazines (with noted racemization) |
| Overall Efficiency | Longer route, requires chromatographic separation of diastereomers | More concise route, high enantiopurity for many derivatives |
Experimental Workflows: A Visual Comparison
To illustrate the distinct approaches of these two methodologies, the following diagrams outline the experimental workflows.
Caption: Workflow for the established six-step synthesis.
Caption: Workflow for the novel five-step synthesis.
Detailed Experimental Protocols
Established Six-Step Synthesis Protocol (Generalized)
-
Reduction of N-Boc Amino Acid: The starting N-Boc protected chiral amino acid is reduced to the corresponding amino alcohol using a suitable reducing agent like borane-tetrahydrofuran complex (BH3·THF).
-
Formation of α,β-Unsaturated Ester: The amino alcohol is converted to an α,β-unsaturated ester through a series of reactions typically involving oxidation and then a Horner-Wadsworth-Emmons reaction.
-
Aza-Michael Addition: The α,β-unsaturated ester is reacted with ethanolamine in an aza-Michael addition to form the key acyclic precursor.
-
Mesylation and Nosylation: The hydroxyl group of the precursor is mesylated, and the primary amine is protected with a 2-nitrobenzenesulfonyl (Ns) group.
-
Intramolecular Cyclization: The piperazine ring is formed via an intramolecular SN2 reaction, typically promoted by a base such as potassium carbonate.
-
Chromatographic Separation: The resulting diastereomeric mixture of cis and trans 3-substituted piperazine-2-acetic acid esters is separated using column chromatography.
Novel Five-Step Synthesis Protocol (Generalized)
-
β-Ketoester Formation: The chiral N-Boc amino acid is converted into a β-ketoester via a Masamune condensation.
-
Reductive Amination: The β-ketoester undergoes reductive amination to introduce the second nitrogen atom.
-
Nosylation: The newly introduced amino group is protected with a 2-nitrobenzenesulfonyl (Ns) or 4-nitrobenzenesulfonyl group.
-
Deprotection and Cyclization (Annulation): The Boc protecting group is removed, and the resulting diamine undergoes intramolecular cyclization to form the piperazine ring.
-
Esterification: The carboxylic acid is esterified to yield the final 3-substituted piperazine-2-acetic acid ester.
Conclusion and Future Outlook
The novel five-step synthesis utilizing a chiral 1,2-diamine intermediate presents a more efficient and concise route to 3-substituted piperazine-2-acetic acid esters compared to the established six-step methodology. Its primary advantages lie in the reduced number of steps and the avoidance of a diastereomeric mixture for many substrates, thus simplifying the purification process. The successful application of this method to the synthesis of the previously challenging 3-phenyl substituted analog further highlights its utility.[3][7][8]
While the issue of racemization in the 3-phenyl case needs to be addressed for specific applications requiring high stereopurity, this new methodology offers a valuable and more direct pathway for the synthesis of a diverse range of 3-substituted piperazine-2-acetic acid esters. This, in turn, will facilitate the exploration of novel chemical space in drug discovery and development.
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Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. [Link]
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A Tale of Two Rings: A Comparative Guide to the ADME-Tox Profiles of Piperazine and Piperidine Derivatives
In the lexicon of medicinal chemistry, few scaffolds are as foundational as the six-membered nitrogen-containing heterocycles, piperazine and piperidine. Their ubiquity in pharmaceuticals stems from their remarkable ability to confer advantageous pharmacokinetic properties and to serve as versatile frameworks for molecular design. While structurally similar, the presence of a second nitrogen atom in the piperazine ring introduces critical physicochemical distinctions from piperidine, profoundly influencing their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiles. This guide offers a data-driven, comparative analysis of these two essential building blocks, designed to equip researchers, scientists, and drug development professionals with the insights necessary for strategic scaffold selection and optimization.
The Physicochemical Divide: A Foundation of Function
The core structural difference—piperazine being a 1,4-diazacyclohexane and piperidine an azacyclohexane—gives rise to significant disparities in their fundamental physicochemical properties. These characteristics are the primary determinants of a drug's ADME profile.[1]
The dual basic centers of piperazine, with two distinct pKa values, allow for nuanced control over its ionization state at physiological pH.[1] This can be strategically leveraged to modulate aqueous solubility and target engagement. Conversely, piperidine's higher basicity often leads to a greater proportion of the protonated form at physiological pH, which can bolster interactions with acidic residues in protein binding sites but may also affect cell permeability.[1]
Table 1: Comparative Physicochemical Properties
| Property | Piperazine | Piperidine |
| Molecular Weight ( g/mol ) | 86.14 | 85.15 |
| pKa | pKa1 ≈ 5.35, pKa2 ≈ 9.73[1] | ≈ 11.22[1] |
| LogP | -1.36 | 0.84[2] |
| Aqueous Solubility | Freely soluble[3] | Miscible |
Note: LogP and pKa values can vary significantly based on substitution.
Comparative ADME Profiles: Navigating the Biological Maze
Optimizing a molecule's ADME profile is a cornerstone of successful drug design. The choice between a piperazine and a piperidine core has profound implications for each stage of a drug's journey through the body.[1]
Absorption and Distribution
The inherent polarity of the piperazine ring generally results in higher aqueous solubility, which can be advantageous for oral formulations and can facilitate renal clearance.[1] However, this increased polarity may come at the cost of reduced membrane permeability. In contrast, the more lipophilic nature of piperidine derivatives often enhances membrane permeability and oral absorption.[1]
Metabolism: A Tale of Two Pathways
The metabolic fate of these two scaffolds is a critical point of differentiation. The two nitrogen atoms in piperazine offer additional sites for metabolism, primarily through cytochrome P450 (CYP) enzymes.[1] This can sometimes lead to the formation of active or toxic metabolites.[1] Common metabolic pathways for piperazine-containing drugs involve CYP2D6, CYP1A2, and CYP3A4.[3][4] Piperidine rings are also subject to metabolism, often through N-dealkylation and C-hydroxylation.[5]
Caption: Predominant metabolic pathways for piperazine and piperidine derivatives.
Excretion
The generally higher polarity of piperazine and its metabolites often favors renal clearance.[1] The excretion profile of piperidine derivatives is more variable and depends heavily on the overall properties of the molecule and its metabolites.
Toxicity Profiles: Balancing Efficacy and Safety
A critical consideration in scaffold selection is the potential for toxicity. Both piperazine and piperidine have been associated with distinct toxicological profiles.
-
Piperazine Derivatives: A significant concern with some piperazine-containing compounds is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[6] Blockade of this channel can lead to a prolongation of the QT interval, which is a risk factor for life-threatening cardiac arrhythmias.[7] Strategies to mitigate hERG liability include reducing the lipophilicity of the molecule and avoiding basic nitrogen atoms that can interact with the channel's binding site.[8]
-
Piperidine Derivatives: While often having a more favorable hERG profile, some piperidine derivatives have been associated with phospholipidosis, a condition characterized by the accumulation of phospholipids in tissues.[1] Additionally, the basicity of the piperidine nitrogen can lead to interactions with acidic phospholipids.[1]
Table 2: Comparative ADME-Tox Data for a Matched Pair of Analogs
| Parameter | Compound 4 (Piperazine) | Compound 5 (Piperidine) |
| hH3R Kᵢ (nM) | 3.17 | 7.70 |
| σ1R Kᵢ (nM) | 1531 | 3.64 |
| σ2R Kᵢ (nM) | >10,000 | 22.0 |
Data from a study on histamine H3 and sigma-1 receptor antagonists, demonstrating the profound impact of the piperazine/piperidine switch on target affinity.[9]
Experimental Protocols for ADME-Tox Assessment
To empirically assess the ADME-Tox properties of novel piperazine and piperidine derivatives, a robust suite of in vitro assays is essential.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate at which a compound is metabolized by Phase I enzymes, providing an estimate of its intrinsic clearance.
Causality Behind Experimental Choices: Human liver microsomes (HLMs) are used as they are a rich source of cytochrome P450 enzymes, the primary drivers of Phase I metabolism.[10] NADPH is included as a necessary cofactor for CYP450 activity.[10] Monitoring the disappearance of the parent compound over time allows for the calculation of a half-life, a key indicator of metabolic stability.[10]
Methodology:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare a solution of human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Compound Addition: Add the test compound (typically at a final concentration of 1 µM) to the microsome-containing wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).
Caption: Workflow for the in vitro metabolic stability assay.
Protocol: hERG Manual Patch-Clamp Assay
Objective: To assess the potential of a compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.
Causality Behind Experimental Choices: The whole-cell patch-clamp technique is the gold standard for measuring ion channel activity, as it provides a direct measure of the current flowing through the channel.[11] A cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells) is used to isolate the hERG current.[11] A specific voltage protocol is applied to elicit the characteristic hERG tail current, which is then measured in the presence of increasing concentrations of the test compound to determine the IC50 value.[11]
Methodology:
-
Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the hERG channel. On the day of the experiment, prepare a single-cell suspension.
-
Patch-Clamp Setup: Place the cells in a recording chamber on the stage of an inverted microscope. Use a glass micropipette filled with an appropriate intracellular solution to form a high-resistance seal (a "giga-seal") with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration, which allows for control of the cell's membrane potential and measurement of the ion currents.
-
Baseline Recording: Apply a voltage-clamp protocol to elicit the hERG current. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to measure the peak tail current. Record the baseline current in the absence of the test compound.
-
Compound Application: Perfuse the recording chamber with solutions containing increasing concentrations of the test compound.
-
Data Acquisition: At each concentration, record the hERG current after it has reached a steady-state level of inhibition.
-
Data Analysis: Measure the peak tail current at each concentration and normalize it to the baseline current to determine the percentage of inhibition. Plot the percent inhibition against the compound concentration and fit the data to the Hill equation to calculate the IC50 value.[11]
Conclusion: A Strategic Choice in Drug Design
The decision to employ a piperazine or a piperidine scaffold is a strategic one, guided by the specific therapeutic target, the desired ADME properties, and the intended pharmacological effect.[1] Piperazine, with its dual basic centers and greater hydrophilicity, offers advantages in terms of aqueous solubility and the potential for multipolar interactions.[1] It has proven to be a particularly fruitful scaffold in the development of CNS drugs and kinase inhibitors.[1] Piperidine, with its higher basicity and greater lipophilicity, can provide enhanced membrane permeability and strong ionic interactions with target proteins.[1]
By understanding the fundamental ADME-Tox differences between these two privileged scaffolds and by employing the robust in vitro assays described herein, drug discovery teams can make more informed decisions, leading to the design of safer and more effective medicines.
References
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Goya, P., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1433-1442. [Link]
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Blumberg Institute. (2022). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. [Link]
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Ploch, S., et al. (2018). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. International Journal of Molecular Sciences, 19(12), 3828. [Link]
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Szałata, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(24), 4648-4664. [Link]
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Wu, W., et al. (2020). Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia. PLoS ONE, 15(11), e0241108. [Link]
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Singh, S., et al. (2022). Recent development of piperazine and piperidine derivatives as antipsychotic agents. Future Journal of Pharmaceutical Sciences, 8(1), 3. [Link]
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Whitehead, K. A., et al. (2020). A library of 13 piperazine compounds were studied for intestinal... ResearchGate. [Link]
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Jampilek, J., & Kralova, K. (2022). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 27(13), 4153. [Link]
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Li, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7264-7288. [Link]
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Antia, U., et al. (2010). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 62(1), 55-63. [Link]
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Zaltari, E., et al. (2021). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, 45(4), 2139-2151. [Link]
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Varela, J., et al. (2019). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Bioorganic & Medicinal Chemistry, 27(1), 1-10. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1,3-Dimethylpiperazin-2-one Hydrochloride
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its use in discovery and development. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1,3-Dimethylpiperazin-2-one hydrochloride (CAS No. 108930-50-3), ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical compatibility, regulatory compliance, and a deep understanding of the compound's specific hazard profile.
Understanding the Hazard Profile: Why Special Care is Needed
1,3-Dimethylpiperazin-2-one hydrochloride is a compound that demands respect in its handling and disposal. A thorough understanding of its intrinsic properties is the foundation of a safe disposal protocol.
Based on globally recognized classifications, this compound presents the following hazards:
-
Acute Oral Toxicity (Category 4): It is harmful if swallowed.[1]
-
Skin Sensitizer (Category 1): It may cause an allergic skin reaction upon repeated contact.[1]
-
Water Hazard Class 3 (WGK 3): It is severely hazardous to water. This is a critical classification under the German Federal Water Management Act and is widely respected internationally as an indicator of high ecotoxicity.[2][3][4][5]
The hydrochloride salt form indicates that in the presence of water, it will form a mildly acidic solution. However, its primary disposal concern is not its corrosivity, but its toxicity and severe environmental hazard.
| Hazard Classification | GHS Code | Description | Primary Disposal Concern |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | Preventing ingestion and contamination of water sources. |
| Skin Sensitization | H317 | May cause an allergic skin reaction | Avoiding skin contact and proper decontamination of PPE. |
| Water Hazard | WGK 3 | Severely hazardous to water | Strict containment to prevent any release into the environment. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow is designed to provide a clear, logical, and safe pathway for the disposal of 1,3-Dimethylpiperazin-2-one hydrochloride from the point of generation to its final collection by trained professionals.
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A Guide to Personal Protective Equipment for Handling 1,3-Dimethylpiperazin-2-one hydrochloride
This guide provides an in-depth operational plan for the safe handling of 1,3-Dimethylpiperazin-2-one hydrochloride in a laboratory setting. Moving beyond a simple checklist, we will explore the causal relationship between the chemical's specific hazards and the required personal protective equipment (PPE). Our objective is to build a self-validating safety protocol that ensures the well-being of researchers, scientists, and drug development professionals.
Hazard Assessment: The Foundation of Safety
Understanding the intrinsic hazards of 1,3-Dimethylpiperazin-2-one hydrochloride is the critical first step in developing a robust safety plan. The requirement for specific PPE is a direct consequence of the chemical's toxicological profile. According to its Safety Data Sheet (SDS), this compound presents several key risks.
Table 1: GHS Hazard Summary for 1,3-Dimethylpiperazin-2-one hydrochloride
| Hazard Classification | GHS Category | Hazard Statement | Implication for PPE Selection |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Strict prohibition of eating, drinking, or smoking in the handling area. Gloves are essential to prevent hand-to-mouth contamination. |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Protective gloves and a lab coat are mandatory to prevent direct skin contact.[1] |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation | Chemical safety goggles are required at all times.[1] A face shield should be used when there is a risk of splashing.[1] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Consistent use of appropriate gloves is crucial to prevent sensitization over time.[2] |
The signal word "Danger" associated with this compound underscores the need for meticulous adherence to all safety protocols.
The Hierarchy of Controls: A Proactive Approach
While PPE is essential, it is the last line of defense in laboratory safety. A comprehensive safety strategy implements controls in a hierarchical order to minimize risk at its source.
Caption: Workflow for correctly donning and doffing PPE.
Disposal of Contaminated Materials
-
PPE: All disposable PPE, including gloves, contaminated wipes, and bench paper, must be considered hazardous waste. Dispose of these items in a clearly labeled, sealed container designated for chemical waste. [3]* Chemical Waste: Unused chemical and solutions must be disposed of as hazardous waste according to institutional and local environmental regulations. Do not pour down the drain. [4]Contaminated clothing should be removed immediately and laundered professionally before reuse. [1][3]
Emergency First Aid Plan
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation occurs, seek medical attention. [1]* Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention. [1]* Ingestion: Rinse mouth. Immediately call a poison center or doctor. * Inhalation: Move the person to fresh air and keep them comfortable for breathing. [5][3] By integrating this expert-level understanding of hazards with meticulous operational procedures, researchers can handle 1,3-Dimethylpiperazin-2-one hydrochloride with confidence and safety.
References
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Safety Data Sheet for GP-6. (2021). Genesee Polymers Corporation. [Link]
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1,3-Dimethylpiperazin-2-one hydrochloride PubChem Entry. (N.D.). National Center for Biotechnology Information. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
